Carcinine dihydrochloride
Description
Properties
IUPAC Name |
3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTUNIWBUQUKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205634 | |
| Record name | Decarboxy carnosine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57022-38-5 | |
| Record name | Decarboxy carnosine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057022385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decarboxy carnosine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57022-38-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECARBOXY CARNOSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7K9I5QR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Carcinine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310) dihydrochloride (B599025), the dihydrochloride salt of carcinine (β-alanylhistamine), is a naturally occurring imidazole-containing dipeptide derivative with a multifaceted mechanism of action.[1][2][3] This guide provides a comprehensive overview of its core pharmacological effects, focusing on its roles as a selective histamine (B1213489) H3 receptor antagonist, a potent antioxidant, and an effective anti-glycation agent.[4][5][6][7] It also explores its neuroprotective properties and its ability to modulate matrix metalloproteinases.[4][8] Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and signaling pathways are visually represented to offer a clear and in-depth understanding of carcinine's therapeutic potential.
Core Mechanisms of Action
Carcinine dihydrochloride exerts its biological effects through several distinct yet interconnected mechanisms:
-
Histamine H3 Receptor Antagonism: Carcinine is a selective and orally active antagonist of the histamine H3 receptor.[4] This antagonism leads to an increase in the release of histamine and other neurotransmitters in the brain, which is the basis for its neuroprotective and cognitive-enhancing effects.[9]
-
Antioxidant Activity: Carcinine is a potent antioxidant, capable of scavenging various reactive oxygen species (ROS), including hydroxyl radicals.[1][2][3][10] This activity helps protect cells and tissues from oxidative damage.[1][2][3]
-
Anti-glycation and Deglycation Properties: Carcinine effectively combats the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications.[10][11][12] It acts by scavenging glucose and regenerating glycated proteins.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacological activity of this compound.
Table 1: Histamine Receptor Binding Affinity [4][9]
| Receptor | Ki (μM) | Selectivity vs. H3 |
| H3 | 0.2939 | - |
| H1 | 3621.2 | ~12,321-fold |
| H2 | 365.3 | ~1,243-fold |
Table 2: In Vitro Efficacy
| Assay | Endpoint | Concentration/Dose | Result | Reference |
| 4-HNE-induced protein modification inhibition | IC50 | 33.2 μg/μL | - | [4] |
| Hydroxyl radical scavenging | - | 10 mM | Inhibition of deoxyribose damage | [4] |
| Lipid peroxidation inhibition | - | 10-25 mM | Inhibition of linoleic acid and phosphatidylcholine liposomal peroxidation | [1][2][3] |
| K+-induced 5-HT release | - | 2-50 μM | Increased release in mouse forebrain slices | [4] |
| MMP-9 protein expression inhibition in SK-Hep-1 cells | IC50 | 105 µM | - | [13] |
| MMP-9 activity inhibition in SK-Hep-1 cells | IC50 | 63 µM | - | [13] |
Table 3: In Vivo Efficacy in Mice
| Model | Administration | Dose | Effect | Reference |
| Light-induced retinal damage | i.g., daily for 5 days | 0.2-20 mg/mouse | Retinal protection | [4] |
| Pentylenetetrazole (PTZ)-induced seizures | i.p. | 2-20 mg/kg | Reduced seizure stage, prolonged latency | [4] |
| Scopolamine-induced learning deficit | i.p. | 10-20 mg/kg | Amelioration of learning deficit | [4] |
| Cortical and midbrain histamine content | i.p. | 5-50 mg/kg | Decreased histamine content | [4] |
Signaling Pathways and Molecular Interactions
Histamine H3 Receptor Antagonism Signaling Pathway
Carcinine's antagonism of the presynaptic H3 autoreceptor blocks the negative feedback loop on histamine synthesis and release. This leads to increased histaminergic neurotransmission, which can modulate other neurotransmitter systems and contribute to its effects on arousal, cognition, and seizure susceptibility.
Caption: Carcinine antagonizes the H3 receptor, increasing histamine release.
Antioxidant and Anti-glycation Mechanisms
Carcinine's antioxidant properties stem from its ability to directly scavenge free radicals. Its anti-glycation effect involves a dual action: preventing the initial glycation of proteins by scavenging reactive carbonyl species and potentially reversing existing AGEs.
Caption: Carcinine scavenges ROS and inhibits the formation of AGEs.
Experimental Protocols
Histamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for histamine H1, H2, and H3 receptors.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from guinea pig brain (for H1 and H3) and stomach (for H2) through homogenization and differential centrifugation.
-
Radioligand Binding:
-
H1 Receptor: Incubate membrane preparations with a known concentration of [3H]-pyrilamine in the presence of varying concentrations of this compound.
-
H2 Receptor: Incubate membrane preparations with [3H]-tiotidine in the presence of varying concentrations of this compound.
-
H3 Receptor: Incubate membrane preparations with [3H]-Nα-methylhistamine in the presence of varying concentrations of this compound.
-
-
Incubation and Separation: Incubate the mixtures at a specified temperature and duration (e.g., 25°C for 60 minutes). Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (concentration of carcinine that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. This compound | 57022-38-5 [amp.chemicalbook.com]
- 7. Carcinine = 98 HPLC 57022-38-5 [sigmaaldrich.com]
- 8. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]
- 11. The molecular aging of proteins: fight this silent evil with glycoless® – Anti Age Magazine [en.anti-age-magazine.com]
- 12. Skin beautification with oral non-hydrolized versions of carnosine and carcinine: Effective therapeutic management and cosmetic skincare solutions against oxidative glycation and free-radical production as a causal mechanism of diabetic complications and skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Carcinine Dihydrochloride: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (B1662310) (β-alanylhistamine), typically available as carcinine dihydrochloride (B599025), is a naturally occurring dipeptide analog of carnosine (β-alanyl-L-histidine).[1][2] Found in various mammalian tissues, it has garnered significant interest in the scientific community for its diverse biological activities.[3][4] This technical guide provides an in-depth overview of the core biological functions of carcinine dihydrochloride, focusing on its antioxidant, anti-glycation, neuroprotective, and receptor-mediated signaling properties. The information presented herein is intended to support research and development efforts in pharmaceuticals, nutraceuticals, and cosmetic science.
Antioxidant Activity
Carcinine is a potent antioxidant that acts through multiple mechanisms to protect cells and tissues from oxidative damage.[2][3][4][5] Its antioxidant capacity is attributed to its ability to scavenge reactive oxygen species (ROS), chelate metal ions, and inhibit lipid peroxidation.[3][4][5]
Mechanisms of Antioxidant Action
-
Free Radical Scavenging: Carcinine is an effective scavenger of hydroxyl radicals (•OH) and other free radicals, donating hydrogen ions to neutralize these highly reactive species.[3][4][5] This direct scavenging activity helps to protect cellular components, including lipids, proteins, and nucleic acids, from oxidative damage.
-
Lipid Peroxidation Inhibition: Carcinine inhibits the peroxidation of lipids in biological membranes.[3][4][5] It can inhibit the catalysis of linoleic acid and phosphatidylcholine liposomal peroxidation.[3][4] This is particularly important in preventing damage to cell membranes and the formation of cytotoxic byproducts.
-
Metal Ion Chelation: While described as a weak metal chelator, this activity contributes to its antioxidant profile by preventing the participation of transition metals like iron in the generation of free radicals.[3][4]
-
Scavenging of Lipid Peroxidation Byproducts: Carcinine can scavenge toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are produced during lipid peroxidation and can cause significant cellular damage.[6][7]
Quantitative Data on Antioxidant Activity
| Parameter | Value | Assay/System | Reference |
| Inhibition of 4-HNE-induced modification of mouse retinal proteins | IC50: 33.2 µg/µL | In vitro dot-blot analysis | [8] |
| Inhibition of linoleic acid and phosphatidylcholine liposomal peroxidation | Effective at 10-25 mM | Thiobarbituric-acid-reactive substance (TBARS) assay | [3][4] |
| Reduction of lipid hydroperoxides | Effective at 10-25 mM | Iodometric, conjugated diene, and TLC assessments | [3] |
Experimental Protocol: Lipid Peroxidation Inhibition (TBARS Assay)
This protocol is a generalized procedure for assessing the inhibition of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Phosphate (B84403) buffer (e.g., 2.0 M, pH 6.6)
-
Lecithin solution
-
Iron (III) chloride (FeCl3) solution
-
Ascorbic acid solution
-
This compound solutions of varying concentrations
-
Trichloroacetic acid (TCA) solution (e.g., 10% and 2.8%)
-
Thiobarbituric acid (TBA) solution (e.g., 1%)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing lecithin, FeCl3, and ascorbic acid in a phosphate buffer.
-
Add varying concentrations of this compound to the reaction mixture. A control sample should be prepared without carcinine.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour) to induce lipid peroxidation.[3]
-
Stop the reaction by adding TCA solution to precipitate proteins.
-
Centrifuge the mixture to pellet the precipitated material.
-
To the supernatant, add TBA solution and heat in a water bath (e.g., 90-100°C) for a set time (e.g., 15-20 minutes) to allow for the formation of the MDA-TBA adduct.[3][9]
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.[3]
-
The percentage inhibition of lipid peroxidation is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Experimental Workflow: Antioxidant Activity Assessment
Caption: Workflow of Carcinine's Antioxidant Mechanisms.
Anti-Glycation Activity
Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular damage and are implicated in aging and various diseases. Carcinine exhibits significant anti-glycation properties.[2][10]
Mechanism of Anti-Glycation
Carcinine functions as a chemical chaperone to reduce the non-enzymatic glycation of proteins.[6][10] It is believed to act by:
-
Trapping Reactive Carbonyl Species (RCS): Carcinine can react with and neutralize reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO), which are precursors to AGEs.[11]
-
Inhibiting Protein Cross-linking: By preventing the formation of AGEs, carcinine helps to inhibit the cross-linking of proteins, which can impair their function and contribute to tissue stiffness.[11]
-
Transglycation: Carcinine may participate in transglycation reactions, where it accepts a sugar molecule from a glycated protein, thereby reversing the initial glycation step.[11]
The anti-glycation activity of carcinine makes it a promising agent for mitigating the complications of diabetes and skin aging.[11]
Signaling Pathway: AGE Formation and Inhibition
Caption: Simplified pathway of AGE formation and carcinine's inhibitory action.
Experimental Protocol: In Vitro Glycation Assay (BSA-MGO)
This protocol describes a common in vitro method to assess the anti-glycation activity of a compound using bovine serum albumin (BSA) and methylglyoxal (MGO).
Materials:
-
Bovine Serum Albumin (BSA) solution
-
Methylglyoxal (MGO) solution
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound solutions of varying concentrations
-
Sodium azide (B81097)
-
Fluorospectrometer
Procedure:
-
Prepare a reaction mixture containing BSA and MGO in PBS.
-
Add varying concentrations of this compound to the reaction mixture. A control group without carcinine and a blank group without BSA should also be prepared.
-
Add sodium azide to prevent microbial growth.
-
Incubate the mixtures in the dark at 37°C for a specified period (e.g., 7 days).[12]
-
After incubation, measure the fluorescence intensity of the samples using a fluorospectrometer at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm, which is characteristic of certain AGEs.[12][13]
-
The percentage of glycation inhibition is calculated by comparing the fluorescence of the carcinine-treated samples to the control.
Neuroprotective Effects
Carcinine exhibits neuroprotective properties, suggesting its potential in the management of neurodegenerative conditions.[2]
Mechanisms of Neuroprotection
The neuroprotective effects of carcinine are multifaceted and include:
-
Antioxidant Activity: By reducing oxidative stress in neural tissues, carcinine protects neurons from damage.[2]
-
4-HNE Scavenging: Carcinine's ability to scavenge the neurotoxic lipid peroxidation product 4-HNE is a key neuroprotective mechanism.[7] It has been shown to protect photoreceptor cells from oxidative damage.[6] In mouse retinal explants, carcinine rescues the protein level of retinol (B82714) dehydrogenase 12, an enzyme involved in 4-HNE detoxification, when challenged with 4-HNE.[14]
-
Histamine (B1213489) H3 Receptor Antagonism: As a histamine H3 receptor antagonist, carcinine can modulate the release of various neurotransmitters, which may contribute to its neuroprotective effects.[6][10]
-
Modulation of Signaling Pathways: While much of the research has focused on carnosine, it is suggested that these peptides can influence signaling pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways.[15][16]
Quantitative Data on Neuroprotective Activity
| Parameter | Value | Assay/System | Reference |
| Inhibition of 4-HNE-induced modification of mouse retinal proteins | IC50: 33.2 µg/µL | In vitro dot-blot analysis | [14] |
| Rescue of retinol dehydrogenase 12 protein level | Effective at 5 mM | Mouse retinal explants treated with 4-HNE | [14] |
Experimental Protocol: 4-HNE Scavenging in Retinal Proteins (Dot-Blot Analysis)
This protocol outlines a method to assess the ability of carcinine to inhibit the modification of retinal proteins by 4-HNE.
Materials:
-
Mouse retinal protein extract
-
4-hydroxynonenal (4-HNE) solution
-
This compound solutions of varying concentrations
-
Nitrocellulose membrane
-
Phosphate buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HNE-protein adducts
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Incubate mouse retinal protein extract with 4-HNE in the presence of varying concentrations of this compound. A control without carcinine should be included. The incubation is typically carried out for a set time (e.g., 90 minutes) at room temperature.[14]
-
Spot small volumes (e.g., 1-2 µL) of each reaction mixture onto a nitrocellulose membrane.[17][18]
-
Allow the spots to dry completely.
-
Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]
-
Incubate the membrane with a primary antibody specific for 4-HNE-protein adducts overnight at 4°C.
-
Wash the membrane several times with a wash buffer (e.g., TBST).
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the dot intensities to determine the extent of 4-HNE-protein adduct formation and the inhibitory effect of carcinine.
Histamine H3 Receptor Antagonism
Carcinine is a selective antagonist of the histamine H3 receptor, with significantly lower affinity for H1 and H2 receptors.[6][10]
Mechanism of Action at the H3 Receptor
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By acting as an antagonist, carcinine blocks the inhibitory effect of the H3 receptor, leading to an increased release of neurotransmitters such as histamine and serotonin.[14] This action may underlie some of its nootropic and neuroprotective effects.
Quantitative Data on Histamine Receptor Binding
| Receptor | Ki (µM) | Reference |
| Histamine H3 Receptor | 0.2939 | [8][14] |
| Histamine H1 Receptor | 3621.2 | [8][14] |
| Histamine H2 Receptor | 365.3 | [8][14] |
Signaling Pathway: Histamine H3 Receptor Antagonism
Caption: Carcinine's antagonism at the histamine H3 receptor.
Experimental Protocol: Histamine H3 Receptor Binding Assay
This is a generalized radioligand binding assay protocol to determine the affinity of carcinine for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the human histamine H3 receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Radioligand (e.g., [3H]-N-α-Methylhistamine)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., a high concentration of a known H3 agonist/antagonist like clobenpropit)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of this compound in the assay buffer.
-
For total binding, omit carcinine. For non-specific binding, add a high concentration of a competing ligand.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[2]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki value for carcinine is determined by analyzing the competition binding data using appropriate software (e.g., Cheng-Prusoff equation).
Anti-Inflammatory Activity
While less extensively studied than its other properties, carcinine is suggested to possess anti-inflammatory effects. This is likely linked to its antioxidant activity and its potential modulation of inflammatory signaling pathways. For instance, the related compound carnosine has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation.[15] Further research is needed to fully elucidate the specific anti-inflammatory mechanisms of carcinine.
Potential Signaling Pathway Involvement: NF-κB
The NF-κB pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory cytokines. It is plausible that carcinine, similar to carnosine, may inhibit the activation of IKK, which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.
Caption: Postulated inhibition of the NF-κB pathway by carcinine.
Conclusion
This compound is a multifunctional dipeptide with a range of biological activities that make it a compound of significant interest for therapeutic and cosmetic applications. Its potent antioxidant and anti-glycation properties position it as a strong candidate for anti-aging and anti-diabetic research. Furthermore, its neuroprotective effects and selective antagonism of the histamine H3 receptor open avenues for its investigation in neurological disorders. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into the promising biological activities of carcinine.
References
- 1. Carnosine improves diabetic retinopathy via the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 4. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. Carnosine improves diabetic retinopathy via the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycation reactions of methylglyoxal during digestion in a dynamic, in vitro model of the upper gastrointestinal tract (TIM‐1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carnosine inhibits glioblastoma growth independent from PI3K/Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Supplementation with carnosine, a food-derived bioactive dipeptide, alleviates dexamethasone-induced oxidative stress and bone impairment via the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Carnosine Protects Mouse Podocytes from High Glucose Induced Apoptosis through PI3K/AKT and Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. novateinbio.com [novateinbio.com]
- 18. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
An In-depth Technical Guide to the Synthesis and Characterization of Carcinine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310), or β-alanyl-L-histamine, is a naturally occurring dipeptide analog with significant therapeutic potential. As a selective histamine (B1213489) H3 receptor antagonist, it plays a crucial role in modulating neurotransmitter release. Furthermore, its potent antioxidant and anti-glycation properties make it a compound of interest for applications in neuroprotection, anti-aging, and the management of diabetic complications. This technical guide provides a comprehensive overview of the synthesis and characterization of carcinine dihydrochloride (B599025), the stable salt form of carcinine. It includes a detailed, representative chemical synthesis protocol, methodologies for its characterization using modern analytical techniques, and a summary of its key biological activities with illustrative signaling pathways.
Synthesis of Carcinine Dihydrochloride
The primary route for the chemical synthesis of carcinine involves the coupling of a protected β-alanine derivative with histamine, followed by deprotection and conversion to the dihydrochloride salt. The most commonly employed method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond. The amine group of β-alanine is typically protected with a tert-butyloxycarbonyl (Boc) group to prevent self-coupling.
Experimental Protocol: A Representative Synthesis
This protocol describes a representative synthesis of this compound based on established peptide coupling and deprotection methodologies.
Step 1: N-Boc-β-alanine Synthesis
-
Materials: β-alanine, Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Dioxane, Water, Sodium hydroxide (B78521) (NaOH).
-
Procedure:
-
Dissolve β-alanine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the mixture with a cold 1M HCl solution to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-β-alanine as a white solid.
-
Step 2: Coupling of N-Boc-β-alanine and Histamine
-
Materials: N-Boc-β-alanine, Histamine (free base), N,N'-Dicyclohexylcarbodiimide (DCC), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-β-alanine (1 equivalent) and histamine (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
The by-product, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU and wash it with cold DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-carcinine.
-
Step 3: Deprotection and Formation of this compound
-
Materials: Crude N-Boc-carcinine, 4M HCl in dioxane.
-
Procedure:
-
Dissolve the crude N-Boc-carcinine in a minimal amount of 4M HCl in dioxane.
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white powder.
-
Synthesis Workflow
Characterization of this compound
The identity, purity, and structural integrity of synthesized this compound are confirmed through a combination of analytical techniques.
Physicochemical Properties
| Property | Description |
| Appearance | White to off-white crystalline powder[1] |
| Molecular Formula | C₈H₁₆Cl₂N₄O |
| Molecular Weight | 255.14 g/mol |
| Solubility | Soluble in water (>15 mg/mL) |
| Storage | Store at -20°C, desiccated |
Analytical Methods
2.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Outcome: A single major peak corresponding to carcinine.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of carcinine. While experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and comparison with related compounds like carnosine.
-
¹H NMR: Expected signals would include those for the β-alanyl protons (two triplets), the ethyl protons of the histamine moiety (two triplets), and the imidazole (B134444) ring protons (two singlets).
-
¹³C NMR: Expected signals would correspond to the carbonyl carbon, the carbons of the β-alanine and histamine backbones, and the carbons of the imidazole ring.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of carcinine.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for polar molecules like carcinine.
-
Expected m/z: The parent ion [M+H]⁺ for carcinine would be observed at approximately m/z 183.12.
-
Fragmentation: Common fragmentation patterns for peptides involve cleavage of the amide bond. For carcinine, this would likely result in fragments corresponding to the β-alanyl moiety and the histamine moiety.
Characterization Workflow
Biological Activity and Signaling Pathways
Carcinine exhibits a range of biological activities, primarily centered around its roles as a histamine H3 receptor antagonist, an antioxidant, and an anti-glycation agent.
Histamine H3 Receptor Antagonism
Carcinine is a selective antagonist of the histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. As a presynaptic autoreceptor, the H3 receptor inhibits the release of histamine and other neurotransmitters. By antagonizing this receptor, carcinine enhances the release of these neurotransmitters, which is a mechanism of interest for treating cognitive and sleep disorders.
The H3 receptor is coupled to the Gαi/o protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Carcinine, by blocking this receptor, prevents this inhibitory effect.
Antioxidant Activity
Carcinine is a potent antioxidant capable of scavenging various reactive oxygen species (ROS), including hydroxyl radicals.[4] This activity is attributed to its imidazole ring. It also inhibits lipid peroxidation, protecting cell membranes from oxidative damage. A key aspect of its antioxidant function is its ability to scavenge 4-hydroxynonenal (B163490) (4-HNE), a toxic aldehyde produced during lipid peroxidation.
Anti-Glycation Activity
Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular damage and are implicated in aging and diabetic complications. Carcinine effectively inhibits the formation of AGEs by trapping reactive dicarbonyl species like methylglyoxal.[2] It can also react with already glycated proteins, potentially reversing the process.
Conclusion
This compound is a promising therapeutic agent with a well-defined profile of biological activities. Its synthesis, while requiring standard peptide chemistry techniques, is straightforward. The analytical methods outlined in this guide provide a robust framework for its characterization, ensuring the quality and purity of the compound for research and development purposes. The multifaceted actions of carcinine as a histamine H3 receptor antagonist, antioxidant, and anti-glycation agent underscore its potential for addressing a variety of pathological conditions, making it a valuable molecule for further investigation in the fields of neuroscience, pharmacology, and drug discovery.
References
An In-depth Technical Guide to Carcinine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine dihydrochloride (B599025), the dihydrochloride salt of β-alanylhistamine, is a naturally occurring dipeptide analogue with a growing body of research highlighting its multifaceted biological activities. Initially identified for its role as a selective histamine (B1213489) H3 receptor antagonist, further studies have revealed its potent antioxidant and anti-glycation properties. This technical guide provides a comprehensive overview of the core scientific principles of Carcinine dihydrochloride, including its chemical characteristics, mechanism of action, and key experimental findings. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising compound.
Chemical and Physical Properties
This compound is the salt form of Carcinine (β-alanylhistamine). The addition of two hydrochloride moieties enhances its stability and solubility for experimental use.
| Property | Value | Reference |
| IUPAC Name | 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride | --INVALID-LINK-- |
| Synonyms | β-Alanylhistamine dihydrochloride, Decarboxy carnosine dihydrochloride | --INVALID-LINK-- |
| CAS Number | 57022-38-5 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₆Cl₂N₄O | --INVALID-LINK-- |
| Molecular Weight | 255.14 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in water | General knowledge |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological effects, primarily centered around its interaction with the histaminergic system and its ability to counteract oxidative and glycation-induced damage.
Histamine H3 Receptor Antagonism
Carcinine is a selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. By blocking the H3 receptor, Carcinine increases the release of histamine, which can have pro-cognitive and wakefulness-promoting effects.
Signaling Pathway:
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, Carcinine blocks this signaling cascade.
Quantitative Data:
| Parameter | Value | Reference |
| Ki for Histamine H3 Receptor | 0.2939 µM | [1] |
| Ki for Histamine H1 Receptor | 3621.2 µM | [1] |
| Ki for Histamine H2 Receptor | 365.3 µM | [1] |
Antioxidant Activity
Carcinine demonstrates significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). A key aspect of this activity is its effectiveness in scavenging 4-hydroxynonenal (B163490) (4-HNE), a toxic aldehyde produced during lipid peroxidation.
Mechanism: The imidazole (B134444) ring of the histamine moiety is thought to be crucial for its radical-scavenging activity. Carcinine can directly react with and neutralize harmful free radicals, thereby protecting cells from oxidative damage.
Quantitative Data:
| Assay | IC₅₀ Value | Reference |
| 4-Hydroxynonenal (4-HNE) Scavenging | 33.2 ± 0.6 µg/µL | [2] |
Anti-glycation Activity
Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to cellular damage and are implicated in the pathogenesis of various age-related diseases and diabetic complications. Carcinine has been shown to inhibit the formation of AGEs.
Mechanism: Carcinine is believed to exert its anti-glycation effects through multiple mechanisms, including trapping reactive carbonyl species (precursors to AGEs) and inhibiting the cross-linking of proteins.
References
Carcinine Dihydrochloride: A Technical Whitepaper on its Histamine H3 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the histamine (B1213489) H3 receptor (H3R) antagonist activity of carcinine (B1662310) dihydrochloride (B599025). It consolidates quantitative data, details established experimental protocols for assessing H3R antagonism, and visualizes the core signaling pathways and experimental workflows.
Executive Summary
Carcinine (β-alanylhistamine), particularly in its dihydrochloride salt form, has emerged as a selective antagonist of the histamine H3 receptor.[1][2][3][4] The H3 receptor, a presynaptic G-protein coupled receptor (GPCR), is a critical regulator of neurotransmitter release in the central nervous system (CNS), making it an attractive therapeutic target for a range of neurological disorders.[5][6][7][8] Carcinine's ability to block the inhibitory effects of histamine at the H3 autoreceptor leads to an increase in the synthesis and release of histamine and other key neurotransmitters, underpinning its potential in cognitive enhancement and neuroprotection.[1][2][6] This guide synthesizes the available preclinical data on carcinine's H3R antagonist profile.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of carcinine with histamine receptors and its downstream effects.
Table 1: Receptor Binding Affinity of Carcinine
| Receptor Subtype | Binding Affinity (Ki) in µM | Species/Tissue | Reference |
| Histamine H3 | 0.2939 ± 0.2188 | Rat Brain Cortex | [1][2] |
| Histamine H1 | 3621.2 ± 583.9 | Not Specified | [1][2] |
| Histamine H2 | 365.3 ± 232.8 | Not Specified | [1][2] |
Ki (inhibition constant) values represent the concentration of carcinine required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro and In Vivo Functional Activity of Carcinine
| Parameter | Effect | Concentration/Dose | Model System | Reference |
| Histidine Decarboxylase (HDC) Activity | Slight Increase | 20 mg/kg | Mouse Cortex | [1][2] |
| Brain Histamine Levels | Significant Decrease | 10, 20, and 50 mg/kg | Mouse Brain | [1][2] |
| 5-HT (Serotonin) Release | Significant Increase | 20, 50 µM | Mouse Cortex Slices | [1][2] |
| Dopamine Release | No Apparent Effect | 20, 50 µM | Mouse Cortex Slices | [1][2] |
| Locomotor Activity | Dose-dependent Increase | Not Specified | Mice (Open-field test) | [1][2] |
| Pentylenetetrazole-induced Kindling | Significant Inhibition | 20 mg/kg | Mice | [2] |
| Scopolamine-induced Learning Deficit | Amelioration | 20 mg/kg | Mice (Passive avoidance test) | [1][2] |
Core Signaling Pathways
The histamine H3 receptor primarily signals through the Gαi/o family of G-proteins. As an antagonist, carcinine blocks these downstream effects, which are initiated by the binding of the endogenous agonist, histamine.
Key Experimental Protocols
The following sections detail the generalized methodologies for assessing the H3 receptor antagonist activity of compounds like carcinine.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.[9]
Objective: To determine the binding affinity (Ki) of carcinine for the H3 receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human or rat H3 receptor.[9][10]
-
Radioligand: [3H]Nα-methylhistamine ([3H]-NAMH), a selective H3R agonist.[11][12][13]
-
Test Compound: Carcinine dihydrochloride.
-
Non-specific Binding Control: High concentration of unlabeled histamine (e.g., 100 µM).[11][12]
-
Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.[9]
-
Detection: Liquid scintillation counter.[9]
Protocol:
-
Preparation: Resuspend cell membranes in ice-cold assay buffer.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-NAMH (e.g., 2 nM) and varying concentrations of carcinine.[11][12]
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 2 hours at 25°C).[11][12]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.[9]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.[9]
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of carcinine to generate a competition curve. The IC50 (concentration inhibiting 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.[9]
cAMP Accumulation Functional Assay
This assay measures the functional consequence of H3 receptor antagonism. H3R activation inhibits adenylyl cyclase, decreasing cAMP levels. An antagonist like carcinine will block this inhibition in the presence of an agonist.
Objective: To determine the functional potency (IC50) of carcinine as an H3 receptor antagonist.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[9][10]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX.[10]
-
Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator) to increase basal cAMP levels.[9][10]
-
Agonist: A potent H3R agonist such as (R)-α-methylhistamine.[2]
-
Test Compound: this compound.
-
Detection Kit: A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10]
Protocol:
-
Cell Plating: Seed H3R-expressing cells into 96- or 384-well plates and allow them to attach overnight.[10]
-
Pre-incubation: Pre-incubate the cells with various concentrations of carcinine.
-
Stimulation: Add a fixed concentration of the H3R agonist (to inhibit cAMP production) and forskolin (to stimulate cAMP production).
-
Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.
-
Detection: Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of carcinine. The data will show carcinine reversing the agonist-induced inhibition of cAMP production. Calculate the IC50 value from the resulting dose-response curve.
Conclusion
The data presented in this whitepaper strongly support the classification of this compound as a potent and selective histamine H3 receptor antagonist. Its high affinity for the H3 receptor over H1 and H2 subtypes, coupled with its functional ability to increase histaminergic and serotonergic activity, highlights its therapeutic potential. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers engaged in the study of H3R pharmacology and the development of novel CNS-active agents. Further investigation into the in vivo efficacy and safety profile of carcinine is warranted to fully elucidate its clinical utility.
References
- 1. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of carcinine on histaminergic neurons in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 8. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Carcinine dihydrochloride antioxidant properties
An In-depth Technical Guide to the Antioxidant Properties of Carcinine (B1662310) Dihydrochloride (B599025)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine, or β-alanyl-histamine, is a naturally occurring dipeptide analog of L-carnosine. As carcinine dihydrochloride, it presents as a stable, water-soluble compound that has garnered significant scientific interest for its potent antioxidant and cytoprotective capabilities. Unlike its parent compound carnosine, carcinine is resistant to enzymatic hydrolysis by carnosinases, which significantly enhances its bioavailability and therapeutic potential. This document provides a comprehensive technical overview of the multifaceted antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its modes of action to support further research and development.
Core Antioxidant Mechanisms of Action
This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms, making it a versatile agent in combating oxidative stress. These mechanisms include direct scavenging of reactive oxygen species (ROS), inhibition of lipid peroxidation and quenching of its toxic byproducts, chelation of transition metals, and potential modulation of endogenous antioxidant pathways.
Direct Scavenging of Reactive Species
Carcinine is an efficient scavenger of a broad range of deleterious reactive species. The imidazole (B134444) ring within its structure is central to this activity. It directly neutralizes highly damaging free radicals and oxidants, including:
-
Hydroxyl Radicals (•OH): Carcinine is a potent scavenger of hydroxyl radicals, one of the most reactive and damaging ROS in biological systems.[1][2][3]
-
Peroxyl Radicals (ROO•): It can effectively scavenge lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation.[2][3]
-
Other Reactive Oxygen Species: The compound is also capable of capturing and neutralizing hydrogen peroxide (H₂O₂) and singlet oxygen.[1]
-
Hypochlorous Acid (HOCl): Carcinine rapidly reacts with HOCl, a potent inflammatory oxidant produced by myeloperoxidase, to form stable chloramines, thus preventing HOCl-mediated damage to other biological molecules.[4][5]
Inhibition of Lipid Peroxidation and Scavenging of Toxic Aldehydes
A critical aspect of carcinine's protective function is its ability to defend cellular membranes against lipid peroxidation.[1] This is a dual-action mechanism:
-
Inhibition of Peroxidation Chain Reactions: By scavenging initiating radicals (like •OH) and propagating radicals (like ROO•), carcinine prevents the oxidation of polyunsaturated fatty acids within cell membranes.[2][3] Studies have demonstrated its capacity to inhibit the peroxidation of linoleic acid and phosphatidylcholine liposomes.[2][3]
-
Scavenging of 4-Hydroxynonenal (4-HNE): Perhaps its most significant role is the quenching of 4-HNE, a highly toxic and abundant end-product of lipid peroxidation.[6][7] 4-HNE readily forms adducts with proteins, leading to enzyme inactivation, protein aggregation, and cellular dysfunction. Carcinine reacts with 4-HNE to form a stable, non-toxic adduct, effectively detoxifying it.[7][8] In vitro studies have shown that carcinine can not only prevent the formation of 4-HNE-protein adducts but can also reverse pre-formed adducts.[7][8]
Metal Ion Chelation
Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Carcinine possesses weak metal-chelating capabilities, which contributes to its overall antioxidant profile.[2][3] By sequestering these pro-oxidant metal ions, it prevents them from participating in redox cycling and radical generation.[9] However, this is considered a secondary mechanism compared to its direct radical scavenging activities.[2][9]
Indirect Antioxidant Effects: Modulation of the Keap1-Nrf2 Signaling Pathway
While direct studies on carcinine are emerging, its structural analog carnosine is known to modulate the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[10][11] It is hypothesized that carcinine may act similarly. Under conditions of oxidative stress, this pathway is activated:
-
Nrf2 Release: Oxidative stress or the presence of activators like carcinine may cause a conformational change in the Keap1 protein, which normally sequesters Nrf2 in the cytoplasm for degradation.[12][13]
-
Nuclear Translocation: This change releases the transcription factor Nrf2, allowing it to translocate into the nucleus.[12][14]
-
ARE Binding & Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[12][15] This leads to the upregulated expression of a suite of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as enzymes involved in glutathione synthesis.[11][16][17]
Quantitative Data on Antioxidant Activities
The following tables summarize key quantitative data from in vitro studies, highlighting the efficacy of this compound in various antioxidant assays.
Table 1: Inhibition of Lipid Peroxidation Byproducts
| Assay | System | Target | Effective Concentration | IC₅₀ | Reference(s) |
|---|
| 4-HNE-Protein Adduct Formation | Mouse Retinal Protein Extract | 4-Hydroxynonenal (4-HNE) | 1 µg - 2 mg | 33.2 ± 0.6 µg/µL |[7][8] |
Table 2: Radical Scavenging and Lipid Hydroperoxide Reduction
| Activity | System | Species Targeted/Reduced | Effective Concentration | Reference(s) |
|---|---|---|---|---|
| Hydroxyl Radical Scavenging | Deoxyribose Damage Assay | •OH | 10 mM | [8] |
| Lipid Peroxidation Inhibition | Linoleic Acid & PC Liposomes | O₂⁻• dependent radicals | 10 - 25 mM | [2][3] |
| Lipid Hydroperoxide Reduction | LOOH & PCOOH in PC Liposomes | Lipid Hydroperoxides | 10 - 25 mM |[3][8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antioxidant properties of this compound.
Protocol: 4-Hydroxynonenal (4-HNE) Scavenging and Protein Protection Assay
This protocol is adapted from studies evaluating carcinine's neuroprotective effects in the retina.[7]
-
Objective: To determine if carcinine can directly scavenge 4-HNE and prevent or reverse the adduction of 4-HNE to cellular proteins.
-
Materials: this compound, 4-HNE, retinal protein extract (or other target protein), Phosphate-Buffered Saline (PBS), HPLC-MS system, dot-blot apparatus, primary antibody against 4-HNE-protein adducts, appropriate secondary antibody, and chemiluminescence detection reagents.
-
Methodology:
-
Direct Adduct Formation Analysis:
-
Incubate a solution of this compound (e.g., 0.5 mM) with 4-HNE in PBS for 16 hours.
-
Analyze the reaction mixture using HPLC coupled with mass spectrometry (HPLC-MS) to identify the peak corresponding to the carcinine-4-HNE adduct.
-
-
Inhibition of Protein Adduction (Prevention):
-
Prepare reaction tubes containing a fixed amount of retinal protein extract (e.g., 2.5 µg) in PBS.
-
Add increasing concentrations of this compound (e.g., from 1 µg to 2 mg) to the tubes.
-
Initiate the reaction by adding a fixed concentration of 4-HNE (e.g., 0.64 mM).
-
Incubate for 90 minutes at room temperature.
-
Quantify the amount of 4-HNE-protein adducts using a dot-blot analysis. Spot the reaction mixtures onto a nitrocellulose membrane, probe with an anti-4-HNE antibody, and detect with a chemiluminescent substrate.
-
Calculate the IC₅₀ value from the dose-response curve.
-
-
Reversal of Protein Adduction:
-
First, incubate the retinal protein extract with 4-HNE overnight to allow for maximum adduct formation.
-
Add a high concentration of this compound (e.g., 1 mg) to the mixture.
-
Incubate for various time points (e.g., 0 to 72 hours).
-
Quantify the remaining 4-HNE-protein adducts at each time point using dot-blot analysis to assess the rate of reversal.
-
-
Protocol: Hydroxyl Radical Scavenging (Deoxyribose Assay)
This is a standard cell-free assay to measure •OH scavenging.[2][3]
-
Objective: To quantify the ability of carcinine to scavenge hydroxyl radicals generated by a Fenton-like reaction.
-
Materials: this compound, 2-deoxy-D-ribose, FeCl₃, EDTA, H₂O₂, ascorbic acid, thiobarbituric acid (TBA), trichloroacetic acid (TCA).
-
Methodology:
-
Prepare a reaction mixture containing deoxyribose, FeCl₃, EDTA, and various concentrations of carcinine in a buffer.
-
Initiate the reaction by adding H₂O₂ and ascorbic acid. This generates hydroxyl radicals, which degrade the deoxyribose.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding TCA and TBA.
-
Heat the mixture at 95°C for 15 minutes. This allows the degraded deoxyribose fragments to react with TBA, forming a pink chromogen.
-
Cool the samples and measure the absorbance at 532 nm.
-
The scavenging activity is calculated by comparing the absorbance of the samples containing carcinine to a control sample without the scavenger.
-
Protocol: Metal Chelating Activity (Ferrozine Assay)
This assay assesses the ability of a compound to chelate ferrous iron (Fe²⁺).[18]
-
Objective: To measure the Fe²⁺ chelating capacity of this compound.
-
Materials: this compound, ferrous chloride (FeCl₂), ferrozine (B1204870).
-
Methodology:
-
Mix various concentrations of this compound with a fixed concentration of FeCl₂.
-
Allow the mixture to incubate briefly to permit chelation.
-
Add ferrozine to the solution. Ferrozine is a chromogenic indicator that forms a stable, magenta-colored complex with any free Fe²⁺.
-
Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm after a 10-minute incubation period.
-
A decrease in absorbance in the presence of carcinine indicates that it has chelated the Fe²⁺, making it unavailable to react with ferrozine. The chelating activity is calculated relative to a control.
-
Visualizations: Pathways and Workflows
Diagram 1: Core Antioxidant Mechanisms of Carcinine
Caption: Logical overview of carcinine's multifaceted antioxidant mechanisms.
Diagram 2: The Keap1-Nrf2 Signaling Pathway Activation
Caption: Carcinine potentially activates the Keap1-Nrf2 antioxidant pathway.
Diagram 3: Experimental Workflow for 4-HNE Scavenging Assay
Caption: Workflow for quantifying 4-HNE-protein adduct inhibition by carcinine.
Conclusion and Future Directions
This compound is a robust antioxidant with a compelling, multi-pronged mechanism of action against oxidative stress. Its ability to directly scavenge a wide array of reactive species, inhibit lipid peroxidation, and detoxify harmful aldehydes like 4-HNE positions it as a compound of significant interest for therapeutic applications, particularly in conditions marked by high oxidative damage, such as neurodegenerative diseases and retinopathies.[7][19] Its superior stability compared to L-carnosine enhances its potential as a drug candidate.
Future research should focus on elucidating its effects on the Nrf2 pathway in various cell types, conducting comprehensive in vivo studies to confirm its efficacy and pharmacokinetic profile, and exploring its synergistic potential when combined with other antioxidant or anti-inflammatory agents. The detailed protocols and quantitative data provided herein serve as a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising molecule.
References
- 1. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]
- 2. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosine and Carcinine Derivatives Rapidly React with Hypochlorous Acid to Form Chloramines and Dichloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of carnosine and related compounds on generation of free oxygen species: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 57022-38-5 [amp.chemicalbook.com]
- 7. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of low-density lipoprotein oxidation by carnosine histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The emerging role of the Nrf2–Keap1 signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 16. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. caringsunshine.com [caringsunshine.com]
Carcinine Dihydrochloride: A Technical Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310) dihydrochloride (B599025), the dihydrochloride salt of carcinine (β-alanylhistamine), is a naturally occurring dipeptide analogue of carnosine. Emerging research has highlighted its potential as a neuroprotective agent, demonstrating efficacy in models of oxidative stress-induced neuronal damage. This technical guide provides an in-depth overview of the core neuroprotective mechanisms of carcinine dihydrochloride, supported by quantitative data from key studies. It details the experimental protocols used to elucidate these mechanisms and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
Neurodegenerative diseases and acute neuronal injuries represent a significant and growing global health burden. A common pathological hallmark of many of these conditions is oxidative stress, leading to cellular damage and apoptosis. Carcinine (β-alanylhistamine) has been identified as a promising neuroprotective agent due to its multifaceted mechanisms of action.[1] This guide focuses on the dihydrochloride salt of carcinine, presenting the current scientific understanding of its neuroprotective effects at a technical level.
Core Neuroprotective Mechanisms
The neuroprotective effects of this compound are primarily attributed to two well-documented mechanisms: the direct scavenging of toxic aldehydes and the modulation of neurotransmitter systems through histamine (B1213489) receptor antagonism.
Scavenging of 4-Hydroxynonenal (B163490) (4-HNE)
Oxidative stress leads to lipid peroxidation, generating highly reactive and cytotoxic aldehydes such as 4-hydroxynonenal (4-HNE). 4-HNE readily forms adducts with proteins, impairing their function and leading to cellular dysfunction and apoptosis. Carcinine has been shown to directly scavenge 4-HNE, thereby mitigating its neurotoxic effects.[1][2]
Studies in a mouse model of light-induced retinal degeneration, a model of oxidative stress, have provided significant quantitative evidence for the neuroprotective effects of carcinine through 4-HNE scavenging.[1][3]
Table 1: Neuroprotective Effects of Carcinine in Light-Induced Retinal Degeneration [1]
| Parameter | Control (Light-Exposed) | Carcinine-Treated (Light-Exposed) | Protection (%) |
| Photoreceptor Cell Nuclei Loss | 78.1% | 17.3% | 77.8% |
| RDH12 Protein Level Decrease | 46.7% | No significant decrease | ~100% |
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Protocol 1: 4-HNE Scavenging and Protein Adduct Analysis [1]
-
Objective: To determine the ability of carcinine to form an adduct with 4-HNE and to prevent and reverse 4-HNE modification of retinal proteins.
-
Methodology:
-
Adduct Formation: 0.5 mM carcinine was incubated with 0.64 mM 4-HNE at room temperature for 16 hours. The formation of the 4-HNE-carcinine adduct was analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS).
-
Inhibition of Protein Modification: Retinal protein extracts (2.5 µg) were incubated with 0.64 mM 4-HNE in the presence of increasing concentrations of carcinine. The amount of 4-HNE-protein adducts was quantified by dot-blot analysis using an anti-HNE antibody.
-
Reversal of Protein Modification: Pre-formed 4-HNE-protein adducts were incubated with 1 mg of carcinine for various time points. The reduction in adduct levels was quantified by dot-blot analysis.
-
Protocol 2: In Vivo Model of Light-Induced Retinal Degeneration [1][3]
-
Objective: To evaluate the neuroprotective effect of carcinine on photoreceptor cells in vivo.
-
Methodology:
-
Animal Model: BALB/c mice were used.
-
Treatment: Mice were administered carcinine via intravitreal injection (1 µL of 2 M solution) or oral gavage (20 mg/day for 5 days).
-
Induction of Damage: Mice were exposed to bright light (3000-4000 lux) for 4-5 hours to induce oxidative damage in the retina.
-
Assessment of Retinal Function: Electroretinography (ERG) was performed to measure the electrical responses of retinal cells.
-
Histological Analysis: Retinal sections were prepared and stained to quantify the number of photoreceptor cell nuclei in the outer nuclear layer (ONL).
-
Immunoblot Analysis: The levels of Retinol Dehydrogenase 12 (RDH12), a protein susceptible to 4-HNE modification, were measured by immunoblotting.
-
Histamine H3 Receptor Antagonism
Beyond its direct antioxidant properties, carcinine acts as a selective antagonist of the histamine H3 receptor.[4][5] The H3 receptor is a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. By blocking this receptor, carcinine can increase the release of histamine, which has been shown to have neuroprotective effects in certain contexts.[6]
Pharmacological studies have characterized the binding affinity of carcinine for histamine receptors and its effects on neurotransmitter release and neuronal activity.[4]
Table 2: Histamine H3 Receptor Binding Affinity and Functional Activity of Carcinine [4]
| Parameter | Value |
| Ki for Histamine H3 Receptor (μM) | 0.2939 ± 0.2188 |
| Ki for Histamine H1 Receptor (μM) | 3621.2 ± 583.9 |
| Ki for Histamine H2 Receptor (μM) | 365.3 ± 232.8 |
| Effect on 5-HT Release from Cortex Slices (at 20, 50 μM) | Significant increase |
| Effect on Dopamine (B1211576) Release from Cortex Slices | No apparent effect |
Protocol 3: Histamine Receptor Binding Assay [4]
-
Objective: To determine the binding affinity of carcinine for histamine H1, H2, and H3 receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from cells expressing the respective human histamine receptors.
-
Radioligand Binding: Competition binding assays were performed using specific radioligands for each receptor subtype ([³H]mepyramine for H1, [³H]tiotidine for H2, and [³H]Nα-methylhistamine for H3).
-
Incubation: Membranes were incubated with the radioligand and varying concentrations of carcinine.
-
Detection: The amount of bound radioactivity was measured, and the inhibition constant (Ki) was calculated.
-
Protocol 4: Neurotransmitter Release from Brain Slices [4]
-
Objective: To measure the effect of carcinine on the release of serotonin (B10506) (5-HT) and dopamine from mouse cortex slices.
-
Methodology:
-
Brain Slice Preparation: Coronal slices of the mouse cortex were prepared.
-
Superfusion: Slices were superfused with artificial cerebrospinal fluid (aCSF).
-
Stimulation: Neurotransmitter release was evoked by high potassium (K+) stimulation.
-
Treatment: Slices were exposed to carcinine (20 and 50 μM).
-
Quantification: The amount of 5-HT and dopamine in the superfusate was measured by HPLC with electrochemical detection.
-
Signaling Pathways
The neuroprotective effects of this compound are mediated through distinct signaling pathways. The following diagrams illustrate the established and hypothesized pathways.
4-HNE Scavenging and Protection of Cellular Proteins
References
- 1. Compound 13 activates AMPK-Nrf2 signaling to protect neuronal cells from oxygen glucose deprivation-reoxygenation | Aging [aging-us.com]
- 2. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnosine prevents necrotic and apoptotic death of rat thymocytes via ouabain sensitive Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Carcinine Dihydrochloride: A Technical Guide to its Physiological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310) dihydrochloride (B599025), the dihydrochloride salt of β-alanyl-histamine, is a naturally occurring dipeptide analog of carnosine. Possessing a unique multi-faceted mechanism of action, carcinine has emerged as a compound of significant interest in the fields of pharmacology and dermatology. This technical guide provides an in-depth exploration of the physiological functions of carcinine dihydrochloride, with a particular focus on its anti-glycation, antioxidant, and neuroprotective properties. Detailed experimental protocols from key studies are provided, alongside quantitative data and visual representations of its signaling pathways to support further research and development.
Introduction
Carcinine (β-alanylhistamine) is a biologically active dipeptide found in mammalian tissues, including the brain, muscle, and liver. As a decarboxylated derivative of carnosine, carcinine exhibits enhanced stability under certain physiological conditions while retaining and, in some aspects, improving upon the therapeutic properties of its precursor.[1][2][3] Its diverse physiological activities, ranging from potent antioxidant and anti-glycation effects to selective histamine (B1213489) H3 receptor antagonism, position it as a promising candidate for therapeutic and cosmetic applications.[4][5][6] This guide will synthesize the current scientific understanding of this compound, offering a technical overview for researchers and drug development professionals.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 3-amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide dihydrochloride | [1] |
| Synonyms | β-Alanylhistamine dihydrochloride, Decarboxy Carnosine HCl, Alistin | [1][7] |
| CAS Number | 57022-38-5 | [1][8] |
| Molecular Formula | C₈H₁₄N₄O · 2HCl | [8] |
| Molecular Weight | 255.14 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Water: >15 mg/mL | [8] |
Physiological Functions and Mechanisms of Action
This compound exerts its physiological effects through several distinct yet interconnected pathways. These include direct antioxidant activity, potent anti-glycation capabilities, and modulation of the histaminergic system.
Antioxidant Activity
Carcinine is a potent antioxidant that protects cells from oxidative damage by scavenging a variety of reactive oxygen species (ROS).[1][9] It is effective against hydroxyl radicals, elemental oxygen, and hydrogen peroxide radicals.[1] This activity helps to inhibit lipid peroxidation and maintain the integrity of cell membranes.[1][10]
A key aspect of its antioxidant function is its ability to scavenge 4-hydroxynonenal (B163490) (4-HNE), a toxic aldehyde produced during lipid peroxidation.[4][6] By forming a stable adduct with 4-HNE, carcinine neutralizes its damaging effects on proteins.[11]
Anti-Glycation Activity
Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[12][13][14] The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and skin aging.[15][16][17] Carcinine demonstrates significant anti-glycation properties by acting on different stages of the glycation process.[1][2] It can prevent the initial formation of Amadori products and also trap reactive carbonyl species like methylglyoxal (B44143) (MGO), a key intermediate in AGE formation.[18][19] By inhibiting the cross-linking of proteins such as collagen and elastin (B1584352), carcinine helps to maintain their structural integrity and function.[1][2]
Neuroprotection and Histamine H3 Receptor Antagonism
Carcinine acts as a selective antagonist of the histamine H3 receptor, with a 100- to 1000-fold greater selectivity for H3 over H1 and H2 receptors.[4][5][6] The H3 receptor is an autoreceptor on histaminergic neurons that inhibits the synthesis and release of histamine. By blocking this receptor, carcinine increases the release of histamine in the brain, which can lead to enhanced neuronal activity and neuroprotective effects.[20] This mechanism is thought to contribute to its observed benefits in models of neurodegenerative conditions and cognitive deficits.[11][20]
Quantitative Data from Experimental Studies
The physiological effects of carcinine have been quantified in a number of in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Enzyme Activity
| Parameter | Value | Species/System | Reference |
| Histamine H3 Receptor (Ki) | 0.2939 µM | - | [11] |
| Histamine H1 Receptor (Ki) | 3621.2 µM | - | [11] |
| Histamine H2 Receptor (Ki) | 365.3 µM | - | [11] |
| Histidine Decarboxylase (HDC) Activity | Slight increase from 0.186 to 0.227 pmol mg protein⁻¹ min⁻¹ | Mouse cortex | [20] |
Table 2: In Vitro Antioxidant and Anti-Glycation Activity
| Activity | Concentration | Effect | System | Reference |
| 4-HNE Adduct Inhibition (IC₅₀) | 33.2 µg/µL | 50% inhibition of 4-HNE-protein adduct formation | Mouse retinal proteins | [11] |
| Hydroxyl Radical Scavenging | 10 mM | Inhibition of deoxyribose damage | Chemical assay | [11] |
| Lipid Peroxidation Inhibition | 10-25 mM | Reduction of linoleic acid 13-monohydroperoxide (LOOH) and phosphatidylcholine hydroperoxide (PCOOH) | PC liposomes | [10][11] |
Table 3: In Vivo Neuroprotective and Pharmacological Effects
| Animal Model | Dosage/Administration | Effect | Reference |
| Light-induced retinal damage (BALB/c mice) | 2 M (1 µL, intravitreal injection) | Protection of retinal photoreceptors | [11] |
| Light-induced retinal damage (BALB/c mice) | 0.2-20 mg/mouse (i.g., daily for 5 days) | Protection of the retina | [11] |
| Pentylenetetrazole (PTZ)-induced seizures (ICR mice) | 2-20 mg/kg (i.p.) | Significant reduction in seizure stage | [11][20] |
| Scopolamine-induced learning deficit (ICR mice) | 10-20 mg/kg (i.p.) | Significant amelioration of learning deficit | [11] |
| Histamine content reduction (ICR mice) | 5-50 mg/kg (i.p.) | Decreased cortical and midbrain histamine content | [11] |
| Hemodynamic effects (Sprague-Dawley rats) | 3-10 mg/kg (i.v.) | Reduced mean arterial blood pressure and systemic vascular resistance | [21] |
Experimental Protocols
In Vivo Model of Light-Induced Retinal Degeneration
This protocol is based on studies evaluating the neuroprotective effects of carcinine in the retina.[11][22]
Objective: To assess the neuroprotective effect of orally administered carcinine against light-induced retinal damage in mice.
Materials:
-
BALB/c mice
-
This compound
-
Vehicle (e.g., sterile water)
-
Gavage needles
-
Light exposure chamber (e.g., 3000 lux)
-
Electroretinography (ERG) equipment
-
Histology processing reagents and microscope
Procedure:
-
Animal Acclimatization: House BALB/c mice under dim cyclic light conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into a control group and a carcinine treatment group.
-
Treatment: Administer carcinine (e.g., 20 mg per mouse) to the treatment group via oral gavage daily for 5 days. Administer an equal volume of the vehicle to the control group.[22]
-
Light Exposure: On the fifth day of treatment, expose the mice to bright light (e.g., 3000 lux) for 4 hours.[22]
-
Recovery: Return the mice to dim cyclic light for a 7-day recovery period, continuing the daily gavage treatments.[22]
-
Functional Assessment: Perform ERG recordings to assess retinal function in both groups.
-
Histological Analysis: Euthanize the mice and enucleate the eyes for histological processing. Stain retinal sections (e.g., with H&E) and quantify the number of photoreceptor cell nuclei to determine the extent of cell loss.[22]
In Vitro 4-HNE-Protein Adduct Inhibition Assay
This protocol is derived from methods used to quantify the scavenging ability of carcinine against 4-HNE.[11][22]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of carcinine for the formation of 4-HNE-protein adducts.
Materials:
-
Mouse retinal protein extract
-
4-Hydroxynonenal (4-HNE)
-
This compound at various concentrations
-
Incubation buffer (e.g., PBS)
-
SDS-PAGE and Western blotting equipment
-
Anti-HNE antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, combine a fixed amount of mouse retinal protein extract with increasing concentrations of carcinine.
-
Initiation of Reaction: Add 4-HNE to each tube to initiate the adduct formation reaction. Include a control reaction with no carcinine.
-
Incubation: Incubate the reactions at room temperature for 90 minutes.[22]
-
SDS-PAGE and Western Blotting: Stop the reaction by adding SDS-PAGE sample buffer. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and then probe with an anti-HNE antibody to detect 4-HNE-modified proteins.
-
Quantification: Use a chemiluminescent substrate to visualize the protein bands and quantify their intensity using an imaging system.
-
IC₅₀ Calculation: Plot the percentage inhibition of 4-HNE-protein adduct formation against the concentration of carcinine. The IC₅₀ is the concentration of carcinine that produces 50% inhibition.
Applications and Future Directions
The diverse physiological functions of this compound make it a compelling molecule for various applications.
-
Dermatology and Cosmetics: Its potent anti-glycation and antioxidant properties are highly relevant for anti-aging skincare formulations.[1][2][4] By protecting collagen and elastin from glycation-induced damage and neutralizing oxidative stress, carcinine can help maintain skin elasticity and reduce the appearance of wrinkles.[1]
-
Neurotherapeutics: As a histamine H3 receptor antagonist, carcinine has potential in the treatment of neurological and cognitive disorders.[11][20] Further research is warranted to explore its efficacy in conditions such as epilepsy, cognitive impairment, and other neurodegenerative diseases.[20][23]
-
Ophthalmology: The demonstrated neuroprotective effects of carcinine in the retina suggest its potential use in treating retinopathies where oxidative stress is a contributing factor.[4][11][22]
Future research should focus on robust clinical trials to validate the efficacy and safety of carcinine in human populations for these applications.[9] Furthermore, elucidating the detailed molecular mechanisms underlying its protective effects will be crucial for optimizing its therapeutic use.
Safety and Toxicology
In vitro and in vivo tests have indicated that this compound does not cause cytotoxicity, skin irritation, or eye irritation.[1][2] However, comprehensive toxicological data in humans is limited. As with any active compound, appropriate safety and dosage studies are necessary before widespread clinical use.
Conclusion
This compound is a multifunctional dipeptide with significant therapeutic and cosmetic potential. Its well-documented antioxidant, anti-glycation, and neuroprotective activities, underpinned by a selective antagonism of the histamine H3 receptor, provide a strong scientific rationale for its further development. The data and protocols presented in this technical guide offer a foundation for researchers and drug development professionals to explore the full potential of this promising compound.
References
- 1. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]
- 2. Carcinine dihydrochloride_Shenzhen Dieckmann Tech Co.,Ltd [dkmchem.com]
- 3. Benefits of Carcinine [ambassadedelabeaute.ch]
- 4. This compound | 57022-38-5 [amp.chemicalbook.com]
- 5. abmole.com [abmole.com]
- 6. This compound | 57022-38-5 [amp.chemicalbook.com]
- 7. Decarboxy carnosine hydrochloride | C8H16Cl2N4O | CID 6419997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Carcinine = 98 HPLC 57022-38-5 [sigmaaldrich.com]
- 9. caringsunshine.com [caringsunshine.com]
- 10. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Carnosine and advanced glycation end products: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. frontiersin.org [frontiersin.org]
- 15. Skin beautification with oral non-hydrolized versions of carnosine and carcinine: Effective therapeutic management and cosmetic skincare solutions against oxidative glycation and free-radical production as a causal mechanism of diabetic complications and skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Age-dependent accumulation of dicarbonyls and advanced glycation endproducts (AGEs) associates with mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. augmentlifeshop.com [augmentlifeshop.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hemodynamic effects of carcinine in the anesthetized, instrumented, open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Carcinine Dihydrochloride: A Technical Guide to its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310) (β-alanylhistamine), a naturally occurring dipeptide analog of carnosine, has emerged as a molecule of significant interest in biomedical research. Initially identified as a constituent of mammalian tissues, its multifaceted biological activities, including potent antioxidant, anti-glycation, and neuroprotective properties, have positioned it as a promising candidate for therapeutic development. Furthermore, its function as a selective antagonist of the histamine (B1213489) H3 receptor underscores its potential in modulating various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery and history of Carcinine, alongside a detailed exploration of its biochemical mechanisms. Quantitative data from key studies are summarized, and detailed experimental protocols for its synthesis and biological evaluation are provided. Additionally, key signaling pathways influenced by Carcinine are visually represented to facilitate a deeper understanding of its molecular interactions.
Discovery and History
Carcinine, chemically known as β-alanylhistamine, is a naturally occurring imidazole-containing dipeptide found in the non-protein fraction of mammalian tissues.[1] Its discovery is intrinsically linked to that of its structural analog, carnosine (β-alanyl-L-histidine), which was first isolated from meat extract in the early 20th century.[2] Early research focused on the biochemical relationship between these histidine-containing compounds, identifying carcinine as a metabolite in the carnosine-histidine-histamine pathway.[3]
Historically, the synthesis of Carcinine was a key step in its characterization and the subsequent investigation of its biological functions. An early and efficient method involved the direct condensation of β-alanine with histamine.[4] In this process, the amine group of β-alanine is protected, for instance by a t-butoxycarbonyl group, before its reaction with histamine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[4] This foundational work paved the way for more extensive studies into its physiological roles. The dihydrochloride (B599025) salt form of Carcinine is often used in research due to its stability and solubility.[5]
Quantitative Data Summary
The biological activities of Carcinine dihydrochloride have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.
Table 1: Receptor Binding and Enzyme Inhibition
| Target | Parameter | Value | Species | Reference |
| Histamine H3 Receptor | Ki | 0.2939 µM | Not Specified | [5] |
| 4-HNE-induced protein modification | IC50 | 33.2 µg/µL | Mouse (retinal proteins) | [5] |
Table 2: In Vitro Antioxidant and Anti-glycation Activity
| Assay | Concentration | Effect | Reference |
| Hydroxyl Radical Scavenging | 10 mM | Inhibition of deoxyribose damage | [5] |
| Lipid Peroxidation Inhibition | 10-25 mM | Reduction of linoleic acid and phosphatidylcholine hydroperoxides | [1][6] |
| 4-HNE Adduct Formation | 0.5 mM | Formation of a stable adduct with 4-HNE | [5] |
| Anti-glycation (BSA-glucose assay) | 10-20 mM | Inhibition of Advanced Glycation End-product (AGE) formation | [7] |
Table 3: In Vivo Neuroprotective and Other Activities
| Model | Dosage | Route of Administration | Effect | Species | Reference |
| Bright light-induced retinal damage | 0.2-20 mg/mouse | Oral gavage | Protects retina | Mouse (BALB/c) | [5] |
| Pentylenetetrazole (PTZ)-induced seizures | 2-20 mg/kg | Intraperitoneal | Reduces seizure stage | Mouse (ICR) | [5] |
| Scopolamine-induced learning deficit | 10-20 mg/kg | Intraperitoneal | Ameliorates learning deficit | Mouse (ICR) | [5] |
| Cardiovascular effects | 10-100 µg | Heart injection | Positive inotropic effect | Guinea Pig | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Synthesis of this compound
This protocol is based on the direct condensation method.[4]
-
Protection of β-alanine: React β-alanine with di-tert-butyl dicarbonate (B1257347) (Boc)2O in a suitable solvent (e.g., a mixture of dioxane and water) in the presence of a base (e.g., sodium hydroxide) to yield N-Boc-β-alanine.
-
Coupling Reaction: Dissolve N-Boc-β-alanine and histamine (free base) in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC), to the solution and stir at room temperature for several hours.
-
Purification of Boc-Carcinine: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate containing Boc-Carcinine can be purified using column chromatography.
-
Deprotection: Treat the purified Boc-Carcinine with an acidic solution, such as hydrochloric acid in an organic solvent (e.g., ethyl acetate (B1210297) or dioxane), to remove the Boc protecting group.
-
Formation of Dihydrochloride Salt: The final product, this compound, will precipitate and can be collected by filtration, washed with a suitable solvent (e.g., ether), and dried under vacuum.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Histamine H3 Receptor Binding Assay
This is a representative competitive binding assay protocol.
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain cortex.
-
Radioligand: Use a suitable radioligand for the H3 receptor, such as [3H]-Nα-methylhistamine.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Incubation: In a final volume of 1 ml, incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., histamine or thioperamide).
-
Incubation Conditions: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Termination: Terminate the incubation by rapid filtration through glass fiber filters.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine the IC50 value of this compound. Calculate the Ki value using the Cheng-Prusoff equation.
Antioxidant Activity Assays
-
Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound.
-
Reaction: Mix a solution of this compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
-
Induction of Lipid Peroxidation: Induce lipid peroxidation in a suitable system, such as linoleic acid or phosphatidylcholine liposomes, using an iron-ascorbate system.[1][6]
-
Treatment: Add different concentrations of this compound to the system before or after the induction of peroxidation.
-
TBA Reaction: Add thiobarbituric acid (TBA) reagent to the reaction mixture and heat at a high temperature (e.g., 95°C) for a specific duration (e.g., 60 minutes).
-
Measurement: After cooling, measure the absorbance of the resulting pink-colored product at approximately 532 nm.
-
Quantification: Quantify the amount of malondialdehyde (MDA), a product of lipid peroxidation, using a standard curve.
4-Hydroxynonenal (B163490) (4-HNE) Scavenging Assay
-
Reaction Mixture: Incubate this compound with 4-HNE in an aqueous solution.[5][8]
-
Incubation: Allow the reaction to proceed at room temperature for a set period (e.g., 16 hours).[8]
-
Analysis: Analyze the reaction products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the formation of the Carcinine-4-HNE adduct.[5][8]
-
Quantification: Quantify the reduction in free 4-HNE or the formation of the adduct to determine the scavenging activity.
Anti-glycation Assay (BSA-Glucose Model)
-
Reaction Mixture: Prepare a solution containing Bovine Serum Albumin (BSA), glucose, and various concentrations of this compound in a phosphate (B84403) buffer.[7]
-
Incubation: Incubate the mixture at 37°C for an extended period (e.g., several weeks).
-
Measurement of AGEs: Measure the formation of Advanced Glycation End-products (AGEs) by monitoring the increase in fluorescence at specific excitation and emission wavelengths (e.g., excitation at 370 nm and emission at 440 nm).[9]
-
Calculation: Calculate the percentage inhibition of AGE formation by this compound compared to a control without the inhibitor.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily centered around its antioxidant properties and its interaction with the histamine H3 receptor.
Histamine H3 Receptor Antagonism
As a selective antagonist of the histamine H3 receptor, Carcinine can modulate neurotransmitter release in the central nervous system. The H3 receptor is a Gi/o-coupled presynaptic autoreceptor that inhibits the synthesis and release of histamine. By blocking this receptor, Carcinine can increase histaminergic neurotransmission. The downstream signaling cascade of H3 receptor activation, and its inhibition by Carcinine, is depicted below.
Antioxidant and Cytoprotective Mechanisms
Carcinine's potent antioxidant activity is a cornerstone of its therapeutic potential. It can directly scavenge reactive oxygen species (ROS), such as hydroxyl radicals, and reactive nitrogen species.[1][6] Additionally, it is a highly effective scavenger of cytotoxic aldehydes like 4-hydroxynonenal (4-HNE), which are products of lipid peroxidation.[8][10] By forming adducts with these reactive molecules, Carcinine neutralizes their damaging effects on cellular components.
Furthermore, through its anti-glycation properties, Carcinine inhibits the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of various age-related diseases and diabetic complications.[11] The interplay of these antioxidant and anti-glycation activities contributes to its neuroprotective and cytoprotective effects.
Modulation of Intracellular Signaling Cascades
Emerging evidence suggests that Carcinine, similar to its parent compound carnosine, may also modulate key intracellular signaling pathways involved in inflammation, cell survival, and stress responses. These include the NF-κB, PI3K/Akt, and MAPK/ERK pathways. By influencing these cascades, Carcinine can exert anti-inflammatory and pro-survival effects, further contributing to its neuroprotective and cytoprotective profile.
Conclusion
This compound is a compelling molecule with a rich history and a diverse range of biological activities. Its well-documented antioxidant, anti-glycation, and neuroprotective properties, combined with its selective antagonism of the histamine H3 receptor, make it a subject of considerable interest for the development of novel therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the full potential of this promising dipeptide. Further investigation into its precise molecular mechanisms and its efficacy in various disease models is warranted to translate its demonstrated biological activities into clinical applications.
References
- 1. The Neuroprotective Effects of Carnosine in Early Stage of Focal Ischemia Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Carcinine (beta-alanyl-histamine): rapid synthesis and action on vertebrate blood pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The neuroprotective effects of carnosine in early stage of focal ischemia rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Data-Driven Quantitative Structure-Activity Relationship Modeling for Human Carcinogenicity by Chronic Oral Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carnosine is neuroprotective against permanent focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Carcinine dihydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carcinine (B1662310), a naturally occurring dipeptide analog, has garnered significant scientific interest due to its multifaceted biological activities. This technical guide provides an in-depth overview of carcinine dihydrochloride (B599025), the hydrochloride salt form of carcinine, focusing on its chemical structure, physicochemical properties, and key biological functions. The document details its roles as a selective histamine (B1213489) H3 receptor antagonist, a potent antioxidant, and an effective anti-glycation agent. Experimental protocols for assessing these activities are provided, and relevant signaling pathways and workflows are visualized. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.
Chemical Structure and Identification
Carcinine is chemically known as β-alanylhistamine. The dihydrochloride salt is the common form used in research due to its stability and solubility.
Chemical Structure of Carcinine Dihydrochloride:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride | [1] |
| Molecular Formula | C₈H₁₆Cl₂N₄O | [1] |
| Molecular Weight | 255.14 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Soluble in water (>15 mg/mL) | [3][4][5] |
| Melting Point | Data not readily available | |
| pKa (Carcinine) | pKa1: 3.5 (imidazole ring), pKa2: 7.2 (imidazole ring), pKa3: 9.8 (primary amine) (Predicted) | |
| SMILES | C1=C(NC=N1)CCNC(=O)CCN.Cl.Cl | [1] |
| InChI | InChI=1S/C8H14N4O.2ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*1H | [1] |
| CAS Number | 57022-38-5 | [3][6] |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, primarily as a histamine H3 receptor antagonist, an antioxidant, and an anti-glycation agent.
Histamine H3 Receptor Antagonism
Carcinine is a selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system.[7][8] By blocking the H3 receptor, carcinine increases the release of histamine and other neurotransmitters, leading to its potential therapeutic effects in neurological and cognitive disorders.[7]
Signaling Pathway of Histamine H3 Receptor Antagonism by Carcinine:
Caption: Carcinine blocks the H3 autoreceptor, preventing histamine-mediated feedback inhibition and thereby increasing histamine release.
Antioxidant Activity
Carcinine demonstrates significant antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[2][9] This activity is attributed to its ability to quench free radicals and chelate pro-oxidant metal ions.[9]
Anti-glycation Activity
Glycation, the non-enzymatic reaction between sugars and proteins or lipids, leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and various diseases. Carcinine acts as an anti-glycation agent by trapping reactive carbonyl species, thereby preventing the formation of AGEs and the subsequent cross-linking of proteins.[2][10]
Experimental Protocols
Histamine H3 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the histamine H3 receptor.
Methodology: Radioligand competition binding assays are commonly employed.
Workflow:
Caption: Workflow for a competitive histamine H3 receptor binding assay.
Data Analysis: The concentration of carcinine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Antioxidant Activity Assessment
Objective: To evaluate the free radical scavenging capacity of this compound.
Methodology: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Data Analysis: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.
In Vitro Anti-Glycation Assay
Objective: To assess the ability of this compound to inhibit the formation of advanced glycation end-products (AGEs).
Methodology: An in vitro model using bovine serum albumin (BSA) and a reducing sugar (e.g., fructose (B13574) or glucose) is frequently used.
Workflow:
Caption: Workflow for an in vitro anti-glycation assay.
Data Analysis: The percentage of inhibition of AGE formation is calculated by comparing the fluorescence intensity of the samples containing carcinine to the control (BSA and sugar alone).
Summary and Future Directions
This compound is a promising molecule with a well-defined chemical structure and a diverse range of biological activities. Its ability to act as a selective histamine H3 receptor antagonist, a potent antioxidant, and an effective anti-glycation agent makes it a valuable tool for research and a potential candidate for therapeutic development in various fields, including neuroscience, and anti-aging medicine. Further research is warranted to fully elucidate its mechanisms of action in vivo and to explore its therapeutic potential in clinical settings.
References
- 1. ccsenet.org [ccsenet.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A re-evaluation of the antioxidant activity of purified carnosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fprf.org [fprf.org]
- 8. This compound | 57022-38-5 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
In Vitro Effects of Carcinine on Neuronal Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carcinine (B1662310) (β-alanyl-histamine), a natural imidazole-containing dipeptide derivative, is an analogue of the more extensively studied carnosine (β-alanyl-L-histidine). Both compounds are found in excitable tissues like the brain and muscle and are recognized for their significant neuroprotective properties.[1] Carcinine exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neurotransmitter modulatory effects, making it a compound of interest for therapeutic applications in neurodegenerative diseases.[2][3][4] This technical guide provides an in-depth summary of the current understanding of the in vitro effects of carcinine and the closely related carnosine on neuronal cells, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.
Neuroprotective Mechanisms of Action
Carcinine and its analogue carnosine exert neuroprotective effects through multiple, interconnected mechanisms. These include direct antioxidant actions, modulation of inflammatory responses, regulation of neurotransmitter systems, and inhibition of detrimental protein modifications.
Antioxidant and Reactive Oxygen Species (ROS) Scavenging
A primary mechanism of neuroprotection is the potent antioxidant activity. Carcinine and carnosine directly scavenge reactive oxygen species (ROS) and toxic aldehydes produced during lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE).[3][5]
-
ROS Scavenging: In models of oxidative stress, carnosine has been shown to reduce the production of ROS and inhibit the activation of downstream stress pathways like the c-Jun amino-terminal kinase (JNK) pathway in neuronal cells.[6][7] This action mitigates oxidative damage to lipids, proteins, and DNA, which is a key factor in neuronal cell death.[5][8]
-
4-HNE Scavenging: Carcinine is a predicted scavenger of 4-HNE, a toxic product of lipid oxidation. By neutralizing 4-HNE, carcinine protects essential intracellular proteins from modification and degradation, thereby preserving cellular function under oxidative stress.[3]
Anti-Inflammatory Effects
Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. In vitro studies demonstrate that carnosine can modulate inflammatory responses in brain-resident immune cells, such as microglia.
-
Cytokine Modulation: In BV-2 microglial cells challenged with amyloid-beta (Aβ) oligomers, carnosine decreased the secretion of the pro-inflammatory cytokine IL-1β.[9][10]
-
TGF-β1 Pathway: Carnosine was found to increase the expression and release of the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1). The neuroprotective effects of carnosine against Aβ-induced neurodegeneration were abolished by an inhibitor of the TGF-β1 receptor, highlighting the critical role of this pathway.[9][10]
Modulation of Neurotransmitter Systems
Carcinine and carnosine can influence neuronal activity and survival by modulating key neurotransmitter systems, including the glutamatergic and histaminergic systems.
-
Glutamate (B1630785) System: Carnosine protects against glutamate-induced excitotoxicity. It has been shown to decrease extracellular glutamate levels while increasing GABA, an inhibitory neurotransmitter.[11][12] This effect is partly achieved by up-regulating the expression of the neuronal glutamate transporter EAAC1 and the astrocytic glutamate transporter GLT-1, which enhances glutamate uptake and prevents overstimulation of glutamate receptors.[11][12]
-
Histaminergic System: Carcinine acts as a selective histamine (B1213489) H3 receptor antagonist.[4] The H3 receptor is an autoreceptor that inhibits histamine release and synthesis. By antagonizing this receptor, carcinine can increase histaminergic neuron activation, which may contribute to its effects on cognition and neuronal function.[4]
Anti-Glycation and Anti-Aggregation Activity
Advanced glycation end-products (AGEs) and protein aggregation are hallmarks of cellular aging and neurodegeneration.
-
Anti-Glycation: Carnosine is a known anti-glycating agent, reacting with and sequestering reactive dicarbonyl species like methylglyoxal, thereby preventing the formation of AGEs and the cross-linking of proteins.[2][13]
-
Anti-Aggregation: Carnosine can inhibit the aggregation of amyloidogenic proteins, including Aβ peptides, which are central to Alzheimer's disease pathology. It has been shown to reduce the aggregation of Aβ42 and Aβ40 in a dose-dependent manner.[14][15]
Quantitative Data Summary
The following table summarizes quantitative data from in vitro studies investigating the effects of carcinine and carnosine on neuronal and glial cells.
| Compound | Cell Line/Model | Toxin/Stress Condition | Concentration Range | Measured Effect | Result | Citation |
| Carcinine | Mouse Brain | In vivo administration | 10, 20, 50 mg/kg | Histamine Levels | Significant decrease in brain histamine levels. | [4] |
| Carcinine | Histamine Receptors | Receptor Binding Assay | N/A | Binding Affinity (Ki) | Selective for H3 receptor (Ki = 0.29 µM) over H1 (>3600 µM) and H2 (>365 µM). | [4] |
| Carcinine | Mouse Retina | Light-induced damage | N/A | RDH12 Protein Level | Light exposure caused a 46.7% decrease in RDH12; carcinine offered protection. | [3] |
| Carnosine | GT1-7 Hypothalamic Neurons | 6-OHDA (40 µM) | 6 mM, 8 mM | Cell Viability (ATP level) | 6-OHDA reduced viability to 61.4%; carnosine restored it to 77.5% and 79.2%. | [6] |
| Carnosine | Differentiated PC12 Cells | Aβ42 (5 µM) | 1, 5, 10 mM | Neuroprotection | Reversed Aβ42-induced neurotoxicity by 82.7%, 92.8%, and 99.5%, respectively. | [16] |
| Carnosine | BV-2 Microglial Cells | Aβ1-42 Oligomers | N/A | Cytokine Secretion | Decreased pro-inflammatory IL-1β and increased anti-inflammatory IL-10 and TGF-β1. | [9][10] |
| Carnosine | GT1-7 Hypothalamic Neurons | Zinc (30 µM) | 2 mM | Cell Viability | Zinc reduced viability to 17.8%; carnosine increased it to 31.2%. | [17] |
| Carnosine | Aβ40 Aggregation | Thioflavin T Assay | 5 mM, 10 mM | Fibril Formation | Reduced final ThT fluorescence (a measure of aggregation) by ~20% and ~53%, respectively. | [15] |
Experimental Protocols
This section outlines a generalized methodology for assessing the neuroprotective effects of carcinine dihydrochloride (B599025) against an induced toxic insult in a neuronal cell culture model.
Protocol: In Vitro Neuroprotection Assay
Objective: To determine the efficacy of carcinine in protecting neuronal cells from a specific neurotoxin (e.g., 6-OHDA, Aβ, glutamate, H₂O₂).
1. Cell Culture:
-
Cell Line: Utilize a relevant neuronal cell line such as human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, or immortalized hypothalamic GT1-7 cells.[6][16][18] Alternatively, primary neuronal cultures can be prepared from embryonic rodent cortices for a more physiologically relevant model.[19][20]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, maintained at 37°C in a humidified 5% CO₂ incubator.[17] For differentiation (e.g., SH-SY5Y or PC12), treat with agents like retinoic acid or Nerve Growth Factor (NGF).
2. Experimental Treatment:
-
Plate cells in 96-well plates at a suitable density and allow them to adhere and differentiate for 24-48 hours.
-
Prepare a stock solution of carcinine dihydrochloride in sterile, cell culture-grade water or PBS.
-
Pre-treat the cells with various concentrations of carcinine for a specified duration (e.g., 1 to 18 hours) before introducing the neurotoxin.[16]
-
Induce neurotoxicity by adding the chosen toxic agent (e.g., 40 µM 6-OHDA, 5 µM Aβ42 oligomers, or 200 µM H₂O₂) to the culture medium.[6][16][21] Include control wells (cells only, cells + carcinine only, cells + toxin only).
-
Incubate for the required exposure time (typically 24 hours).[16][22]
3. Assessment of Neuroprotection:
-
Cell Viability (MTT or WST-1 Assay): Measure the metabolic activity of the cells. Add MTT or WST-1 reagent to each well, incubate, and then measure the absorbance at the appropriate wavelength. A higher absorbance correlates with greater cell viability.[17]
-
Cytotoxicity (LDH Release Assay): Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. Collect the supernatant and use a commercial LDH assay kit. Higher LDH levels indicate greater cell death.[21]
-
Oxidative Stress (ROS Measurement): Use fluorescent probes like DCFH-DA to quantify intracellular ROS levels.
-
Apoptosis (Caspase-3 Activity): Measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorometric or colorimetric assay.[6]
-
Western Blotting: Analyze the expression levels of key proteins in signaling pathways (e.g., p-JNK, cleaved caspase-3, Bcl-2, STAT3) to elucidate the mechanism of action.[6][23]
Visualizations: Pathways and Workflows
Signaling Pathways of Neuroprotection
The following diagram illustrates the proposed signaling pathways through which carcinine and its analogues exert their neuroprotective effects against common cellular stressors.
Caption: Proposed neuroprotective signaling pathways of carcinine/carnosine.
Experimental Workflow for Neuroprotection Assay
The diagram below outlines the standard workflow for an in vitro experiment designed to assess the neuroprotective capacity of a test compound.
Caption: Standard experimental workflow for in vitro neuroprotection assays.
Conclusion
The in vitro evidence strongly supports the neuroprotective potential of carcinine and its well-studied analogue, carnosine. The multifaceted mechanism of action—encompassing antioxidant, anti-inflammatory, anti-glycation, and neuromodulatory activities—positions these compounds as promising candidates for further investigation in the context of neurodegenerative diseases. While much of the detailed mechanistic work has been performed with carnosine, the unique properties of carcinine, particularly its role as a histamine H3 receptor antagonist, warrant more focused research. Future studies should aim to further delineate the specific contributions of carcinine to neuronal protection, quantify its effects across a broader range of neuronal cell types and toxicity models, and explore its therapeutic potential in more complex in vitro systems, such as organoids or multi-cell-type co-cultures.
References
- 1. Neuroprotective features of carnosine in oxidative driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of carcinine on histaminergic neurons in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Carnosine Protects Against Age-Related Disease - page 1 - Life Extension [lifeextension.com]
- 6. Carnosine suppresses neuronal cell death and inflammation induced by 6-hydroxydopamine in an in vitro model of Parkinson's disease | PLOS One [journals.plos.org]
- 7. Carnosine suppresses neuronal cell death and inflammation induced by 6-hydroxydopamine in an in vitro model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Potential of Carnosine in Brain-Related Disorders: A Comprehensive Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Carnosine Prevents Aβ-Induced Oxidative Stress and Inflammation in Microglial Cells: A Key Role of TGF-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carnosine decreased neuronal cell death through targeting glutamate system and astrocyte mitochondrial bioenergetics in cultured neuron/astrocyte exposed to OGD/recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Carnosine Protects Against Aβ42-induced Neurotoxicity in Differentiated Rat PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jtnrs.com [jtnrs.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 21. Carnosic Acid Shows Higher Neuroprotective Efficiency than Edaravone or Ebselen in In Vitro Models of Neuronal Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 23. L-carnosine inhibits neuronal cell apoptosis through signal transducer and activator of transcription 3 signaling pathway after acute focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Carcinine Dihydrochloride in Animal Models of Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's represent a significant and growing global health challenge. A common thread weaving through the complex pathologies of these disorders is the accumulation of misfolded proteins, oxidative stress, and neuroinflammation, leading to progressive neuronal loss and functional decline.[1][2] In the quest for effective therapeutic interventions, the naturally occurring dipeptide analog, carcinine (B1662310) (β-alanyl-histamine), and its parent compound carnosine, have emerged as promising neuroprotective agents.[2][3][4] This technical guide provides an in-depth overview of the preclinical evidence for carcinine dihydrochloride (B599025) in various animal models of neurodegeneration, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The neuroprotective effects of carcinine and its related compound carnosine have been quantified in several key animal models of neurodegeneration. The following tables summarize the significant findings from these studies, offering a comparative look at dosages, administration routes, and observed outcomes.
Table 1: Effects of Carcinine/Carnosine in a Mouse Model of Parkinson's Disease (Thy1-aSyn)
| Parameter | Vehicle-Treated Thy1-aSyn Mice | 2.0 mg/day Intranasal Carnosine | 4.0 mg/day Intranasal Carnosine | Duration | Outcome | Citation |
| Motor Function (Challenging Beam Test - Errors) | Increased errors over time | Smaller increase in errors | Smaller increase in errors | 8 weeks | Dose-dependent improvement in motor function.[5][6] | [5][6] |
| α-Synuclein-Positive (aSyn(+)) Cells in Substantia Nigra pars compacta (SNpc) | Elevated number of aSyn(+) cells | Fewer aSyn(+) cells | Fewer aSyn(+) cells, reduced to wild-type levels | 8 weeks | Significant, dose-dependent reduction in α-synuclein pathology.[5][6][7] | [5][6][7] |
| Mitochondrial Function | Transcriptional deficiencies related to mitochondrial function | Attenuation of deficiencies, increased expression of mitochondrial genes | Not specified | 2 months | Improved mitochondrial function. | [8] |
Table 2: Effects of Carnosine in a Mouse Model of Alzheimer's Disease (3xTg-AD)
| Parameter | Untreated 3xTg-AD Mice | 10 mM Carnosine in Drinking Water | Duration | Outcome | Citation |
| Intraneuronal Amyloid-β (Aβ) in Hippocampus | Significant Aβ accumulation | Strong reduction in intraneuronal Aβ | 11-13 months (starting at 1 month of age) | Significant decrease in amyloid pathology.[6][9][10] | [6][9][10] |
| Tau Pathology (Phospho-tau) | Present | No significant effect | 11-13 months | Carnosine did not affect tau pathology in this model.[6] | [6] |
| Cognitive Function (Morris Water Maze) | Significant long-term memory deficits | Trend toward amelioration of cognitive deficits | Not specified | A positive trend but not a complete rescue of cognitive function.[9][10] | [9][10] |
| Mitochondrial Dysfunction | Age-dependent mitochondrial deficits | Complete rescue of mitochondrial dysfunctions | 11-13 months | Reversal of age-related mitochondrial deficits.[6][9] | [6][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for key experiments cited in the studies of carcinine and carnosine in neurodegeneration models.
Protocol 1: Intranasal Administration of Carnosine in Thy1-aSyn Mice
Animal Model: Thy1-aSyn mice, which overexpress human wild-type alpha-synuclein, exhibiting progressive motor deficits.[1][11]
Treatment Protocol:
-
Two-month-old Thy1-aSyn mice and wild-type littermates are randomly assigned to treatment groups.[8]
-
Carnosine is dissolved in sterile water.
-
Mice receive daily intranasal (IN) administrations of carnosine (e.g., 2.0 mg/day or 4.0 mg/day) or vehicle (sterile water).[5][7][8]
-
The total daily dose is typically divided into two administrations.
-
The treatment is continued for a specified duration, for example, 8 weeks.[5][7]
Behavioral Assessment: Challenging Beam Test This test is used to assess motor coordination and balance.[12][13]
-
Apparatus: A beam that may be overlaid with a grid to increase the challenge.[1]
-
Training: Mice are trained for 1-2 days to traverse the beam to their home cage.[12]
-
Testing:
-
The mouse is placed at the start of the beam.
-
The latency to traverse the beam and the number of foot slips or errors are recorded.[14]
-
Multiple trials are conducted and the average performance is calculated.
-
Protocol 2: Oral Administration of Carnosine in 3xTg-AD Mice
Animal Model: 3xTg-AD mice, which develop both amyloid-β plaques and neurofibrillary tangles.[15]
Treatment Protocol:
-
One-month-old 3xTg-AD mice are started on the treatment regimen.[6]
-
L-carnosine is dissolved in the drinking water at a concentration of 10 mM.[16]
-
The carnosine-supplemented water is provided ad libitum.
-
Treatment is continued for an extended period, for instance, 11-13 months.[6]
Behavioral Assessment: Morris Water Maze (MWM) This test assesses hippocampal-dependent spatial learning and memory.[10][17]
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[10]
-
Training:
-
Mice are trained over several days to find the hidden platform using spatial cues around the room.[2]
-
Each training day consists of multiple trials starting from different quadrants of the pool.
-
-
Probe Trial:
Signaling Pathways and Mechanisms of Action
Carcinine and carnosine exert their neuroprotective effects through multiple, interconnected signaling pathways. These include antioxidant, anti-inflammatory, and anti-protein aggregation mechanisms.
Antioxidant and Anti-inflammatory Pathways
Carcinine's potent antioxidant properties are central to its neuroprotective effects. It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[18] Furthermore, it modulates key signaling pathways involved in the cellular stress response and inflammation.
Caption: Carcinine's multimodal neuroprotective signaling pathways.
-
Nrf2/ARE Pathway: Carcinine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[19] Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxifying enzymes. This leads to an upregulation of the cellular antioxidant defense system.
-
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a crucial regulator of cell survival and apoptosis.[20][21] Evidence suggests that carcinine can activate this pathway, leading to the phosphorylation and subsequent inhibition of Glycogen (B147801) Synthase Kinase 3 beta (GSK-3β).[22][23] GSK-3β is implicated in tau hyperphosphorylation and Aβ production in Alzheimer's disease, and its inhibition is considered a neuroprotective strategy.[24][25]
-
TGF-β1 Signaling: In microglial cells, the resident immune cells of the brain, carnosine has been shown to increase the expression and release of Transforming Growth Factor-beta 1 (TGF-β1), a potent anti-inflammatory cytokine.[9][26][27] This modulation of microglial activity can shift them from a pro-inflammatory to a more neuroprotective phenotype.
Anti-Protein Aggregation Mechanisms
A hallmark of many neurodegenerative diseases is the aggregation of specific proteins, such as amyloid-β and tau in Alzheimer's disease and α-synuclein in Parkinson's disease. Carnosine has demonstrated an ability to interfere with these aggregation processes.
Caption: Carcinine's interference with protein aggregation.
Carnosine can directly interact with amyloid-β peptides, perturbing the hydrogen bonding network that is critical for the formation of β-sheet structures, a key step in fibril formation. This interaction can inhibit the formation of toxic oligomeric species and larger aggregates.
Experimental Workflow
The preclinical evaluation of a potential neuroprotective compound like carcinine dihydrochloride typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies in relevant animal models.
Caption: A typical preclinical workflow for a neuroprotective compound.
This workflow ensures a systematic evaluation of the compound's safety and efficacy, starting with fundamental mechanistic studies at the cellular level and progressing to more complex in vivo models that mimic human disease.
Conclusion
The evidence from animal models of neurodegeneration strongly supports the therapeutic potential of this compound. Its multimodal mechanism of action, targeting oxidative stress, neuroinflammation, and protein aggregation, makes it an attractive candidate for further investigation. The quantitative data presented in this guide, along with the detailed experimental protocols and an understanding of the underlying signaling pathways, provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of carcinine and related compounds as potential treatments for devastating neurodegenerative diseases. Future research should focus on further elucidating the precise molecular targets of carcinine and conducting long-term studies in a wider range of animal models to fully assess its therapeutic promise.
References
- 1. A Progressive Mouse Model of Parkinson’s Disease: The Thy1-aSyn (“Line 61”) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Carnosine modulates Aβ-induced transcriptional aberrations in murine microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intranasal Carnosine Mitigates α-Synuclein Pathology and Motor Dysfunction in the Thy1-aSyn Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intranasal Carnosine Mitigates α-Synuclein Pathology and Motor Dysfunction in the Thy1-aSyn Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnosine inhibits glioblastoma growth independent from PI3K/Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Carnosine Prevents Aβ-Induced Oxidative Stress and Inflammation in Microglial Cells: A Key Role of TGF-β1 | Semantic Scholar [semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Evaluation of Carnosine Intervention in the Thy1-aSyn Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenging Beam Test [protocols.io]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. psychogenics.com [psychogenics.com]
- 15. Activation of Phosphatidylinositol-3 Kinase (PI-3K) and Extracellular Regulated Kinases (Erk1/2) Is Involved in Muscarinic Receptor-Mediated DNA Synthesis in Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Involvement of PI3K/PKG/ERK1/2 signaling pathways in cortical neurons to trigger protection by co-treatment of acetyl-L-carnitine and α-lipoic acid against HNE-mediated oxidative stress and neurotoxicity: Implications for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] The role of glycogen synthase kinase 3 beta in neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
- 23. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Carnosine Prevents Aβ-Induced Oxidative Stress and Inflammation in Microglial Cells: A Key Role of TGF-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Carnosine Prevents Aβ-Induced Oxidative Stress and Inflammation in Microglial Cells: A Key Role of TGF-β1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the HPLC Analysis of Carcinine Dihydrochloride
This document provides a detailed methodology for the quantitative analysis of Carcinine dihydrochloride (B599025) using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and professionals in the field of drug development and analysis. While a specific validated method for Carcinine dihydrochloride is not widely published, this protocol is based on established methods for the structurally similar compound, Carnosine, and provides a strong starting point for method development and validation.
Introduction
Carcinine, or β-alanylhistamine, is a naturally occurring dipeptide analog with potential applications in pharmaceutical and scientific research.[1] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and various research applications. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle
The method utilizes reversed-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.
Materials and Reagents
-
This compound reference standard: (Purity ≥98%)
-
Acetonitrile (B52724): HPLC grade
-
Methanol: HPLC grade
-
Potassium dihydrogen phosphate (B84403) (KH2PO4): Analytical grade
-
Orthophosphoric acid (H3PO4): Analytical grade
-
Water: HPLC grade or ultrapure water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended as a starting point for method development.
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with H3PO4) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1 L of HPLC grade water to prepare a 20 mM solution.
-
Adjust the pH of the solution to 3.0 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a 95:5 (v/v) ratio.
-
Degas the mobile phase before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the method. These values are hypothetical and must be determined experimentally during method validation.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 | Tailing factor = 1.2; Theoretical plates = 3500 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 10 - 100 µg/mL | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 0.8% |
| Limit of Detection (LOD) | - | 0.5 µg/mL |
| Limit of Quantification (LOQ) | - | 1.5 µg/mL |
Data Presentation
The quantitative data for the analysis should be summarized in a clear and structured table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 4.2 | 150,000 | 10.0 |
| Standard 2 (50 µg/mL) | 4.2 | 750,000 | 50.0 |
| Standard 3 (100 µg/mL) | 4.2 | 1,500,000 | 100.0 |
| Sample 1 | 4.2 | 825,000 | 55.0 |
| Sample 2 | 4.2 | 810,000 | 54.0 |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Principle of reversed-phase separation.
References
Application Notes and Protocols for In Vivo Administration of Carcinine Dihydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (B1662310), a natural dipeptide derivative of β-alanine and histamine (B1213489), and its dihydrochloride (B599025) salt, have garnered significant interest in biomedical research for their potent antioxidant and neuroprotective properties. These application notes provide detailed protocols for the in vivo administration of carcinine dihydrochloride to mice, summarizing key quantitative data from preclinical studies. The primary mechanisms of action of carcinine include the scavenging of reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), and its role as a histamine H3 receptor antagonist.[1][2] This document is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various mouse models.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of carcinine administration in mice. These tables provide a clear comparison of dosages, administration routes, and their corresponding outcomes.
Table 1: Neuroprotective Effects of Carcinine in a Mouse Model of Light-Induced Retinal Degeneration
| Administration Route | Dosage | Mouse Strain | Duration of Treatment | Key Quantitative Outcomes | Reference |
| Oral Gavage | 20 mg/mouse/day | BALB/c | 5 days before and 7 days after light exposure | Electroretinography (ERG): Significant rescue of rod-mediated a-wave (257 µV vs. 84 µV in control) and b-wave (606 µV vs. 183 µV in control) responses.[1] | [1] |
| Oral Gavage | 20 mg/mouse/day | BALB/c | 5 days | Retinal Histology: Preservation of the outer nuclear layer (ONL) thickness compared to untreated, light-exposed controls. | [1] |
| Oral Gavage | 20 mg/mouse/day | BALB/c | 5 days | Biochemical Marker: Complete inhibition of the light-induced decrease in retinal dehydrogenase 12 (RDH12) protein levels.[1] | [1] |
| Intravitreal Injection | 1 µL of 2 M Carcinine | BALB/c | Single injection 48 hours prior to light exposure | Retinal Histology: Significant protection of photoreceptor cells from light-induced damage compared to the vehicle-injected eye. | [2] |
Table 2: Pharmacokinetic and Biochemical Data for Carcinine in Mice
| Administration Route | Dosage | Mouse Strain | Time Point | Analyte and Matrix | Key Quantitative Finding | Reference |
| Oral Gavage | 20 mg/mouse | BALB/c | Not specified | Carcinine in Plasma | 1.1 ng/µL | [1] |
| Oral Gavage | 20 mg/mouse | BALB/c | Not specified | Carcinine in Retina | Average of 5 ± 1.1 ng per retina.[1] | [1] |
| Oral Gavage | 0.2 mg and 2 mg/mouse | BALB/c | Not specified | Carcinine in Retina | Not detected.[1] | [1] |
Experimental Protocols
Detailed methodologies for the preparation and administration of this compound are provided below.
Protocol 1: Oral Gavage Administration
This protocol is suitable for systemic delivery of this compound to investigate its effects on various organs, including the central nervous system.
Materials:
-
This compound powder
-
Sterile, purified water or phosphate-buffered saline (PBS)
-
Gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)
-
Appropriately sized syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Solution Preparation:
-
This compound is soluble in water (>15 mg/mL).
-
To prepare a 20 mg/mL solution, dissolve 200 mg of this compound in 10 mL of sterile water or PBS.
-
Ensure the solution is clear and free of particulates. Gentle warming and vortexing can aid dissolution.
-
Prepare fresh or store at 4°C for a short duration. For longer-term storage, consult stability data, though fresh preparation is recommended.
-
-
Dosing:
-
Weigh each mouse to determine the appropriate administration volume. A common dosing volume is 10 mL/kg. For a 25g mouse, this would be 0.25 mL.
-
A study has successfully used a fixed dose of 20 mg per mouse, which for a standard 25-30g mouse, equates to a high dose.[1] It is noted that doses up to 1 g/kg were well-tolerated.[2]
-
Draw the calculated volume of the this compound solution into the syringe fitted with a gavage needle.
-
-
Administration:
-
Properly restrain the mouse to ensure its head and body are in a straight line.
-
Gently insert the gavage needle into the esophagus via the side of the mouth, advancing it smoothly into the stomach.
-
Slowly administer the solution.
-
Monitor the animal for any signs of distress during and after the procedure. Oral gavage can be stressful to animals, and alternative voluntary oral administration methods may be considered for long-term studies.[3][4]
-
Protocol 2: Intraperitoneal (IP) Injection
IP injection allows for rapid systemic absorption of this compound.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or PBS
-
Syringes (e.g., 1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in sterile saline or PBS at the desired concentration.
-
Ensure the final solution is sterile. Filtration through a 0.22 µm filter is recommended.
-
-
Dosing:
-
Weigh each mouse to calculate the injection volume based on the desired mg/kg dose. The injection volume should typically not exceed 10 mL/kg.
-
Draw the calculated volume into the syringe.
-
-
Administration:
-
Restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the cecum or bladder.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the solution smoothly.
-
Monitor the animal post-injection.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms of action of carcinine and a typical experimental workflow.
Caption: Dual mechanisms of carcinine: scavenging of 4-HNE and antagonism of the H3 receptor.
Caption: Workflow for in vivo neuroprotection studies of carcinine.
Caption: Carcinine forms a stable adduct with the toxic aldehyde 4-HNE.[1][5][6]
Caption: Carcinine blocks the inhibitory Gi/o pathway of the H3 receptor, increasing neurotransmitter release.[7][8][9]
References
- 1. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carcinine has 4-hydroxynonenal scavenging property and neuroprotective effect in mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]
Application Notes and Protocols for Determining the Antioxidant Activity of Carcinine Dihydrochloride Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (B1662310), a natural dipeptide derivative of carnosine (β-alanyl-histamine), is recognized for its potential antioxidant and cytoprotective properties.[1][2][3] These attributes make it a compound of interest for applications in nutritional health, neuroprotection, and anti-aging therapies.[1][2] Carcinine dihydrochloride (B599025), a stable salt form of carcinine, exhibits its antioxidant effects through multiple mechanisms, including the scavenging of free radicals, protection against lipid peroxidation, and detoxification of reactive aldehydes.[4][5][6] This document provides a detailed protocol for assessing the intracellular antioxidant activity of carcinine dihydrochloride using the widely accepted 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.
Principle of the Assay
The cellular antioxidant activity of this compound can be quantified using the DCFH-DA assay. This assay relies on the cell-permeant fluorogenic probe, DCFH-DA. Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS. Antioxidants, such as this compound, will scavenge ROS, thereby reducing the oxidation of DCFH to DCF and resulting in decreased fluorescence.
Data Presentation
The antioxidant activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50) or the percentage of ROS inhibition at various concentrations. While specific cell-based IC50 values for this compound are not widely published, the following table summarizes its antioxidant activities from various studies, including data on the closely related compound, carnosine, for comparative purposes.
| Compound | Assay/Effect Measured | Concentration | Result | Reference |
| Carcinine | Inhibition of linoleic acid & phosphatidylcholine liposomal peroxidation | 10-25 mM | Inhibition of lipid peroxidation | [4] |
| Carcinine | Hydroxyl radical scavenging (iron-dependent deoxyribose damage) | 10 mM | Scavenging of hydroxyl radicals | [1] |
| Carcinine | Reduction of lipid hydroperoxides (LOOH and PCOOH) | 10-25 mM | Reduction to hydroxy products | [1] |
| Carcinine | Inhibition of 4-HNE adduction to retinal proteins | 33.2 ± 0.6 µg/µL | IC50 Value | [5] |
| Carnosine | Inhibition of ROS production in HCT116 colon cancer cells | 50-100 mM | Decrease in ROS concentration | [6] |
Experimental Protocols
Required Materials:
-
This compound
-
Cell line (e.g., HepG2, HeLa, or other relevant cell types)
-
Cell culture medium (e.g., DMEM or RPMI-1640) without phenol (B47542) red
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
ROS-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (AAPH))
-
Positive control antioxidant (e.g., N-acetylcysteine (NAC) or Trolox)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm/~535 nm)
-
Humidified incubator (37°C, 5% CO₂)
Protocol for Adherent Cells:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed 5 x 10⁴ cells per well in a black, clear-bottom 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound in a serum-free medium without phenol red.
-
Aspirate the medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells for vehicle control (medium with solvent) and a positive control antioxidant.
-
Incubate for 1-2 hours at 37°C and 5% CO₂.
-
-
Loading with DCFH-DA:
-
Prepare a 20 µM working solution of DCFH-DA in a serum-free medium without phenol red.
-
Aspirate the treatment medium and add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 45 minutes at 37°C in the dark.
-
-
Induction of Oxidative Stress:
-
Prepare a working solution of the ROS-inducing agent (e.g., 100 µM H₂O₂ or 600 µM AAPH) in a serum-free medium.
-
Aspirate the DCFH-DA solution and wash the cells once with PBS.
-
Add 100 µL of the ROS-inducing agent to all wells except for the negative control wells (which should receive a medium without the inducer).
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement of Fluorescence:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no DCFH-DA).
-
Calculate the percentage of ROS inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of treated sample / Fluorescence of positive control)] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Caption: Workflow of the DCFH-DA cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]
- 3. abmole.com [abmole.com]
- 4. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnosine inhibits KRAS-mediated HCT116 proliferation by affecting ATP and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carcinine Dihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine dihydrochloride (B599025), also known as β-alanylhistamine dihydrochloride, is a synthetic analog of the naturally occurring dipeptide carnosine. It functions as a potent and selective antagonist of the histamine (B1213489) H3 receptor, exhibiting 100 to 1000-fold selectivity over H1 and H2 receptors.[1][2][3] Beyond its role in modulating the histaminergic system, Carcinine is recognized for its significant antioxidant and anti-glycation properties.[4] These characteristics make it a valuable tool in a variety of research fields, including neuroscience, pharmacology, and cosmetology, for investigating cellular signaling, oxidative stress, and protein glycation.
This document provides detailed protocols for the preparation, storage, and application of Carcinine dihydrochloride stock solutions to ensure experimental consistency and accuracy.
Physicochemical Properties and Data
This compound is a white to beige crystalline powder.[1][2] Key quantitative data for the preparation of stock solutions are summarized in the tables below.
| Property | Value |
| Molecular Weight | 255.14 g/mol |
| Chemical Formula | C₈H₁₄N₄O · 2HCl |
| Purity (typical) | ≥98% (HPLC) |
| Appearance | White to beige powder |
Table 1: Physicochemical Properties of this compound.
| Solvent | Solubility (at 25°C) | Molar Concentration (at max solubility) | Notes |
| Water | ≥15 mg/mL | ≥58.8 mM | Clear solution. |
| DMSO | >20 mg/mL | >78.4 mM | - |
Table 2: Solubility of this compound.
| Condition | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store in a desiccator; hygroscopic. |
| 4°C | 2 years | Store in a desiccator; hygroscopic. | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5] |
Table 3: Recommended Storage Conditions for this compound.
Experimental Protocols
Protocol 1: Preparation of a 50 mM Aqueous Stock Solution
Materials:
-
This compound powder (purity ≥98%)
-
Sterile, nuclease-free water
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation:
-
To prepare a 50 mM stock solution, calculate the required mass of this compound using the following formula: Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of a 50 mM solution: Mass (g) = 0.050 mol/L x 0.010 L x 255.14 g/mol = 0.1276 g (or 127.6 mg)
-
-
Weighing:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh 127.6 mg of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile conical tube.
-
Add a small volume of sterile water (e.g., 5-7 mL) to the tube.
-
Vortex the mixture thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Add sterile water to reach a final volume of 10 mL.
-
-
Sterilization:
-
To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use, sterile microcentrifuge tubes (e.g., 100 µL or 500 µL aliquots).
-
Clearly label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
50 mM this compound stock solution
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing:
-
Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.
-
-
Dilution:
-
In a sterile environment, dilute the stock solution to the desired final working concentration using pre-warmed cell culture medium.
-
For example, to prepare a 100 µM working solution from a 50 mM stock, perform a 1:500 dilution (e.g., add 2 µL of the 50 mM stock solution to 998 µL of cell culture medium).
-
Mix gently by pipetting up and down.
-
-
Application:
-
Add the prepared working solution to your cell cultures.
-
Note: Always include a vehicle control (cell culture medium with the same final concentration of the solvent used for the stock solution, if any) in your experiments.
-
Application and Working Concentrations
This compound has been utilized in a range of in vitro and in vivo studies. The effective concentration can vary significantly depending on the experimental model and the biological question being addressed.
-
In vitro studies:
-
In mouse retinal explants, this compound has been used at concentrations of 0.5 mM and 5 mM to study its protective effects.[5]
-
An IC₅₀ of 33.2 µg/µL was determined for the inhibition of 4-hydroxynonenal (B163490) (4-HNE)-induced protein modification.[5]
-
-
In vivo studies:
-
Intraperitoneal injections in mice have ranged from 5 mg/kg to 50 mg/kg to investigate its effects on histamine content in the brain.[5]
-
It is recommended to perform a dose-response study to determine the optimal working concentration for your specific cell line and experimental conditions.
Histamine H3 Receptor Signaling Pathway
Carcinine acts as an antagonist at the histamine H3 receptor (H3R), a G-protein coupled receptor (GPCR). The activation of H3R is primarily coupled to the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA). H3R activation can also influence other signaling cascades, including the MAPK and PI3K/Akt pathways. As an antagonist, Carcinine blocks these downstream effects of histamine binding to H3R.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the general workflow for preparing a sterile stock solution of this compound for use in cell culture and other biological assays.
Caption: Workflow for this compound Stock Solution Preparation.
Stability and Troubleshooting
-
Precipitation: If precipitation is observed upon dilution of a DMSO stock solution into aqueous media, gentle warming (e.g., in a 37°C water bath) and vortexing may help to redissolve the compound. Ensure the solution is clear before adding it to cell cultures.
-
Hygroscopic Nature: this compound powder is hygroscopic. Store the powder in a desiccator and minimize its exposure to atmospheric moisture during weighing.
-
Cytotoxicity: If unexpected cytotoxicity is observed, consider performing a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line. Also, ensure that the final concentration of any organic solvent (e.g., DMSO) is below the tolerance level of your cells (typically <0.5% for most cell lines).
References
Carcinine Dihydrochloride: Application Notes and Protocols for Oral Gavage Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the oral gavage dosage and preparation of carcinine (B1662310) dihydrochloride (B599025) for in vivo research. Carcinine, a natural dipeptide with antioxidant and neuroprotective properties, is of increasing interest in biomedical research. This document outlines detailed protocols, dosage information from preclinical studies, and the underlying signaling pathways of its mechanism of action.
Quantitative Data Summary
The following table summarizes the reported oral gavage dosage of carcinine used in a preclinical study. This data can serve as a starting point for dose-ranging studies in similar animal models.
| Animal Model | Compound | Dosage per Animal | Dosing Regimen | Vehicle | Application | Reference |
| BALB/c Mice | Carcinine | 20 mg/day | Daily for 5 days | Water | Neuroprotection against light-induced retinal degeneration | [1] |
Experimental Protocols
Preparation of Carcinine Dihydrochloride Oral Gavage Solution
This protocol describes the preparation of a this compound solution for oral gavage administration to rodents.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Calibrated balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter (optional)
-
Sterile syringes and gavage needles
Procedure:
-
Determine the required concentration: Based on the desired dosage (e.g., mg/kg) and the average weight of the animals, calculate the required concentration of the gavage solution. For example, to administer 20 mg to a 25g mouse in a volume of 0.2 mL, the required concentration is 100 mg/mL.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using a calibrated balance.
-
Dissolve in sterile water: Transfer the weighed powder to a volumetric flask. Add a portion of sterile, deionized water and gently swirl to dissolve. This compound has a solubility of greater than 15 mg/mL in water.
-
Complete to volume: Once the powder is completely dissolved, add sterile, deionized water to the final desired volume.
-
Mix thoroughly: Use a magnetic stirrer to ensure the solution is homogeneous.
-
pH measurement (Optional): The pH of the resulting solution can be measured. Adjustments are generally not necessary unless the experimental design requires a specific pH range.
-
Storage: Store the prepared solution at 2-8°C and protect it from light. It is recommended to prepare fresh solutions for each set of experiments to ensure stability.
Oral Gavage Administration Protocol in Mice
This protocol provides a step-by-step guide for the safe and effective administration of this compound solution to mice via oral gavage.
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the mice to minimize stress.
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. Ensure the animal's body is straight to facilitate the passage of the gavage needle.
-
-
Dosage Calculation:
-
Weigh each mouse before administration to calculate the precise volume of the solution to be administered based on the desired mg/kg dose.
-
-
Filling the Syringe:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Ensure there are no air bubbles in the syringe.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.
-
-
Administration of the Solution:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly and steadily depress the syringe plunger to deliver the solution.
-
-
Withdrawal of the Needle:
-
After administration, gently withdraw the gavage needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a short period after the procedure.
-
Signaling Pathways and Mechanism of Action
Carcinine exerts its protective effects through various mechanisms, primarily centered around its potent antioxidant properties. It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), and also sequester toxic byproducts of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE). The following diagram illustrates a generalized workflow of carcinine's antioxidant and neuroprotective actions.
Caption: Carcinine's neuroprotective workflow.
The following diagram illustrates a potential experimental workflow for evaluating the efficacy of this compound administered via oral gavage in a mouse model of retinal degeneration.
Caption: Workflow for in vivo carcinine efficacy testing.
References
Application Notes and Protocols: Intraperitoneal Injection of Carcinine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (B1662310) dihydrochloride (B599025), the dihydrochloride salt of β-alanylhistamine, is a naturally occurring imidazole-containing dipeptide derivative. It is recognized for its potent biological activities, primarily as a selective antagonist of the histamine (B1213489) H3 receptor and as a robust antioxidant.[1] These properties make it a compound of significant interest in preclinical research for a variety of therapeutic areas, including neurological disorders, inflammation, and oxidative stress-related pathologies. Intraperitoneal (IP) injection is a common and effective route for administering Carcinine dihydrochloride in rodent models to study its systemic effects.
This document provides a detailed protocol for the intraperitoneal injection of this compound in mice, along with a summary of reported dosages and their observed effects. Additionally, it outlines the key signaling pathways modulated by this compound.
Data Presentation
The following tables summarize the quantitative data associated with the intraperitoneal administration of this compound in mice, as reported in various studies.
Table 1: Dosage Regimens for Intraperitoneal Injection of this compound in Mice
| Dosage Range (mg/kg) | Animal Model | Observed Effects | Reference |
| 2-20 | ICR mice | Significantly reduced the seizure stage induced by pentylenetetrazole (PTZ). | [1] |
| 5-50 | ICR mice | Decreased cortical and midbrain histamine content. | [1] |
| 10-20 | ICR mice | Significantly ameliorated scopolamine-induced learning deficits. | [1] |
| 10-50 | ICR mice | Increased total ambulation distance. | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄N₄O · 2HCl |
| Molecular Weight | 255.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (>15 mg/mL) |
| Storage | Store powder at -20°C. Stock solutions can be stored at -80°C for up to 6 months. |
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or sterile 0.9% saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (mg/kg), the weight of the animals, and the injection volume.
-
Weigh the powder: Accurately weigh the this compound powder in a sterile microcentrifuge tube or vial.
-
Reconstitution: Add the appropriate volume of sterile water for injection or sterile saline to the powder to achieve the desired final concentration.
-
Dissolution: Vortex the solution until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: If not for immediate use, store the sterile solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the solution and bring it to room temperature.
Intraperitoneal Injection Protocol in Mice
This protocol is based on standard guidelines for intraperitoneal injections in rodents.
Materials:
-
Prepared sterile this compound solution
-
Mouse restraint device (optional)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge, ½ to ⅝ inch length)
-
70% ethanol (B145695) or other suitable disinfectant
-
Sterile gauze pads
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or with a restraint device. The animal should be held in a supine position (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum (on the left side) and the urinary bladder.
-
-
Disinfection:
-
Swab the injection site with a sterile gauze pad soaked in 70% ethanol and allow it to dry.
-
-
Injection:
-
Use a new sterile syringe and needle for each animal.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Insert the needle, with the bevel facing up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back on the plunger to ensure that the needle has not entered a blood vessel (no blood should appear in the syringe hub) or an organ (no yellow fluid for the bladder or brownish-green content for the intestines should appear).
-
If the aspiration is clear, slowly inject the solution. The maximum recommended injection volume for a mouse is 10 mL/kg.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.
-
Record the injection details (substance, dose, volume, date, and time).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound's primary mechanism of action is the antagonism of the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR). As an antagonist, carcinine blocks the constitutive activity of the H3R and the binding of its endogenous agonist, histamine. The H3R is coupled to the Gαi/o subunit, and its inhibition by carcinine leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB. Additionally, H3R signaling can influence other pathways such as the MAPK/ERK and PI3K/Akt pathways.
Carcinine also exhibits antioxidant properties by directly scavenging reactive oxygen species (ROS) such as hydroxyl radicals and by quenching lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE). This antioxidant activity is independent of its H3R antagonism.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Intraperitoneal Injection
The following diagram illustrates the logical flow of the experimental protocol for administering this compound via intraperitoneal injection in a research setting.
Caption: Experimental workflow for intraperitoneal injection.
References
Application Notes and Protocols: Measuring the Effects of Carcinine Dihydrochloride on Histamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine (B1662310) (β-Alanylhistamine), and its dihydrochloride (B599025) salt, is an imidazole (B134444) dipeptide with a notable pharmacological profile. Primarily recognized as a selective and orally active histamine (B1213489) H3 receptor antagonist, Carcinine plays a significant role in modulating the histaminergic system, particularly within the central nervous system.[1] Its high affinity for the H3 receptor, which functions as a presynaptic autoreceptor, allows it to block the receptor's inhibitory feedback mechanism on histamine synthesis and release.[1] This action leads to an increase in histamine release from histaminergic neurons.[1] In addition to its H3 receptor antagonism, Carcinine also exhibits antioxidant and neuroprotective properties.[2]
It is crucial to distinguish Carcinine from its precursor, Carnosine (β-alanyl-L-histidine). While structurally similar, their effects on histamine release in different cell types can vary. Notably, some studies have indicated that Carnosine may inhibit histamine release from mast cells under specific conditions. These application notes will provide protocols to investigate both the histamine-releasing effects of Carcinine in a neuronal context and its potential, though not yet established, effects on mast cell stabilization.
Data Presentation
Table 1: Binding Affinity of Carcinine for Histamine Receptors
| Receptor | Kᵢ (μM) | Selectivity vs. H3 |
| H3 | 0.2939 | - |
| H1 | 3621.2 | ~12,321-fold |
| H2 | 365.3 | ~1,243-fold |
Data sourced from Chen et al. (2004).[1]
Signaling Pathways and Experimental Workflows
Carcinine's Mechanism of Action as an H3 Receptor Antagonist
Caption: Mechanism of Carcinine as an H3 receptor antagonist leading to increased histamine release.
Experimental Workflow: Histamine Release from Brain Slices
Caption: Workflow for measuring K⁺-evoked histamine release from rodent brain slices.
Experimental Workflow: Mast Cell Stabilization Assay
Caption: Workflow for assessing the effect of Carcinine on induced mast cell degranulation.
Experimental Protocols
Protocol 1: Measuring K⁺-Evoked Histamine Release from Rodent Brain Slices
This protocol is designed to measure the effect of this compound on neurotransmitter release from brain tissue, where it is expected to act as an H3 antagonist and increase K⁺-evoked histamine release.
Materials:
-
This compound
-
Adult rat or mouse
-
Krebs-Ringer bicarbonate buffer (KRB), pH 7.4, continuously gassed with 95% O₂ / 5% CO₂
-
High-potassium KRB (e.g., 50 mM KCl, with adjusted NaCl to maintain osmolarity)
-
Tissue chopper or vibratome
-
Perfusion system or individual vials for incubation
-
Histamine quantification kit (e.g., ELISA or HPLC reagents)
-
Standard laboratory equipment (pipettes, tubes, water bath, centrifuge)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rodent according to institutional guidelines.
-
Rapidly dissect the brain and isolate the region of interest (e.g., cerebral cortex or hypothalamus).
-
Prepare 300-400 µm thick slices using a tissue chopper or vibratome in ice-cold, oxygenated KRB.
-
Allow slices to recover in oxygenated KRB at 37°C for 60 minutes.
-
-
Pre-incubation and Treatment:
-
Transfer individual or pooled slices to vials containing fresh, oxygenated KRB.
-
Pre-incubate for 30 minutes at 37°C.
-
Replace the buffer with KRB containing either vehicle (control) or varying concentrations of this compound (e.g., 1 µM - 100 µM).
-
Incubate for an additional 20-30 minutes.
-
-
Stimulation and Sample Collection:
-
Gently remove the buffer and replace it with high-potassium KRB (containing vehicle or Carcinine) to depolarize the neurons and evoke histamine release.
-
Incubate for a defined period (e.g., 10-15 minutes).
-
Carefully collect the supernatant (this contains the released histamine) and transfer to a new tube.
-
Immediately place the samples on ice or add a stop solution if required by the quantification assay.
-
-
Histamine Quantification:
-
Quantify the histamine concentration in the supernatant using a validated method such as a competitive ELISA or HPLC with fluorometric detection.
-
The total histamine content of the slices can also be measured by homogenizing the tissue after supernatant collection.
-
-
Data Analysis:
-
Express the released histamine as a percentage of the total tissue histamine content or as an absolute amount (e.g., pg/mg of tissue).
-
Compare the amount of histamine released in the Carcinine-treated groups to the vehicle control group. A statistically significant increase in histamine release is the expected outcome.
-
Protocol 2: In Vitro Mast Cell Stabilization Assay
This protocol is designed to investigate whether this compound has a direct inhibitory effect on histamine release from mast cells, a process known as mast cell stabilization.
Materials:
-
This compound
-
Positive control (e.g., Disodium cromoglycate)
-
Mast cell degranulating agent (e.g., Compound 48/80 or Substance P)
-
Adult rat (e.g., Wistar or Sprague-Dawley)
-
Tyrode's buffer or similar physiological salt solution
-
Toluidine blue stain
-
Histamine quantification method (e.g., o-phthalaldehyde (B127526) spectrofluorometric assay)
-
Standard laboratory equipment (pipettes, tubes, centrifuge, microscope)
Procedure:
-
Isolation of Rat Peritoneal Mast Cells (RPMCs):
-
Humanely euthanize a rat.
-
Inject 10-15 mL of ice-cold buffer into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid, which contains a mixed population of cells including mast cells.
-
Purify the mast cells using a density gradient (e.g., Percoll) or by simple differential centrifugation to enrich the mast cell population.
-
Resuspend the purified mast cells in fresh buffer.
-
-
Pre-incubation and Treatment:
-
Aliquot the mast cell suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound (e.g., 10 µM - 1 mM), vehicle (control), or a known mast cell stabilizer like Disodium cromoglycate (positive control).
-
Incubate at 37°C for 15-30 minutes.
-
-
Induction of Degranulation:
-
Add the degranulating agent (e.g., Compound 48/80 at 10 µg/mL) to all tubes except for a "spontaneous release" control.
-
Incubate at 37°C for 15 minutes to induce histamine release.
-
To determine total histamine, add a cell lysing agent (e.g., Triton X-100) to a separate set of untreated cells.
-
-
Sample Collection and Analysis:
-
Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for histamine quantification.
-
Quantify histamine in the supernatant using a suitable assay. The spectrofluorometric assay using o-phthalaldehyde (OPA) is a common and sensitive method.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each condition relative to the total histamine content.
-
Calculate the percent inhibition of histamine release by Carcinine using the following formula: % Inhibition = [1 - (Release_Test - Release_Spontaneous) / (Release_Control - Release_Spontaneous)] x 100
-
Compare the inhibitory activity of Carcinine to the positive control.
-
References
Application Notes and Protocols: In Vitro Neuroprotection Assay Using Carcinine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine dihydrochloride (B599025), the dihydrochloride salt of Carcinine (β-alanylhistamine), is a naturally occurring imidazole-containing peptide derivative.[1] Functioning as a selective histamine (B1213489) H3 antagonist, it also exhibits potent antioxidant and chemical chaperone properties.[1] Its ability to reduce non-enzymatic glycation of proteins and scavenge reactive carbonyl species, such as 4-hydroxynonenal (B163490) (4-HNE), highlights its potential as a neuroprotective agent.[2] In vitro neuroprotection assays are essential tools for evaluating the efficacy of compounds like Carcinine dihydrochloride in mitigating neuronal damage induced by various stressors, including oxidative stress and excitotoxicity. These assays provide valuable, reproducible data in a cost- and time-effective manner, making them ideal for high-throughput screening and mechanistic studies before advancing to in vivo testing.[1] This document provides detailed protocols for assessing the neuroprotective effects of this compound in an in vitro model of glutamate-induced excitotoxicity in the human neuroblastoma SH-SY5Y cell line, a widely used model for studying neurodegenerative processes.[3][4][5]
Mechanism of Action
This compound is believed to exert its neuroprotective effects through a multi-faceted mechanism, primarily centered on its antioxidant properties. It can directly scavenge harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress, a key contributor to neuronal cell death in various neurodegenerative conditions.[2][6] Furthermore, its ability to sequester cytotoxic aldehydes like 4-HNE prevents the modification and degradation of essential cellular proteins.[2] The parent compound of Carcinine, L-carnosine, has been shown to inhibit neuronal cell apoptosis by modulating signaling pathways such as the STAT3 pathway and the ROS-JNK pathway.[6][7][8] It is plausible that Carcinine shares these anti-apoptotic signaling mechanisms.
Data Presentation
The following table summarizes representative quantitative data illustrating the neuroprotective effects of this compound against glutamate-induced toxicity in SH-SY5Y cells.
| Treatment Group | Concentration | Cell Viability (%) (Mean ± SD) | % Neuroprotection |
| Vehicle Control | - | 100 ± 5.2 | N/A |
| Glutamate (B1630785) (100 mM) | - | 52 ± 4.5 | 0 |
| Carcinine + Glutamate | 10 µM | 65 ± 3.8 | 27.1 |
| Carcinine + Glutamate | 50 µM | 78 ± 4.1 | 54.2 |
| Carcinine + Glutamate | 100 µM | 89 ± 3.5 | 77.1 |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
This protocol details the procedure for assessing the neuroprotective effects of this compound against glutamate-induced cell death in the SH-SY5Y human neuroblastoma cell line.
Materials and Reagents:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound
-
L-Glutamic acid
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in sterile, serum-free DMEM.
-
After 24 hours of cell seeding, remove the culture medium from the wells.
-
Add 100 µL of serum-free DMEM containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) to the respective wells.
-
For the control and glutamate-only wells, add 100 µL of serum-free DMEM.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Glutamate-Induced Injury:
-
Prepare a stock solution of L-glutamic acid in serum-free DMEM.
-
To the wells designated for glutamate injury (including those pre-treated with Carcinine), add a final concentration of 100 mM glutamate.
-
Do not add glutamate to the vehicle control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Cell Viability (MTT Assay):
-
Refer to Protocol 2 for the detailed MTT assay procedure.
-
Protocol 2: MTT Assay for Cell Viability
This protocol outlines the steps for quantifying cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Procedure:
-
MTT Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Filter-sterilize the MTT solution and store it at 4°C, protected from light.
-
-
MTT Incubation:
-
Following the 24-hour glutamate incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
After the incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (100% viability).
-
Calculate the percentage of neuroprotection using the following formula: % Neuroprotection = [(Absorbance of Carcinine + Glutamate) - (Absorbance of Glutamate only)] / [(Absorbance of Vehicle Control) - (Absorbance of Glutamate only)] x 100
-
Protocol 3: In Vitro Reactive Oxygen Species (ROS) Scavenging Activity Assay (DPPH Assay)
This protocol describes a cell-free assay to evaluate the direct antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well plate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound solution to the respective wells.
-
For the control, add 100 µL of methanol instead of the Carcinine solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of Control) - (Absorbance of Sample)] / (Absorbance of Control) x 100
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro neuroprotection assay.
Caption: Putative neuroprotective signaling pathway of Carcinine.
References
- 1. Carcinine 二盐酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage | Semantic Scholar [semanticscholar.org]
- 6. Carnosine suppresses neuronal cell death and inflammation induced by 6-hydroxydopamine in an in vitro model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-carnosine inhibits neuronal cell apoptosis through signal transducer and activator of transcription 3 signaling pathway after acute focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnosine suppresses neuronal cell death and inflammation induced by 6-hydroxydopamine in an in vitro model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carcinine Dihydrochloride in Retinal Damage Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of carcinine (B1662310) dihydrochloride (B599025) in preclinical studies of retinal damage. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various retinopathies.
Introduction
Carcinine (β-alanyl-histamine), a natural imidazole-containing peptide derivative, has demonstrated significant neuroprotective effects in models of retinal damage.[1][2][3] Its primary mechanism of action is attributed to its potent antioxidant properties and its ability to scavenge 4-hydroxynonenal (B163490) (4-HNE), a toxic aldehyde produced during lipid peroxidation.[1][2][3] Oxidative stress and the accumulation of 4-HNE are key pathological events in a range of progressive retinopathies, including age-related macular degeneration and diabetic retinopathy.[2] Carcinine not only prevents the formation of 4-HNE protein adducts but can also reverse this detrimental modification, highlighting its therapeutic potential.[1][2]
Mechanism of Action
Carcinine exerts its protective effects in the retina through a multi-faceted approach centered on mitigating oxidative damage. A key aspect of this is its ability to directly scavenge reactive oxygen species (ROS). Furthermore, it actively sequesters 4-hydroxynonenal (4-HNE), a cytotoxic byproduct of lipid peroxidation that is implicated in retinal degeneration. By forming an adduct with 4-HNE, carcinine prevents it from modifying and damaging essential retinal proteins.[1][2] One critical protein protected by carcinine is Retinol Dehydrogenase 12 (RDH12), an enzyme localized in photoreceptor cells.[1][4] In models of light-induced retinal damage, RDH12 is rapidly degraded, but treatment with carcinine has been shown to preserve its levels.[1][4]
Caption: Mechanism of Carcinine's Neuroprotective Action.
Quantitative Data Summary
The following tables summarize the quantitative results from key studies investigating the efficacy of carcinine in retinal damage models.
Table 1: Effect of Intravitreal Carcinine on Photoreceptor Cell Loss in Light-Induced Retinal Damage
| Treatment Group | Photoreceptor Nuclei Loss (%) | Statistical Significance |
| PBS-injected | 53.5% | - |
| Carcinine-injected | 28.7% | p < 0.05 (vs. PBS) |
Data extracted from a study using BALB/c mice exposed to bright light (4000 lux for 5 hours) following a single intravitreal injection.[1][5]
Table 2: Effect of Carcinine on RDH12 Protein Levels in Retinal Explants Exposed to 4-HNE
| Treatment Condition | RDH12 Protein Level (relative to control) |
| 4-HNE (150 µM) at 4 hours | 64% |
| 4-HNE (150 µM) + Carcinine at 4 hours | 100% (rescued to control levels) |
| 4-HNE (150 µM) at 8 hours | 67.4% |
| 4-HNE (150 µM) + Carcinine at 8 hours | 171% (71% higher than control) |
Data from retinal explants treated with 4-HNE in the presence or absence of carcinine.[5]
Experimental Protocols
Protocol 1: Light-Induced Retinal Damage Model in Mice
This protocol describes the induction of photoreceptor degeneration using bright light exposure and the administration of carcinine for neuroprotection assessment.
Caption: Experimental Workflow for Light-Induced Retinal Damage.
Materials:
-
Carcinine dihydrochloride
-
Phosphate-buffered saline (PBS), sterile
-
BALB/c mice
-
Light chamber with controllable bright white fluorescent light
-
Standard animal housing with dim cyclic light conditions
-
Intravitreal injection supplies (Hamilton syringe, 33-gauge needle) or gavage needles.
Procedure:
-
Animal Acclimatization: House BALB/c mice under dim cyclic light for at least one week prior to the experiment.[6]
-
Carcinine Administration:
-
Intravitreal Injection: Anesthetize the mice. Inject 1 µL of 2 M carcinine in sterile PBS into one eye. Inject 1 µL of PBS into the contralateral eye as a control.[1] Allow for a 48-hour recovery period under dim light.[1]
-
Gavage: Administer carcinine by oral gavage (e.g., 20 mg/mouse/day) for 5 consecutive days before light exposure.[6]
-
Topical Administration: Administer carcinine as eye drops (e.g., 0.2 M solution) at specified intervals before, during, and after light exposure.[4]
-
-
Light Exposure: Place the mice in a well-ventilated, reflective light chamber and expose them to bright white fluorescent light (3,000-4,000 lux) for 4-5 hours.[1][6] Ensure animals have free access to water.
-
Post-Exposure Recovery: Return the mice to dim cyclic light conditions for a recovery period (e.g., 7 days) to allow for the clearance of dead cells and stabilization of the retinal structure.[1]
-
Analysis:
-
Histology: Euthanize the animals, enucleate the eyes, and prepare retinal cross-sections. Stain with hematoxylin (B73222) and eosin (B541160) (H&E) to quantify the number of photoreceptor cell nuclei in the outer nuclear layer.[1][3]
-
Electroretinography (ERG): Assess retinal function by measuring a- and b-wave amplitudes.
-
Immunoblotting: Immediately after light exposure (without a recovery period), dissect retinas and perform immunoblot analysis for proteins of interest, such as RDH12 and 4-HNE-protein adducts.[1][6]
-
Protocol 2: In Vitro 4-HNE Adduct Formation and Reversal Assay
This protocol details an in vitro method to assess carcinine's ability to prevent and reverse the formation of 4-HNE adducts on retinal proteins.[1][2]
Materials:
-
This compound
-
4-hydroxynonenal (4-HNE)
-
Retinal protein extract from untreated mice
-
Dot-blot apparatus
-
Anti-HNE primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Preparation of Retinal Protein Extract: Homogenize retinas from untreated mice in a suitable lysis buffer and determine the protein concentration.
-
Prevention of Adduct Formation:
-
Incubate a fixed amount of retinal protein extract with varying concentrations of carcinine.
-
Add 4-HNE to the mixture and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Reversal of Adduct Formation:
-
First, incubate the retinal protein extract with 4-HNE to pre-form the adducts.
-
Then, add varying concentrations of carcinine to the mixture and incubate for an additional period to assess the reversal of adduction.
-
-
Dot-Blot Analysis:
-
Spot the reaction mixtures onto a nitrocellulose membrane using a dot-blot apparatus.
-
Block the membrane and probe with an anti-HNE antibody.
-
Detect the signal using an HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
Quantify the dot intensity to determine the relative amount of 4-HNE-protein adducts in each sample.
-
Potential Signaling Pathways for Further Investigation
While the primary mechanism of carcinine is focused on its antioxidant and scavenging properties, related compounds like carnosine have been shown to influence intracellular signaling pathways in retinal cells. For instance, carnosine has been demonstrated to impact the MAPK/ERK signaling pathway in the context of diabetic retinopathy.[7] Given the structural similarity, investigating whether carcinine modulates this or other pro-survival/anti-inflammatory pathways (e.g., NF-κB) in retinal damage models could reveal additional mechanisms of its neuroprotective action.[8]
Caption: Potential Involvement of the MAPK/ERK Signaling Pathway.
References
- 1. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Carcinine has 4-hydroxynonenal scavenging property and neuroprotective effect in mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Carnosine improves diabetic retinopathy via the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnosine supplementation and retinal oxidative parameters in a high-calorie diet rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application of Carcinine Dihydrochloride in Inflammation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine dihydrochloride (B599025), the dihydrochloride salt of Carcinine (β-alanylhistamine), is a naturally occurring dipeptide analog of Carnosine. Structurally similar to Carnosine but lacking a carboxyl group, Carcinine has emerged as a compound of interest in inflammation research. Its biological activities, including antioxidant, reactive oxygen species (ROS) scavenging, and potential modulation of inflammatory signaling pathways, suggest its utility as a tool for investigating and potentially mitigating inflammatory processes. These notes provide an overview of Carcinine dihydrochloride's applications in inflammation research, including its mechanisms of action, quantitative data on its antioxidant activity, and detailed protocols for relevant experimental assays.
Mechanism of Action in Inflammation
This compound is understood to exert its anti-inflammatory effects through several mechanisms, primarily centered around its potent antioxidant and scavenging properties. Inflammation is intrinsically linked to oxidative stress, where an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) contributes to tissue damage and perpetuates the inflammatory cascade.
1. Scavenging of Reactive Oxygen Species (ROS) and Hypochlorous Acid (HOCl):
Neutrophils and other phagocytic cells produce ROS, such as the superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂), as part of the innate immune response to pathogens. The enzyme myeloperoxidase (MPO), present in neutrophils, catalyzes the formation of the highly reactive and cytotoxic hypochlorous acid (HOCl) from H₂O₂ and chloride ions. While essential for host defense, excessive or misplaced HOCl production can lead to damage of host tissues. Carcinine has been shown to react rapidly with HOCl, effectively neutralizing this damaging oxidant. This action helps to protect cellular components, such as proteins and lipids, from oxidative damage at sites of inflammation.
2. Detoxification of Cytotoxic Aldehydes:
Oxidative stress leads to lipid peroxidation, a process that generates highly reactive and cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE). These aldehydes can form adducts with proteins, nucleic acids, and lipids, leading to cellular dysfunction and contributing to the inflammatory process. Carcinine has demonstrated a significant capacity to scavenge 4-HNE, thereby mitigating its cytotoxic effects. This detoxification mechanism is crucial in protecting cells from the downstream consequences of lipid peroxidation during inflammation.
3. Potential Modulation of Inflammatory Signaling Pathways:
While direct quantitative data on the inhibition of key inflammatory signaling pathways by this compound is limited in publicly available literature, its structural similarity to Carnosine suggests potential modulatory effects on pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. It is hypothesized that by reducing the overall oxidative stress, Carcinine may indirectly suppress the activation of NF-κB, which is known to be redox-sensitive. Further research is required to fully elucidate the direct effects of Carcinine on this and other inflammatory signaling cascades.
Quantitative Data
The following table summarizes the available quantitative data on the antioxidant activity of Carcinine. Researchers are encouraged to use the provided protocols to generate further quantitative data on its anti-inflammatory properties.
| Parameter | Description | Value | Cell/System | Reference |
| IC₅₀ | Inhibition of 4-HNE-induced modification of mouse retinal proteins. | 33.2 µg/µL | Mouse Retinal Proteins | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory and antioxidant properties of this compound.
Protocol 1: Determination of 4-HNE Scavenging Activity
Objective: To quantify the ability of this compound to inhibit the formation of 4-HNE-protein adducts.
Materials:
-
This compound
-
4-hydroxynonenal (4-HNE)
-
Protein source (e.g., retinal protein extract, BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dot-blot apparatus
-
Nitrocellulose membrane
-
Primary antibody against 4-HNE modified proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for blot detection
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a stock solution of 4-HNE in a suitable solvent (e.g., ethanol).
-
In a microcentrifuge tube, combine the protein solution (e.g., 2.5 µg of retinal protein in 10 µL of PBS) with increasing concentrations of this compound.
-
Add 4-HNE to a final concentration of 0.64 mM.
-
Incubate the reaction mixture for 90 minutes at room temperature.
-
Assemble the dot-blot apparatus with a nitrocellulose membrane.
-
Apply the reaction mixtures to the wells of the dot-blot apparatus.
-
Wash the wells with PBS.
-
Disassemble the apparatus and block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against 4-HNE adducts overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the dot intensities and calculate the IC₅₀ value for this compound.
Protocol 2: In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production Assay
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture plates (96-well)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTT or other cell viability assay kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no Carcinine) and an LPS-only control.
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
In a parallel plate, perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity of this compound.
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine production.
Protocol 3: NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)
Objective: To determine if this compound inhibits the LPS-induced phosphorylation and degradation of IκBα, a key step in the activation of the NF-κB pathway.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total IκBα and the loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated IκBα to total IκBα.
Protocol 4: Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the effect of this compound on intracellular ROS levels in cells under oxidative stress.
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
This compound
-
ROS-inducing agent (e.g., H₂O₂, menadione)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
HBSS or PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Remove the medium and load the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Induce oxidative stress by adding the ROS-inducing agent (e.g., 100 µM H₂O₂) to the cells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of time.
-
Alternatively, cells can be detached and analyzed by flow cytometry.
-
Analyze the data to determine the effect of this compound on ROS production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound in the context of inflammation and a general workflow for its investigation.
Caption: Proposed mechanism of Carcinine's anti-inflammatory action.
Caption: General experimental workflow for investigating Carcinine.
Conclusion
This compound presents itself as a valuable research tool for studying the interplay between oxidative stress and inflammation. Its proven ability to scavenge reactive species like HOCl and 4-HNE provides a clear mechanism for its protective effects in inflammatory models. While further research is needed to quantify its direct impact on key inflammatory signaling pathways and cytokine production, the provided protocols offer a robust framework for researchers to conduct these investigations. The exploration of this compound and its analogs may lead to a better understanding of inflammatory diseases and the development of novel therapeutic strategies.
References
Application Note: Carcinine Dihydrochloride in Metabolic Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Carcinine (B1662310) (β-alanylhistamine), a naturally occurring dipeptide and a metabolite of L-carnosine, is gaining attention in metabolic disease research.[1][2] Available as carcinine dihydrochloride (B599025) for research purposes, this compound exhibits potent antioxidant and anti-glycating properties. Several studies suggest its active role in modulating insulin (B600854) resistance, dyslipidemia, and fat metabolism.[3][4] This document provides an overview of its application in metabolic disease research, summarizing key findings and providing detailed protocols for relevant experimental investigation.
Mechanism of Action in Metabolic Diseases Carcinine's therapeutic potential in metabolic diseases stems primarily from its ability to counteract the effects of carbonyl stress and advanced glycation end-products (AGEs). AGEs are implicated in the development of diabetic vascular complications.[1] By scavenging reactive carbonyl species (RCS) and inhibiting the formation of AGEs, carcinine may mitigate chronic inflammation, improve insulin sensitivity, and positively influence glucose and lipid metabolism.[3][4][5] While its direct impact on specific signaling pathways is still under investigation, its effects are consistent with the modulation of pathways central to metabolic regulation, such as insulin signaling and energy sensing.
Quantitative Data Summary
A clinical study investigating the effects of carcinine supplementation in overweight/obese individuals with altered blood glucose patterns demonstrated significant improvements in several metabolic markers.[1][3][4]
Table 1: Effects of Carcinine Supplementation (60 mg/day for 2 months) on Metabolic Parameters
| Parameter | Baseline (Time 0) | After Placebo (Time 1) | After Carcinine (Time 2) | P-value (vs. Placebo) |
| Glycaemia | Reported | Reported | Significantly Reduced | p=0.001[4] |
| Glycated Haemoglobin (HbA1c) | Reported | Reported | Significantly Reduced | p<0.001[4] |
| Total Cholesterol | Reported | Reported | Significantly Reduced | p<0.003[4] |
| Serum Insulin | Reported | Reported | Significantly Reduced | p<0.05[4] |
| HOMA-IR Index | Reported | Reported | Progressively Reduced | p<0.03[4] |
| Abdominal Circumference | Reported | Reported | Progressively Reduced | p<0.2[4] |
| Advanced Glycation End-products (AGEs) | Reported | Not Measured | Significantly Reduced | Statistically Meaningful[4] |
Data sourced from a single-blind, sequential placebo, observational trial involving 100 volunteers.[1][3][4]
Experimental Protocols
Protocol 1: In Vivo Evaluation of Carcinine in Human Subjects (Observational Trial)
This protocol is based on the methodology used in a study evaluating the effect of carcinine on glico-lipidic imbalance.[1][3][4]
1. Study Design:
-
A single-blind, sequential placebo, observational trial.
2. Participant Recruitment:
-
Inclusion Criteria: Overweight/obese volunteers (BMI between 25 and 34.9 kg/m ²) aged 40-85 years with altered blood glucose patterns and unbalanced insulin resistance.[1][4]
3. Treatment Protocol:
-
Phase 1 (Placebo): Administer a placebo capsule three times a day for two months.
-
Washout Period: A two-week washout period follows the placebo phase.[1]
-
Phase 2 (Carcinine): Administer capsules containing 20 mg of carcinine three times a day (totaling 60 mg/day) for two months.[1][4]
4. Data Collection & Analysis:
-
Time Points: Collect data at baseline (Time 0), after the placebo phase (Time 1), and after the carcinine treatment phase (Time 2).[1]
-
Metabolic Parameters: Measure waist circumference, glycaemia, HOMA-IR index, glycated haemoglobin, and total cholesterol.[1]
-
AGEs Measurement: Measure Advanced Glycation End-products (AGEs) at Time 0 and Time 2 using an AGE reader.[1]
-
Statistical Analysis: Compare the measurements from Time 2 with the placebo period (Time 1) to determine the statistical significance of any changes.
Protocol 2: In Vitro Glucose Uptake Assay
This protocol provides a method to assess the direct effect of carcinine dihydrochloride on glucose uptake in a cell line relevant to metabolic disease, such as L6 myotubes or 3T3-L1 adipocytes.
1. Materials:
-
This compound (≥98% purity)
-
Relevant cell line (e.g., 3T3-L1 adipocytes)
-
96-well, black, clear-bottom culture plates
-
Glucose-free culture medium
-
Insulin (positive control)
-
Cell-Based Assay Buffer (e.g., Krebs-Ringer-Phosphate-HEPES buffer)
-
Fluorescence plate reader (Excitation/Emission = 485/535 nm)[7]
2. Procedure:
-
Cell Seeding: Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate and grow overnight.[7]
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 2-4 hours to establish quiescence.
-
Pre-incubation: Wash cells with Cell-Based Assay Buffer. Incubate cells in glucose-free medium for 40-60 minutes.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1 µM to 1 mM) or vehicle control. Include a positive control group treated with insulin (e.g., 100 nM).
-
Glucose Uptake: After 30-60 minutes of treatment, add 2-NBDG to a final concentration of 100-200 µg/ml to each well.[6] Incubate for 10-60 minutes. The optimal time should be determined empirically for the specific cell line.[7]
-
Termination: Aspirate the supernatant and wash the cells 2-3 times with ice-cold Cell-Based Assay Buffer to remove extracellular 2-NBDG.[7]
-
Measurement: Add 100 µl of Cell-Based Assay Buffer to each well.[7] Immediately measure the fluorescence using a plate reader (Ex/Em = 485/535 nm).[7]
Protocol 3: In Vitro AMPK Activation Assay (Western Blot)
This protocol determines if this compound activates the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[8][9]
1. Materials:
-
This compound
-
Relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
6-well culture plates
-
AICAR (AMPK activator, positive control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
2. Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include vehicle control and a positive control (e.g., 2 mM AICAR for 1 hour).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with antibodies for total AMPKα and total ACC to ensure equal protein loading.
-
Quantify band intensity using densitometry software. Calculate the ratio of phosphorylated protein to total protein to determine the level of AMPK activation.
-
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of action for carcinine in metabolic disease.
References
- 1. The role of Carcinine treatment on glico-lipidic imbalance of patients with altered blood glucose pattern | La Clinica Terapeutica [clinicaterapeutica.it]
- 2. Existence of carcinine, a histamine-related compound, in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaterapeutica.it [clinicaterapeutica.it]
- 4. The role of Carcinine treatment on glico-lipidic imbalance of patients with altered blood glucose pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A carnosine analog mitigates metabolic disorders of obesity by reducing carbonyl stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. AMP-activated Protein Kinase Activation Suppresses Protein Synthesis and mTORC1 Signaling in Chick Myotube Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Delivery of Carcinine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine dihydrochloride (B599025), the decarboxylated form of L-carnosine, is a naturally occurring dipeptide with significant therapeutic potential. It exhibits potent antioxidant, anti-glycation, and neuroprotective properties. As a selective antagonist of the histamine (B1213489) H3 receptor, it also plays a role in modulating neurotransmitter release.[1][2] These characteristics make Carcinine dihydrochloride a compelling molecule for investigation in various cell-based research models, particularly in studies related to oxidative stress, aging, neurodegenerative diseases, and cancer.
These application notes provide detailed protocols for the delivery of this compound to cultured cells, enabling researchers to investigate its mechanisms of action and therapeutic effects. The protocols cover stock solution preparation, determination of optimal treatment conditions, and assays to evaluate its efficacy as an antioxidant and anti-glycation agent.
Data Presentation
Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄N₄O · 2HCl | N/A |
| Molecular Weight | 255.14 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | >15 mg/mL in water | [2] |
| Storage Temperature | -20°C | [2] |
Receptor Binding Affinity
| Receptor | Ki (μM) |
| Histamine H1 | 3621.2 ± 583.9 |
| Histamine H2 | 365.3 ± 232.8 |
| Histamine H3 | 0.2939 ± 0.2188 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile, nuclease-free water or DMSO. This compound is readily soluble in water.[2]
-
Gently vortex the solution until the powder is completely dissolved.
-
Bring the solution to the desired final concentration by adding more sterile water or DMSO. A common stock solution concentration is 100 mM.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The choice of solvent (water or DMSO) may depend on the specific requirements of the cell line and experimental design. If using DMSO, ensure the final concentration in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Determination of Optimal Treatment Concentration and Incubation Time
Objective: To determine the non-toxic concentration range and optimal treatment duration of this compound for a specific cell line.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
Cytotoxicity assay kit (e.g., MTT, XTT, or LDH assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 100 µM, and 1, 2, 10, 20 mM). Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours). A study on a photoreceptor cell line used incubation times of 2, 4, 6, and 24 hours.
-
Cytotoxicity Assay: At the end of each incubation period, perform a cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Note: Based on the results, select a range of non-toxic concentrations for subsequent functional assays.
Protocol 3: Assessment of Antioxidant Activity - Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the effect of this compound on intracellular ROS levels in cells under oxidative stress.
Materials:
-
Cultured cells of interest
-
24-well cell culture plates
-
This compound
-
An agent to induce oxidative stress (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to attach overnight. Pre-treat the cells with various non-toxic concentrations of this compound for a predetermined duration (e.g., 2-24 hours).
-
Induction of Oxidative Stress: After pre-treatment, induce oxidative stress by adding an agent like H₂O₂ to the culture medium for a short period (e.g., 30-60 minutes). Include a control group without the stress-inducing agent.
-
Staining with DCFH-DA: Wash the cells with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to each well and incubate in the dark at 37°C for 30 minutes. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis: Compare the fluorescence intensity of the Carcinine-treated groups with the untreated control group under oxidative stress. A decrease in fluorescence indicates a reduction in intracellular ROS levels.
Protocol 4: Assessment of Anti-glycation Activity - In Vitro Measurement of Advanced Glycation End Products (AGEs)
Objective: To evaluate the ability of this compound to inhibit the formation of advanced glycation end products (AGEs) in vitro.
Materials:
-
Bovine serum albumin (BSA)
-
A reducing sugar (e.g., glucose, fructose, or methylglyoxal)
-
This compound
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Sodium azide (B81097) (as a preservative)
-
Spectrofluorometer
Procedure:
-
Preparation of Reaction Mixtures: In a sterile microcentrifuge tube, prepare the following reaction mixtures:
-
Control: BSA + reducing sugar in phosphate buffer.
-
Test: BSA + reducing sugar + various concentrations of this compound in phosphate buffer.
-
Blank: BSA in phosphate buffer.
-
Positive Control: BSA + reducing sugar + a known anti-glycation agent like aminoguanidine.
-
-
Incubation: Add sodium azide to a final concentration of 0.02% (w/v) to all mixtures to prevent microbial growth. Incubate the tubes in the dark at 37°C for an extended period (e.g., 1-4 weeks) to allow for the formation of AGEs.
-
Fluorescence Measurement: After incubation, measure the fluorescence of the samples using a spectrofluorometer. AGEs typically exhibit fluorescence at an excitation wavelength of around 370 nm and an emission wavelength of around 440 nm.
-
Data Analysis: Calculate the percentage of inhibition of AGE formation using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Test) / Fluorescence of Control] x 100 A higher percentage of inhibition indicates a stronger anti-glycation activity of this compound.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a Histamine H3 Receptor antagonist.
Caption: Proposed antioxidant mechanism of Carcinine via the Nrf2 signaling pathway.
References
Application Notes & Protocols for Quantifying Carcinine Dihydrochloride in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carcinine, the decarboxylated form of carnosine (β-alanyl-L-histidine), is a naturally occurring dipeptide with significant physiological roles, including antioxidant and anti-glycation activities.[1] As a selective antagonist of the H3 histamine (B1213489) receptor, it is of increasing interest in pharmacological and biomedical research.[2] Accurate quantification of Carcinine dihydrochloride (B599025) in tissue samples is crucial for understanding its distribution, metabolism, and therapeutic potential.
These application notes provide detailed protocols for the quantification of Carcinine dihydrochloride in tissue using state-of-the-art analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analytical methods described. Note that these values may vary depending on the specific instrumentation, tissue type, and experimental conditions.
Table 1: LC-MS/MS Method Parameters
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 5000 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Retention Time | 1.5 - 5.0 min |
Table 2: ELISA Method Parameters (based on Carnosine kits)
| Parameter | Typical Value |
| Detection Range | 15.6 - 1000 ng/mL[3][4] |
| Sensitivity | ~5 ng/mL[3][4] |
| Intra-assay Precision (CV%) | < 8%[5] |
| Inter-assay Precision (CV%) | < 10%[5] |
| Sample Volume | 50 µL |
Experimental Protocols
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for quantifying small molecules in complex biological matrices.[6]
1. Sample Preparation: Tissue Homogenization and Extraction
This protocol outlines the steps for preparing a single-cell suspension from tissue samples, a crucial first step for accurate quantification.
-
Materials:
-
Harvested tissue
-
Dissociation medium (e.g., RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), ice-cold
-
70 or 100 µm cell strainer
-
Sterile petri dish and surgical tools
-
50 mL conical tubes
-
Centrifuge
-
-
Protocol:
-
In a sterile dish containing dissociation medium, mince the harvested tissue into small pieces.
-
Place a mesh strainer on a sterile 50 mL conical tube.
-
Transfer the dissociated tissue and medium to the strainer.
-
Gently pass the dissociated tissue through the strainer using the plunger of a syringe.
-
Wash the strainer with PBS to ensure all cells are collected.
-
Centrifuge the cell suspension to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet.
-
For protein precipitation, add three volumes of ice-cold acetonitrile to the cell suspension.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the Carcinine, for LC-MS/MS analysis.
-
2. Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 column (e.g., 100 x 4.6 mm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 25 mM ammonium (B1175870) formate) is often employed.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for Carcinine and an internal standard should be determined and optimized.
4. Data Analysis
-
A calibration curve is constructed by plotting the peak area ratio of Carcinine to the internal standard against the concentration of the calibration standards.
-
The concentration of Carcinine in the tissue samples is then determined from this curve.
II. Enzyme-Linked Immunosorbent Assay (ELISA)
1. General Principle of Competitive ELISA
2. Protocol (Adapted from a Carnosine ELISA Kit)
-
Materials:
-
Carnosine ELISA Kit (containing pre-coated microplate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Tissue homogenate prepared as described in the LC-MS/MS section (supernatant after protein precipitation can be used after solvent evaporation and reconstitution in assay buffer)
-
Microplate reader
-
-
Procedure:
-
Prepare standards and samples in the provided assay buffer.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.[4]
-
Immediately add 50 µL of the working Detection Solution (biotinylated antibody) to each well.[4]
-
Cover the plate and incubate at 37°C for 60 minutes.[4]
-
Wash the plate three times with Wash Buffer.[4]
-
Add 100 µL of working HRP-conjugate solution to each well and incubate at 37°C for 60 minutes.[4]
-
Wash the plate five times with Wash Buffer.[4]
-
Add 90 µL of TMB Substrate to each well and incubate at 37°C in the dark for 15-25 minutes.[4]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes.
-
3. Data Analysis
-
A standard curve is generated by plotting the absorbance of the standards against their known concentrations.
-
The concentration of Carcinine in the samples is inversely proportional to the color intensity and is calculated from the standard curve.[3]
Important Considerations
-
Method Validation: It is crucial to validate the chosen analytical method for the specific tissue matrix being investigated. This includes assessing linearity, accuracy, precision, and selectivity.
-
Internal Standards: For LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.
-
ELISA Cross-Reactivity: If using a Carnosine ELISA kit, it is essential to determine the cross-reactivity with Carcinine to ensure the accuracy of the results. A custom antibody and ELISA development may be necessary for high specificity.
-
Sample Handling: Proper tissue harvesting, snap-freezing, and storage at -80°C are critical to prevent degradation of Carcinine.
By following these detailed protocols and considering the key aspects of method validation, researchers can confidently and accurately quantify this compound in tissue samples, paving the way for a deeper understanding of its biological significance and therapeutic potential.
References
Application Notes and Protocols for Carcinine Dihydrochloride Studies
Introduction
Carcinine (B1662310) dihydrochloride (B599025) (β-Alanylhistamine dihydrochloride) is a naturally occurring dipeptide analogue of Carnosine.[1][2][3] It has garnered significant interest within the scientific community due to its multifaceted biological activities.[4][5] Carcinine is a selective histamine (B1213489) H3 receptor antagonist and also functions as a potent antioxidant and anti-glycation agent.[1][6][7] These properties make it a promising candidate for research in neuroprotection, inflammation, diabetes, and cardiovascular disease.[8][9] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Carcinine dihydrochloride.
Key Mechanisms of Action
Carcinine exhibits several key biological activities:
-
Antioxidant Activity : It directly scavenges reactive oxygen species (ROS) such as hydroxyl radicals and inhibits lipid peroxidation.[10][11]
-
Anti-glycation Activity : Carcinine effectively inhibits the non-enzymatic glycation of proteins, a process that leads to the formation of Advanced Glycation End-products (AGEs) implicated in aging and diabetic complications.[9][10]
-
Histamine H3 Receptor Antagonism : It acts as a selective antagonist at the H3 receptor, which modulates the release of histamine and other neurotransmitters in the central nervous system.[8][12]
-
Anti-inflammatory Effects : It has been shown to attenuate inflammatory responses, potentially through the modulation of signaling pathways like NF-κB.[13][14]
-
Neuroprotection : Carcinine protects neuronal cells from oxidative damage and can scavenge toxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE).[6][15][16]
Application Note 1: Investigating Antioxidant and Anti-glycation Properties
This section details protocols to assess the efficacy of this compound as an antioxidant and an inhibitor of Advanced Glycation End-products (AGEs) formation.
Protocol 1.1: In Vitro Antioxidant Activity - ABTS Radical Scavenging Assay
This protocol measures the ability of Carcinine to scavenge the stable radical cation ABTS•+. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[17][18]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
Butylated Hydroxytoluene (BHT) or Trolox (as standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare ABTS•+ stock solution:
-
Dissolve ABTS in water to a final concentration of 7 mM.
-
Mix the ABTS solution with 2.45 mM potassium persulfate solution in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce a dark-colored solution containing the ABTS•+ radical.
-
-
Prepare working solution:
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Prepare samples:
-
Prepare a stock solution of this compound in PBS.
-
Create a series of dilutions from the stock solution (e.g., 20, 40, 60, 80, 100 µg/mL).[18]
-
Prepare the same concentrations for the standard antioxidant (BHT or Trolox).
-
-
Assay:
-
Add 10 µL of each Carcinine dilution or standard to a 96-well plate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
Measure the absorbance at 734 nm.
-
Use PBS as a blank.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of the ABTS•+ solution without sample).
-
Plot the percentage of scavenging against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the ABTS radicals).
-
Protocol 1.2: In Vitro Anti-glycation Assay (AGEs Formation)
This protocol assesses the ability of Carcinine to inhibit the formation of fluorescent AGEs in a model system using bovine serum albumin (BSA) and a reducing sugar (glucose or fructose).[19]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
D-Glucose (or D-Fructose)
-
Sodium azide
-
Phosphate buffer (0.1 M, pH 7.4)
-
Trichloroacetic acid (TCA)
-
96-well black microplate
-
Spectrofluorometer
Procedure:
-
Prepare reaction mixtures:
-
In separate tubes, prepare the following mixtures in 0.1 M phosphate buffer (pH 7.4) containing 0.02% sodium azide:
-
Control: BSA (10 mg/mL) + Glucose (0.5 M)
-
Test: BSA (10 mg/mL) + Glucose (0.5 M) + Carcinine (various concentrations)
-
Blank: BSA (10 mg/mL) only
-
-
-
Incubation:
-
Incubate all tubes at 37°C for an extended period (e.g., 1-4 weeks), protected from light.
-
-
Measurement:
-
At specified time points (e.g., weekly), take an aliquot from each mixture.
-
Transfer the aliquots to a 96-well black microplate.
-
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
-
(Optional) Quantification of AGEs by ELISA:
-
Commercial ELISA kits are available for specific AGEs like N-epsilon-(Carboxymethyl) Lysine (CML).[20][21] Follow the manufacturer's protocol. Briefly, this involves coating a plate with AGE-conjugate, adding samples and anti-AGE antibody, followed by a secondary HRP-conjugated antibody and substrate for colorimetric detection.[21]
-
-
Calculation:
-
Calculate the percentage of inhibition of AGEs formation: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100
-
Data Presentation: Antioxidant & Anti-glycation Activity
| Assay Type | Compound | Concentration Range | Endpoint Measured | Result | Reference |
| Antioxidant | |||||
| ABTS Radical Scavenging | L-Carnosine | 20 - 100 µg/mL | % Inhibition | 34.40% - 43.30% | [18] |
| Anti-glycation | |||||
| AGEs Formation Inhibition | This compound | Not specified | Mechanism | Inhibits glycation of structural proteins | [10][11] |
| Enzyme Inhibition | |||||
| α-Glucosidase Inhibition | L-Carnosine | 20 - 100 µg/mL | IC50 | ~78.5 µg/mL (Calculated from % inhibition) | [18] |
| α-Amylase Inhibition | L-Carnosine | 20 - 100 µg/mL | IC50 | >100 µg/mL (Calculated from % inhibition) | [18] |
| Data for L-Carnosine, a structurally similar compound, is provided for reference. Similar assays are directly applicable to Carcinine. |
Application Note 2: Elucidating Anti-inflammatory and Neuroprotective Effects
Carcinine's role as a histamine H3 antagonist and its ability to modulate key inflammatory signaling pathways suggest significant potential in treating neuroinflammatory and neurodegenerative conditions.[8][22]
Protocol 2.1: In Vitro Anti-inflammatory Assay
This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) or microglial (BV2) cells to model an inflammatory response. The inhibitory effect of Carcinine on the production of nitric oxide (NO) and pro-inflammatory cytokines is measured.[13]
Materials:
-
RAW 264.7 or BV2 cells
-
DMEM media with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture and Plating:
-
Culture cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of Carcinine for 1-2 hours. (Determine non-toxic concentrations beforehand using an MTT assay).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no Carcinine) and an LPS-only control.
-
-
Nitric Oxide (NO) Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the remaining cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Analysis:
-
Compare the levels of NO and cytokines in Carcinine-treated groups to the LPS-only control group to determine the percentage of inhibition.
-
Protocol 2.2: Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol is used to determine if Carcinine's anti-inflammatory effects are mediated by the MAPK and/or NF-κB signaling pathways by examining the phosphorylation status of key proteins.[23][24]
Materials:
-
Cells and treatment reagents from Protocol 2.1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After a shorter treatment period (e.g., 15-60 minutes) with Carcinine and LPS, wash cells with cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Detection and Analysis:
-
Visualize protein bands using an imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of Carcinine on pathway activation.
-
Data Presentation: Anti-inflammatory & Receptor Binding Activity
| Assay Type | System | Treatment | Endpoint Measured | Result | Reference |
| Receptor Binding | |||||
| Histamine Receptor Affinity | Isolated Receptors | Carcinine | Kᵢ (µM) | H3: 0.2939, H1: 3621.2, H2: 365.3 | [8][12] |
| Neurotransmitter Release | |||||
| 5-HT Release | Mouse Forebrain Slices | Carcinine (20-50 µM) | % Increase | Significantly increased K⁺-induced 5-HT release | [8][12] |
| Anti-inflammation | |||||
| NO & iNOS Inhibition | LPS-stimulated BV2 Microglia | Carnosine* & N-acetyl carnosine | % Inhibition | Significantly attenuated NO synthesis and iNOS expression | [13] |
| 4-HNE Scavenging | |||||
| 4-HNE Protein Adduct Inhibition | Mouse Retinal Proteins | Carcinine (1 µg - 2 mg) | IC50 | 33.2 µg/µL | [8][16] |
| Data for Carnosine and its derivative are provided for reference, suggesting a likely mechanism for Carcinine. |
Application Note 3: In Vivo Experimental Design
Animal models are crucial for validating the in vitro findings and assessing the therapeutic potential of Carcinine in a complex biological system.
Protocol 3.1: Animal Model of Light-Induced Retinal Damage
This protocol evaluates the neuroprotective effect of Carcinine against photoreceptor cell death induced by excessive light exposure in mice.[8]
Materials:
-
BALB/c mice (or other susceptible strain)
-
This compound
-
Vehicle (e.g., saline or water for oral gavage)
-
High-intensity light source (e.g., LED)
-
Electroretinography (ERG) equipment
-
Histology equipment (fixatives, embedding medium, microtome)
-
TUNEL assay kit for apoptosis detection
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate dark-adapted mice for at least 12 hours.
-
Administer this compound (e.g., 0.2-20 mg/mouse, i.g. or 5-50 mg/kg, i.p.) or vehicle daily for a set number of days (e.g., 5 days) before light exposure.[8]
-
-
Light Damage Induction:
-
Pupils should be dilated prior to exposure.
-
Expose the mice to a bright, continuous light (e.g., 8,000-10,000 lux) for a specified duration (e.g., 1-4 hours).
-
-
Functional Assessment (ERG):
-
At a set time point after light exposure (e.g., 7 days), perform ERG to measure retinal function.
-
Record and compare the amplitudes of a-waves (photoreceptor response) and b-waves (inner retinal cell response) between vehicle- and Carcinine-treated groups.
-
-
Structural Assessment (Histology):
-
Euthanize the animals and enucleate the eyes.
-
Fix, process, and embed the eyes for sectioning.
-
Perform Hematoxylin and Eosin (H&E) staining to measure the thickness of the outer nuclear layer (ONL), which contains photoreceptor nuclei. A thicker ONL indicates greater cell survival.
-
Perform a TUNEL assay on retinal sections to quantify the number of apoptotic photoreceptor cells.
-
-
Analysis:
-
Statistically compare ERG amplitudes, ONL thickness, and TUNEL-positive cell counts between the groups to determine if Carcinine provided significant protection.
-
Data Presentation: In Vivo Efficacy
| Animal Model | Species | Dosing Regimen | Endpoint Measured | Result | Reference |
| Light-Induced Retinopathy | Mouse | 0.2-20 mg/mouse, i.g., daily for 5 days | Retinal protection | Protected the retina in mice with bright light exposure | [8] |
| PTZ-Induced Seizures | Mouse | 2-20 mg/kg, i.p. | Seizure stage, latency | Significantly reduced seizure stage at 20 mg/kg | [8][12] |
| Scopolamine-Induced Amnesia | Mouse | 10-20 mg/kg, i.p. | Learning deficit (Passive avoidance test) | Significantly ameliorated learning deficit | [8][12] |
| Brain Histamine Levels | Mouse | 5-50 mg/kg, i.p. | Cortical and midbrain histamine content | Significantly decreased histamine content | [8][12] |
| Hemodynamics | Rat | 3-10 mg/kg, i.v. | Mean arterial pressure, systemic vascular resistance | Significantly reduced blood pressure and vascular resistance | [25] |
References
- 1. Carcinine = 98 HPLC 57022-38-5 [sigmaaldrich.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Existence of carcinine, a histamine-related compound, in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 57022-38-5 [amp.chemicalbook.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]
- 11. Carcinine dihydrochloride_Shenzhen Dieckmann Tech Co.,Ltd [dkmchem.com]
- 12. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound, >=98% (HPLC) - Forlabs Website [forlabs.co.uk]
- 16. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jcdr.net [jcdr.net]
- 18. jcdr.net [jcdr.net]
- 19. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abcam.cn [abcam.cn]
- 22. mdpi.com [mdpi.com]
- 23. Carnosine improves diabetic retinopathy via the MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. L-carnosine induces apoptosis/cell cycle arrest via suppression of NF-κB/STAT1 pathway in HCT116 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hemodynamic effects of carcinine in the anesthetized, instrumented, open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Carcinine dihydrochloride solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving Carcinine Dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Carcinine Dihydrochloride in common laboratory solvents?
A1: The solubility of this compound can vary depending on the solvent and temperature. Below is a summary of available data.
Data Presentation: Solubility of this compound
| Solvent | Solubility (mg/mL) | Temperature | Notes |
| Water | > 15[1] | Not Specified | A clear solution can be obtained at 15 mg/mL. Another source indicates solubility is ≥15 mg/mL at 25°C. |
| Dimethyl Sulfoxide (DMSO) | > 20 | Not Specified | --- |
| Ethanol | Data not readily available | --- | It is recommended to perform a solubility test to determine the exact solubility in your specific experimental conditions. |
| Methanol | Data not readily available | --- | It is recommended to perform a solubility test to determine the exact solubility in your specific experimental conditions. |
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps:
-
Increase the temperature: Gently warming the solution may aid in dissolution. However, be mindful of the compound's stability at higher temperatures.
-
Sonication: Using a sonicator can help to break down particles and enhance solubility.
-
Vortexing: Vigorous mixing by vortexing can also improve dissolution.
-
Co-solvents: For aqueous solutions, starting with a small amount of an organic solvent like DMSO and then diluting with the aqueous buffer can be effective.
Troubleshooting Guides
Issue: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.
-
Solution:
-
Decrease the final concentration of this compound in the aqueous buffer.
-
Increase the percentage of DMSO in the final solution. However, be aware that high concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% for most cell-based assays.
-
Prepare the final solution by slowly adding the DMSO stock to the stirred aqueous buffer to avoid localized high concentrations that can lead to precipitation.
-
Experimental Protocols
Protocol: Determination of this compound Solubility using the Shake-Flask Method
This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., Water, Ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.
-
-
Phase Separation:
-
After equilibration, let the vial stand to allow the excess solid to settle.
-
Centrifuge the vial at a high speed to pellet any remaining undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Mandatory Visualizations
Caption: Experimental workflow for determining solubility.
Carnosine, the parent compound of this compound, is known to influence cellular signaling pathways. Below are diagrams illustrating its role in the PI3K/Akt/mTOR and Nrf2 pathways.
Caption: Carnosine's inhibitory effect on the PI3K/Akt/mTOR pathway.
Caption: Carnosine's activation of the Nrf2 antioxidant pathway.
References
Technical Support Center: Carcinine Dihydrochloride Stability in Aqueous Solution
Welcome to the technical support center for Carcinine (B1662310) Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of carcinine dihydrochloride in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Disclaimer: Publicly available, comprehensive stability data for this compound in aqueous solutions is limited. The information provided herein is based on general principles of chemical stability, forced degradation studies, and data available for the closely related compound, carnosine. It is strongly recommended that researchers perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a neutral aqueous solution at room temperature?
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
Based on the structure of carcinine (β-alanyl-histamine) and stability information for the similar dipeptide carnosine, the primary degradation pathway is likely hydrolysis of the amide bond.[2] This would result in the formation of β-alanine and histamine. Oxidation of the imidazole (B134444) ring is another potential degradation pathway, especially in the presence of reactive oxygen species.[2]
Q3: How does pH affect the stability of this compound solutions?
The stability of molecules containing imidazole and amide functional groups is often pH-dependent. While specific data for carcinine is unavailable, for the related compound carnosine, pH is a known factor in its stability.[2] It is recommended to determine the optimal pH for your specific application and to buffer the solution accordingly. A pH stability profile can be generated by conducting studies across a range of pH values.
Q4: Can I autoclave a solution of this compound?
Given that temperature is a factor in the stability of the related compound carnosine, autoclaving is not recommended without prior validation.[2] The high temperatures used in autoclaving could lead to significant degradation. Sterile filtration is a safer alternative for sterilizing aqueous solutions of this compound.
Q5: What are the visual signs of this compound degradation?
Visual signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the stability and purity of the solution.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent experimental results. | Degradation of this compound in the stock or working solution. | Prepare fresh solutions before each experiment. If storage is necessary, store at 2-8°C, protect from light, and use within a validated time frame. Perform a stability study under your specific experimental conditions to determine an appropriate storage duration. |
| Precipitate forms in the aqueous solution. | The concentration of this compound exceeds its solubility at the given temperature or pH. The pH of the solution has shifted, affecting solubility. | Ensure the concentration is within the known solubility limits (>15 mg/mL in H₂O). Verify and adjust the pH of the solution. Consider using a different buffer system. |
| Loss of biological activity of the this compound solution. | Chemical degradation of the compound. | Confirm the purity of the current solution using a validated analytical method like HPLC. Prepare a fresh solution from a new batch of this compound powder and compare the activity. |
| Appearance of new peaks in the HPLC chromatogram of the solution. | Degradation of this compound. | This is a strong indicator of degradation. A forced degradation study can help to identify and characterize these new peaks, which are likely degradation products.[5][6] |
Data Presentation: Stability of this compound
As comprehensive public data is not available, the following table is a template for you to summarize your own experimental findings on the stability of this compound in aqueous solution.
| Condition | Time Point | Concentration (%) | Appearance | pH | Degradation Products Detected (%) |
| 25°C, Exposed to Light | 0 hours | 100 | Clear, colorless | 7.0 | Not Detected |
| 24 hours | |||||
| 48 hours | |||||
| 25°C, Protected from Light | 0 hours | 100 | Clear, colorless | 7.0 | Not Detected |
| 24 hours | |||||
| 48 hours | |||||
| 4°C, Protected from Light | 0 hours | 100 | Clear, colorless | 7.0 | Not Detected |
| 24 hours | |||||
| 7 days | |||||
| pH 4.0, 25°C | 0 hours | 100 | Clear, colorless | 4.0 | Not Detected |
| 24 hours | |||||
| pH 9.0, 25°C | 0 hours | 100 | Clear, colorless | 9.0 | Not Detected |
| 24 hours |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
A forced degradation study is essential for understanding the stability of a drug substance and for developing a stability-indicating analytical method.[6]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).
-
Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a defined period.
-
Withdraw samples at various time points, cool to room temperature, and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be kept in the dark at the same temperature.
-
Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of quantifying this compound in the presence of its degradation products, process impurities, and excipients.
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where carcinine has significant absorbance (e.g., around 210-220 nm) or MS detection for higher specificity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main drug peak from all degradation product peaks.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound in aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of degradation of cinnarizine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carcinine Dihydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Carcinine dihydrochloride (B599025) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Carcinine dihydrochloride and what are its primary functions in cell culture?
This compound is the dihydrochloride salt of Carcinine, a natural dipeptide analog of Carnosine. In cell culture, it serves multiple functions, primarily as a potent antioxidant and an anti-glycation agent. It helps protect cells from oxidative stress by scavenging reactive oxygen species (ROS) and inhibits the non-enzymatic glycation of proteins, which can impair cellular function. Additionally, it has been identified as a selective histamine (B1213489) H3 antagonist.[1]
Q2: In which research areas is this compound typically used?
This compound is frequently utilized in studies related to neuroprotection, ophthalmology, and dermatology. For instance, it has been used to study its effects on dopaminergic neuron degeneration.[2][3] Its antioxidant and anti-glycation properties make it a valuable tool for investigating cellular aging, oxidative stress-related diseases, and protein stability.
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in water.[2][3] For cell culture applications, it is recommended to prepare stock solutions in sterile, cell culture-grade water or a buffered solution such as phosphate-buffered saline (PBS).
Q4: How should this compound and its stock solutions be stored?
The powdered form of this compound should be stored desiccated at -20°C.[2][3] Once reconstituted into a stock solution, it is recommended to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Is this compound cytotoxic to cells?
In vitro and in vivo tests have indicated that this compound does not cause any cytotoxicity. However, as with any compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions through a dose-response experiment.
Troubleshooting Guides
This section addresses common issues that may arise when using this compound in cell culture.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Cell Culture Medium | 1. High Concentration: The concentration of this compound may exceed its solubility limit in the specific medium, especially at physiological pH. 2. Interaction with Media Components: The compound may interact with salts or proteins in the serum-containing medium, leading to precipitation. 3. Improper Dissolution: The stock solution may not have been fully dissolved before being added to the medium. | 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line. 2. Prepare Fresh: Prepare fresh dilutions of your stock solution in pre-warmed (37°C) medium just before use. 3. Sequential Dilution: Add the this compound stock solution to the medium in a stepwise manner, ensuring complete mixing at each step. 4. Serum-Free Conditions: If possible, test the compound in serum-free medium to see if serum components are contributing to the precipitation. |
| Unexpected or No Cellular Effect | 1. Suboptimal Concentration: The concentration used may be too low to elicit a response or too high, leading to off-target effects. 2. Cell Line Specificity: The cellular response to this compound can be cell-type dependent. 3. Degradation of the Compound: Improper storage or repeated freeze-thaw cycles of the stock solution may have led to degradation. | 1. Concentration Optimization: Conduct a thorough dose-response study to identify the effective concentration range. 2. Literature Review: Consult scientific literature for studies using this compound in similar cell lines or experimental systems. 3. Fresh Stock Solution: Prepare a fresh stock solution from the powdered compound and store it properly in aliquots. |
| Contamination of Cell Cultures | 1. Non-sterile Technique: The stock solution or handling procedures may not have been sterile. | 1. Aseptic Technique: Ensure all solutions are prepared and handled using strict aseptic techniques. 2. Sterile Filtration: Filter-sterilize the stock solution through a 0.22 µm filter before adding it to the cell culture medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, cell culture-grade water or PBS
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex the solution until the powder is completely dissolved.
-
For sterility, pass the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining Optimal Concentration using a Cytotoxicity Assay (e.g., MTT Assay)
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to test a broad range of concentrations initially (e.g., 1 µM to 10 mM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control for cytotoxicity.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the optimal non-toxic concentration range.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Proposed mechanism of this compound's protective effects.
Caption: Troubleshooting flowchart for this compound experiments.
References
Technical Support Center: Carcinine Dihydrochloride In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Carcinine (B1662310) dihydrochloride (B599025) in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with Carcinine dihydrochloride.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation in Vehicle | - Incorrect solvent selection.- Concentration is too high.- pH of the solution is not optimal. | - this compound is soluble in water (>15 mg/mL) and is often prepared in saline for in vivo use.[1][2] - If using a different vehicle, ensure compatibility. For intraperitoneal (i.p.) injections, sterile saline is a common choice.[3] - Prepare the solution fresh before each experiment. - If precipitation occurs, gentle warming or sonication may help. However, ensure this does not degrade the compound. - Adjust the pH of the vehicle if necessary, though saline should be adequate for most applications. |
| Inconsistent or Lack of Expected Efficacy | - Inadequate dosage.- Suboptimal administration route.- Degradation of the compound.- Issues with the animal model. | - Consult the literature for appropriate dosage ranges for your specific model and application (see Data Presentation section).[4] - The route of administration (e.g., intraperitoneal, oral gavage) can significantly impact bioavailability. Ensure the chosen route is appropriate for your experimental goals.[4] - Carcinine, being a peptide derivative, may be susceptible to degradation.[5][6] Store the stock solution at -20°C or -80°C and prepare fresh dilutions for each experiment. - Verify the health and consistency of your animal model. |
| Adverse Effects or Toxicity in Animals | - Dosage is too high.- Rapid intravenous administration.- Vehicle-related toxicity. | - While Carcinine is generally well-tolerated, it's crucial to perform a dose-response study to determine the optimal therapeutic window for your model.[5] - In rats, intravenous doses of 3 mg/kg and 10 mg/kg have been shown to reduce mean arterial blood pressure.[6] If administering intravenously, infuse slowly and monitor the animal's hemodynamics. - Ensure the vehicle used is non-toxic and administered at an appropriate volume. |
| Variability in Experimental Results | - Inconsistent dosing volume or timing.- Animal stress.- Differences in animal handling. | - Standardize all experimental procedures, including the time of day for administration and the volume of injection relative to animal body weight. - Acclimatize animals to the experimental conditions and handling procedures to minimize stress. - Ensure all personnel are trained and follow the same protocols consistently. |
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q: What is the best vehicle for in vivo administration of this compound?
-
Q: How should I prepare and store this compound solutions?
-
A: It is recommended to prepare a stock solution in sterile saline or another appropriate solvent and store it at -20°C or -80°C for long-term stability. For working solutions, dilute the stock to the desired concentration immediately before use. Avoid repeated freeze-thaw cycles.
-
-
Q: My this compound solution appears cloudy. What should I do?
-
A: Cloudiness may indicate precipitation or contamination. Ensure the concentration is not above its solubility limit in the chosen vehicle. You can try gentle warming or sonication. If the solution remains cloudy, it is best to discard it and prepare a fresh one.
-
Dosing and Administration
-
Q: What is a typical dosage range for this compound in mice or rats?
-
A: Dosages can vary significantly depending on the animal model and the intended biological effect. Reported ranges include 5-50 mg/kg for intraperitoneal injection in mice and 0.2-20 mg/mouse for oral gavage.[4] Please refer to the Data Presentation section for more detailed examples.
-
-
Q: Can this compound be administered orally?
-
A: Yes, this compound has been shown to be effective when administered via oral gavage in mice.
-
-
Q: Are there any known adverse effects at therapeutic doses?
-
A: In a study with anesthetized rats, intravenous administration of Carcinine at 3 mg/kg and 10 mg/kg resulted in a significant reduction in mean arterial blood pressure.[6] The parent compound, L-Carnosine, is generally well-tolerated in humans at high doses.[5] However, it is always recommended to conduct preliminary dose-finding studies in your specific animal model.
-
Data Presentation
In Vivo Dosages and Administration Routes
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| ICR Mice | 5-50 mg/kg | Intraperitoneal (i.p.) | Decreased cortical and midbrain histamine (B1213489) content | [4] |
| ICR Mice | 2-20 mg/kg | Intraperitoneal (i.p.) | Reduced seizure stage | [4] |
| ICR Mice | 10-20 mg/kg | Intraperitoneal (i.p.) | Ameliorated scopolamine-induced learning deficit | [4] |
| BALB/c Mice | 0.2-20 mg/mouse | Oral gavage (i.g.) | Protected retina from light-induced damage | [4] |
| BALB/c Mice | 2 M (1 µL/eye) | Intravitreal injection | Protected retinal photoreceptors | [4] |
| Sprague-Dawley Rats | 3-10 mg/kg | Intravenous (i.v.) | Reduced mean arterial blood pressure | [6] |
| Guinea Pigs | 10-100 µg | Heart injection | Positive inotropic effect |
Experimental Protocols
Protocol: Assessing the Neuroprotective Effect of this compound Against Oxidative Stress-Induced Retinal Damage in Mice
This protocol is a generalized procedure based on published studies. Researchers should adapt it to their specific experimental design and institutional guidelines.
1. Animals and Acclimation:
- Use an appropriate mouse strain (e.g., BALB/c).
- Acclimate the animals to the housing conditions for at least one week before the experiment.
2. Preparation of this compound Solution:
- Dissolve this compound in sterile saline to the desired concentration (e.g., for oral gavage, prepare a solution that allows for a dosage of 20 mg/mouse in a volume of 0.2 mL).
- Prepare the solution fresh on the day of the experiment.
3. Experimental Groups:
- Group 1: Control (Vehicle administration, no light exposure)
- Group 2: Light Damage + Vehicle (Vehicle administration, with light exposure)
- Group 3: Light Damage + Carcinine (Carcinine administration, with light exposure)
4. Administration:
- Administer this compound or vehicle via oral gavage daily for a predetermined period (e.g., 5 days) before inducing light damage.
5. Induction of Light-Induced Retinal Damage:
- After the final administration, expose the mice in Groups 2 and 3 to bright light (e.g., 4000 lux for 5 hours). Group 1 should remain in normal lighting conditions.
6. Post-Exposure and Tissue Collection:
- After a recovery period (e.g., 24-48 hours), euthanize the animals according to approved protocols.
- Collect retinal tissue for analysis.
7. Outcome Measures:
- Histology: Assess photoreceptor cell layer thickness and morphology.
- Immunoblotting: Measure levels of oxidative stress markers (e.g., 4-HNE) and retinal proteins (e.g., RDH12).
- Electroretinography (ERG): Evaluate retinal function.
Mandatory Visualizations
Caption: Experimental workflow for an in vivo neuroprotection study.
Caption: Simplified signaling pathway of Carcinine's dual action.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dietary Carnosine Supplementation in Healthy Human Volunteers: A Safety, Tolerability, Plasma and Brain Concentration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of carcinine in the anesthetized, instrumented, open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Carcinine Dihydrochloride Stability and Degradation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of carcinine (B1662310) dihydrochloride (B599025) and its potential degradation. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is carcinine dihydrochloride and what are its primary applications in research?
This compound, also known as β-alanylhistamine dihydrochloride, is a natural dipeptide analog. It is the decarboxylated form of carnosine.[1] In research, it is primarily investigated for its potent antioxidant, anti-glycation, and neuroprotective properties.[2][3] It functions as a scavenger of reactive oxygen species (ROS) and toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are products of lipid peroxidation.[2][3] Carcinine is also a selective histamine (B1213489) H3 receptor antagonist.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] For long-term storage, it is advisable to keep it at 2-8°C.[4] Stock solutions should be prepared fresh. If storage is necessary, they should be kept at -20°C or -80°C for short periods, though stability in solution can vary.
Q3: What are the likely degradation pathways for this compound?
While specific forced degradation studies on this compound are not extensively available in public literature, based on its chemical structure (containing an amide bond and an imidazole (B134444) ring), the following degradation pathways are scientifically plausible:
-
Hydrolysis: The amide bond in carcinine can be susceptible to hydrolysis, especially under strong acidic or basic conditions. This would break the molecule into its constituent parts: β-alanine and histamine.
-
Oxidation: The imidazole ring of the histamine moiety is a potential site for oxidation.[5] Reactive oxygen species can lead to the formation of various oxidized derivatives, such as 2-oxo-imidazole-containing products.[6]
-
Photodegradation: Exposure to UV or high-intensity light may lead to the degradation of the imidazole ring, a phenomenon observed in other imidazole-containing compounds.[7]
-
Reaction with Aldehydes: Carcinine is known to react with and scavenge cytotoxic aldehydes like 4-HNE, forming stable adducts.[2][3] While this is part of its protective biological function, it represents a transformation of the parent molecule.
-
Reaction with Hypochlorous Acid: Carcinine reacts rapidly with hypochlorous acid (HOCl) to form monochloramines.[8]
Troubleshooting Guide
Q4: I am observing a loss of antioxidant activity in my this compound stock solution over time. What could be the cause?
A decrease in antioxidant activity could be due to several factors:
-
Oxidative Degradation: Carcinine's primary role as an antioxidant means it gets consumed by scavenging free radicals in your solution, especially if the solvent is not de-gassed or if the solution is exposed to air and light for extended periods. The imidazole ring is a likely site of oxidation.
-
Hydrolysis: If the solution is not pH-neutral, hydrolysis of the amide bond could occur, breaking carcinine into β-alanine and histamine. While histamine has some antioxidant properties, its profile is different from that of carcinine.
-
Improper Storage: Storing the solution at room temperature or in a transparent container can accelerate degradation.
Q5: My experimental results are inconsistent when using carcinine. How can I troubleshoot this?
Inconsistent results can often be traced back to the stability and handling of carcinine:
-
Prepare Fresh Solutions: Always aim to prepare this compound solutions fresh for each experiment to ensure consistent concentration and activity.
-
Control pH: The pH of your experimental medium can influence the stability of carcinine. It is advisable to work in buffered solutions within a neutral pH range unless the experimental design requires otherwise.
-
Minimize Exposure to Light and Air: Protect carcinine solutions from light by using amber vials or wrapping containers in foil. Purge solutions with an inert gas like nitrogen or argon to minimize oxidation.
-
Check for Contaminants: Ensure the quality of your this compound. Contaminants from the synthesis process could interfere with your assays.
Q6: I suspect my carcinine has degraded. What analytical methods can I use to confirm this and identify the degradation products?
Several analytical techniques can be employed to assess the stability of carcinine and identify potential degradants:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common approach. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a buffer like phosphate (B84403) or an ion-pairing agent) can separate carcinine from its potential degradation products.[9][10] Detection can be done using a UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products. By coupling HPLC with a mass spectrometer, you can obtain the mass-to-charge ratio of the degradants, which helps in elucidating their structures.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products.
Data Presentation
Table 1: Plausible Degradation Products of this compound and Their Potential Impact
| Degradation Pathway | Potential Degradation Product(s) | Chemical Structure | Potential Impact on Biological Assays |
| Hydrolysis | β-Alanine and Histamine | β-Alanine: C₃H₇NO₂ Histamine: C₅H₉N₃ | Loss of synergistic dipeptide activity. Histamine has its own biological activities (e.g., H1, H2, H4 receptor agonism) that could confound results. |
| Oxidation | 2-oxo-carcinine and other imidazole ring oxidation products | C₈H₁₄N₄O₂ (Example) | Altered antioxidant capacity.[6] May exhibit different biological activities or receptor binding profiles. |
| Reaction with Aldehydes | Carcinine-4-HNE adduct | C₂₇H₄₈N₄O₄ (Example) | Loss of free carcinine. The adduct itself may have different biological properties. This is a desired outcome in assays studying aldehyde scavenging.[2] |
| Reaction with HOCl | Carcinine monochloramine | C₈H₁₃ClN₄O | Formation of a less reactive species, which is the basis of its protective effect against HOCl-mediated damage.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder at 80°C for 7 days. Also, heat the stock solution at 80°C for 7 days.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or sunlight for an extended period (e.g., 7 days).
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Start with a low percentage of B and gradually increase it to elute more hydrophobic compounds. A typical gradient might be: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-35 min (95-5% B), 35-40 min (5% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Plausible degradation and reaction pathways of carcinine.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting guide for inconsistent results.
References
- 1. [Stability of injectable carnosine solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Oxo-Imidazole-Containing Dipeptides Play a Key Role in the Antioxidant Capacity of Imidazole-Containing Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carnosine and Carcinine Derivatives Rapidly React with Hypochlorous Acid to Form Chloramines and Dichloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophoretic Determination of L-Carnosine in Health Supplements Using an Integrated Lab-on-a-Chip Platform with Contactless Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Preventing precipitation of Carcinine dihydrochloride in buffers
Welcome to the Technical Support Center for Carcinine dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitation of Carcinine dihydrochloride in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is the salt form of Carcinine, a dipeptide-like molecule composed of β-alanine and histamine (B1213489). It is also known by synonyms such as β-Alanylhistamine dihydrochloride and Alistin.[1][2][3] It is generally soluble in water, with a specified solubility of at least 15 mg/mL.[4][5]
Q2: Why is my this compound precipitating out of my buffer solution?
Precipitation of this compound can occur for several reasons:
-
pH-Dependent Solubility: The solubility of Carcinine is highly dependent on the pH of the solution. As a molecule with multiple ionizable groups, its net charge changes with pH, which in turn affects its interaction with the solvent. Precipitation is more likely to occur at or near the isoelectric point (pI) of the molecule, where its net charge is zero.
-
Buffer Composition and Ionic Strength: High concentrations of certain salts in your buffer can lead to a "salting-out" effect, reducing the solubility of Carcinine. Conversely, some salts can increase solubility. Interactions between Carcinine and specific buffer components may also lead to the formation of insoluble complexes.
-
Concentration: The concentration of this compound in your solution may have exceeded its solubility limit under the specific buffer conditions (pH, temperature, and ionic strength).
-
Temperature: Solubility is temperature-dependent. A decrease in temperature can lead to precipitation if the solution is close to its saturation point.
Q3: How does the pH of the buffer affect the solubility of this compound?
Carcinine has two primary ionizable groups: the primary amine of the β-alanine residue and the imidazole (B134444) ring of the histamine residue.
-
The imidazole ring of histamine has a pKa of approximately 7.0 for its conjugate acid.[4] This means that at a pH below 7.0, the imidazole ring is predominantly protonated and carries a positive charge. Above pH 7.0, it is mostly neutral.
-
The primary amine of the β-alanine residue has a pKa of its conjugate ammonium (B1175870) ion in the range of 9.5 to 11.0.[6][7][8] Therefore, this group will be protonated and positively charged at physiological pH and even in moderately basic solutions.
As this compound, the molecule starts with these groups protonated. The overall charge of the molecule will become less positive as the pH increases. Precipitation is most likely to occur at a pH where the net charge of the molecule is close to zero, as this minimizes its interaction with water molecules.
Q4: Are there any specific buffers that are known to cause precipitation with this compound?
While there is no specific list of incompatible buffers for this compound, some general principles apply. Buffers with high concentrations of divalent cations or other components that could form insoluble salts with the chloride counter-ion or interact with the Carcinine molecule itself could potentially cause precipitation. It is always recommended to perform a small-scale solubility test before preparing a large volume of solution.
Troubleshooting Guide: Preventing Precipitation
If you are experiencing precipitation of this compound, or wish to prevent it, please refer to the following guide.
Initial Assessment and Key Considerations
Before preparing your solution, consider the following factors that can influence the solubility of this compound.
| Parameter | Recommendation | Rationale |
| pH of the Buffer | Maintain the pH of the buffer away from the isoelectric point (pI) of Carcinine. For a basic peptide like Carcinine, a slightly acidic pH (e.g., pH 4-6) will ensure the molecule has a net positive charge, enhancing its solubility in aqueous solutions. | At the pI, the net charge is zero, minimizing solubility. Keeping the pH at least 1-2 units away from the pI generally ensures sufficient charge for good solubility. |
| Buffer Choice | Start with a simple buffer system like a phosphate (B84403) or acetate (B1210297) buffer at the desired pH. Avoid buffers with high concentrations of salts unless necessary for the experiment. | Complex buffer systems have more components that could potentially interact with the this compound. |
| Concentration | Do not exceed the known water solubility of 15 mg/mL as a starting point. If a higher concentration is needed, a solubility test is crucial. | Exceeding the solubility limit is a primary cause of precipitation. |
| Temperature | Prepare the solution at room temperature. If you notice precipitation upon cooling, gentle warming may help redissolve the compound. However, be cautious as heat can degrade the peptide. | Solubility of most compounds decreases at lower temperatures. |
| Dissolution Technique | Always add the solid this compound to the buffer, not the other way around. Stir continuously until fully dissolved. Sonication can aid in dissolving the compound. | This ensures that the compound is properly wetted and avoids the formation of clumps that are difficult to dissolve. |
Step-by-Step Troubleshooting
If precipitation is observed, follow these steps:
-
Check the pH: Measure the pH of the solution. If it is close to neutral or slightly basic, this could be the cause.
-
Adjust the pH: Carefully add a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH of the solution. The Carcinine should redissolve as the pH becomes more acidic.
-
Dilute the Solution: If pH adjustment is not an option for your experiment, try diluting the solution with more of the same buffer. This may bring the concentration below the solubility limit.
-
Consider an Alternative Buffer: If precipitation persists, the buffer itself may be the issue. Try preparing the solution in a different buffer system.
-
Use a Co-solvent: For very high concentrations, a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) can be added to the buffer to increase solubility. However, ensure the co-solvent is compatible with your downstream application.
Experimental Protocols
Protocol for Determining the Solubility of this compound in a Specific Buffer
This protocol will help you determine the approximate solubility of this compound in your buffer of choice.
Materials:
-
This compound
-
Your chosen buffer (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Micro-pipettes
-
pH meter
-
Spectrophotometer (optional)
Methodology:
-
Prepare a series of this compound concentrations:
-
Weigh out a known amount of this compound (e.g., 10 mg).
-
In a microcentrifuge tube, add a small, precise volume of your buffer to create a high-concentration stock solution (e.g., 20 mg/mL).
-
From this stock, prepare a series of dilutions in separate microcentrifuge tubes to achieve a range of concentrations (e.g., 15 mg/mL, 10 mg/mL, 5 mg/mL, 2.5 mg/mL, 1 mg/mL).
-
-
Equilibration:
-
Vortex each tube for 1-2 minutes to ensure thorough mixing.
-
Incubate the tubes at the temperature of your experiment (e.g., room temperature, 4°C) for at least one hour to allow them to reach equilibrium. Periodically vortex the tubes during this time.
-
-
Observation of Precipitation:
-
After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved material.
-
Carefully inspect each tube. The highest concentration that shows no visible pellet is your approximate solubility limit.
-
-
Quantitative Measurement (Optional):
-
Carefully remove the supernatant from each tube without disturbing the pellet.
-
Measure the absorbance of the supernatant at a suitable wavelength (e.g., 214 nm for the peptide bond) using a spectrophotometer.
-
A plateau in the absorbance reading as the initial concentration increases indicates that the solubility limit has been reached.
-
Visual Guides
Factors Influencing this compound Precipitation
The following diagram illustrates the key factors that can lead to the precipitation of this compound and the recommended actions to prevent it.
Caption: Factors leading to precipitation and their solutions.
Decision Workflow for Troubleshooting Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound.
Caption: A step-by-step workflow for troubleshooting precipitation.
References
- 1. chem.indiana.edu [chem.indiana.edu]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Carcinine Dihydrochloride Dosage Optimization in Rodent Models
Welcome to the Technical Support Center for Carcinine (B1662310) Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for in vivo studies in rodent models. Due to the limited volume of published data specifically on carcinine dihydrochloride dosage optimization, this guide integrates available information with established best practices for novel compound administration in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: Carcinine (β-alanylhistamine) is a natural dipeptide analog of carnosine. The dihydrochloride form is a water-soluble salt.[1][2] It is known to be a selective histamine (B1213489) H3 receptor antagonist and also functions as an antioxidant, capable of scavenging reactive oxygen species.[1][3][4]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: Published studies on carcinine (the free base) provide some guidance. For neuroprotection studies in mice, oral doses have ranged from 0.2 to 20 mg/mouse, and intraperitoneal (i.p.) doses from 5 to 50 mg/kg.[5] In one study, oral administration of up to 1 g/kg in mice showed no adverse effects.[5] For hemodynamic studies in rats, intravenous (i.v.) doses of 3 and 10 mg/kg have been used.[6]
Given the limited data, a conservative approach is recommended. Start with a low dose within the reported ranges and perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific model and experimental conditions.
Q3: How should I prepare this compound for administration?
A3: this compound is soluble in water (≥15 mg/mL).[1][2] For parenteral administration (e.g., i.p., i.v., s.c.), it should be dissolved in a sterile, isotonic vehicle such as 0.9% saline to a physiological pH (7.2-7.4). For oral gavage, it can be dissolved in sterile water.
Q4: What are the potential side effects of this compound in rodents?
A4: While one study reported no adverse effects at oral doses up to 1 g/kg in mice, another study in anesthetized rats showed that i.v. administration of 3 and 10 mg/kg of carcinine caused a significant reduction in mean arterial blood pressure and systemic vascular resistance.[5][6] Therefore, it is crucial to monitor cardiovascular parameters, especially with intravenous administration. General signs of toxicity such as weight loss, changes in behavior (e.g., lethargy, agitation), and ruffled fur should also be monitored daily.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at high doses | - Poor bioavailability with the chosen route.- Rapid metabolism and clearance.- Insufficient dose for the desired biological effect. | - Consider an alternative route of administration (e.g., i.p. or i.v. instead of oral).- Perform a pilot pharmacokinetic (PK) study to determine the plasma and tissue concentrations of this compound over time.- Increase the dose, provided it is below the MTD. |
| High variability in experimental results | - Inconsistent formulation or dosing technique.- Animal-to-animal variation in metabolism or response. | - Ensure the dosing solution is homogenous and the administration technique is consistent across all animals.- Increase the number of animals per group to improve statistical power.- Ensure animals are of a similar age and weight, and are housed under identical conditions. |
| Signs of toxicity at low doses | - The compound may have a narrow therapeutic window.- Off-target effects.- The vehicle may be causing an adverse reaction. | - Immediately stop dosing at the toxic level.- Reduce the starting dose significantly in the next cohort of animals.- Include a vehicle-only control group to rule out vehicle-induced toxicity.- Closely monitor animals for specific signs of toxicity to identify the affected organ systems. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Determination
The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., more than a 10-20% reduction in body weight) during the study period.[1][7]
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c) or Rat (e.g., Sprague-Dawley or Wistar)
-
Sex: Both males and females should be used initially, as sensitivity can differ.[8]
-
Age: 6-8 weeks
Procedure:
-
Grouping: Assign animals to at least 5 groups (1 vehicle control, 4 dose-escalation groups) with 3-5 animals per group.[7][9][10]
-
Dose Levels: Start with a low dose (e.g., 5 mg/kg) and escalate in subsequent groups (e.g., 10, 50, 100, 200 mg/kg). The dose escalation factor can be adjusted based on observed toxicity.[9][10]
-
Administration: Administer this compound via the intended experimental route (e.g., i.p. or oral gavage) once daily for 5-14 days.[1]
-
Monitoring:
-
Record body weight daily.
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and signs of pain or distress).
-
-
Endpoint: The MTD is the highest dose at which no more than a 10% weight loss is observed, and no significant clinical signs of toxicity or mortality occur.[11]
Data Presentation: MTD Study in Mice (Example)
| Group | Dose (mg/kg, i.p.) | Number of Animals (M/F) | Mortality | Mean Body Weight Change (%) | Clinical Signs |
| 1 | Vehicle | 5/5 | 0/10 | +5.2 | Normal |
| 2 | 10 | 5/5 | 0/10 | +4.8 | Normal |
| 3 | 50 | 5/5 | 0/10 | +2.1 | Normal |
| 4 | 100 | 5/5 | 1/10 | -8.5 | Mild lethargy in 3/10 animals |
| 5 | 200 | 5/5 | 4/10 | -15.3 | Significant lethargy, ruffled fur |
In this example, the MTD would be considered 50 mg/kg.
Pilot Pharmacokinetic (PK) Study
A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Animal Model:
-
Species: Rat (Sprague-Dawley) or Mouse (C57BL/6)
-
Age: 8-10 weeks
Procedure:
-
Administration: Administer a single dose of this compound (e.g., 10 mg/kg) via the intended route (e.g., i.v. and oral gavage to determine bioavailability).
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL for mice, 100-200 µL for rats) at specified time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr post-dose). Blood can be collected via the saphenous vein or tail vein.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Analyze the concentration of Carcinine in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Parameter Calculation: Calculate key pharmacokinetic parameters.
Data Presentation: Pharmacokinetic Parameters (Example)
| Parameter | Route | Value | Unit |
| T½ (Half-life) | i.v. | 2.5 | hours |
| Cmax (Max Concentration) | Oral | 1.8 | µg/mL |
| Tmax (Time to Cmax) | Oral | 1.0 | hours |
| AUC (Area Under the Curve) | i.v. | 10.5 | µgh/mL |
| AUC (Area Under the Curve) | Oral | 4.2 | µgh/mL |
| Bioavailability (F) | Oral | 40 | % |
Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. altasciences.com [altasciences.com]
- 5. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hemodynamic effects of carcinine in the anesthetized, instrumented, open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Refining MTD studies | NC3Rs [nc3rs.org.uk]
Technical Support Center: Carcinine Dihydrochloride Brain Delivery
Welcome to the technical support center for researchers working on the delivery of Carcinine (B1662310) Dihydrochloride (B599025) to the brain. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering carcinine dihydrochloride to the brain?
The primary challenge is the blood-brain barrier (BBB), a highly selective semi-permeable membrane that protects the brain from harmful substances.[1][2] this compound, being a hydrophilic salt, is expected to have low passive diffusion across the lipid-rich cell membranes of the BBB. Additionally, efflux transporters at the BBB, such as P-glycoprotein, can actively pump the molecule out of the brain, reducing its effective concentration.[2]
Q2: My in vivo experiments show low brain concentrations of this compound after systemic administration. What could be the cause?
Low brain penetration is the most likely reason. As mentioned, the hydrophilic nature of the dihydrochloride salt form limits its ability to cross the BBB. Factors that could contribute to this include:
-
Poor BBB Permeability: The molecule's charge and hydrophilicity prevent efficient passive diffusion.
-
Efflux Transporter Activity: Carcinine may be a substrate for efflux pumps at the BBB.[2]
-
Rapid Systemic Clearance: The drug may be quickly metabolized and cleared from the bloodstream, reducing the time available for it to cross the BBB.[2]
Q3: Are there alternative routes of administration to bypass the blood-brain barrier for this compound?
Yes, several strategies can be explored to bypass or overcome the BBB:
-
Intranasal Delivery: This route offers a direct pathway to the brain, bypassing the BBB.[3][4][5][6] It is a non-invasive method with the potential for rapid brain uptake.[4]
-
Intracerebroventricular (ICV) or Intrathecal Injection: These invasive methods involve direct administration into the cerebrospinal fluid, bypassing the BBB entirely.[2]
-
Convection-Enhanced Delivery (CED): This technique involves the direct infusion of the therapeutic agent into the brain tissue, achieving high local concentrations.[7][8]
Q4: What are the potential delivery systems to enhance this compound's brain uptake?
Encapsulating this compound in nanocarriers is a promising approach to improve its delivery across the BBB.[4][8][9]
-
Liposomes: These lipid-based vesicles can encapsulate hydrophilic drugs like this compound, protecting them from degradation and facilitating their transport across the BBB.[9][10][11] Surface modifications with ligands can further target them to specific brain receptors.[10][11]
-
Polymeric Nanoparticles: These can be engineered to encapsulate drugs and can be surface-functionalized to enhance BBB penetration.[12][13]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate drugs, offering advantages like high drug loading and controlled release.
Troubleshooting Guides
Problem: Low Bioavailability in the Brain Following Intravenous Injection
| Possible Cause | Troubleshooting Steps |
| Poor Blood-Brain Barrier (BBB) Permeability | 1. Formulation Strategy: Encapsulate this compound in liposomes or nanoparticles to facilitate transport across the BBB.[9][12] 2. Chemical Modification: Explore the synthesis of a more lipophilic prodrug of carcinine that can cross the BBB and then be converted to the active form within the brain.[12] 3. Co-administration with BBB Modulators: Use agents that transiently open the tight junctions of the BBB (use with caution due to potential neurotoxicity). |
| Active Efflux by Transporters (e.g., P-glycoprotein) | 1. In Vitro Transport Assays: Use cell-based models (e.g., Caco-2, MDCK-MDR1) to determine if carcinine is a substrate for common efflux transporters. 2. Co-administration with Efflux Inhibitors: In preclinical models, co-administer with known P-glycoprotein inhibitors (e.g., verapamil, cyclosporin (B1163) A) to assess if brain concentration increases. Note that this approach has toxicity concerns for clinical applications. |
| Rapid Systemic Clearance | 1. Pharmacokinetic Studies: Conduct detailed pharmacokinetic studies in animals to determine the half-life of this compound in the blood. 2. Encapsulation: Using nanocarriers like liposomes can protect the drug from rapid metabolism and prolong its circulation time.[9][11] |
Problem: Inconsistent Results in Nanoparticle-Mediated Delivery
| Possible Cause | Troubleshooting Steps |
| Variable Nanoparticle Characteristics | 1. Characterization: Thoroughly characterize each batch of nanoparticles for size, zeta potential, polydispersity index (PDI), and drug encapsulation efficiency. Aim for consistent parameters across experiments. 2. Stability Studies: Assess the stability of the nanoparticle formulation in relevant biological media (e.g., serum) over time. |
| Inefficient BBB Targeting | 1. Targeting Ligand Density: If using targeted nanoparticles, optimize the density of the targeting ligand on the nanoparticle surface. 2. In Vitro BBB Model: Use an in vitro BBB model (e.g., co-culture of endothelial cells, pericytes, and astrocytes) to screen different formulations for their ability to cross the barrier.[13] |
| Immune System Clearance | 1. PEGylation: Modify the surface of nanoparticles with polyethylene (B3416737) glycol (PEG) to reduce opsonization and clearance by the reticuloendothelial system (RES), thereby increasing circulation time.[9][11] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to brain drug delivery. Note that these are general values and specific results for this compound will need to be experimentally determined.
Table 1: Blood-Brain Barrier Permeability of Different Molecule Types
| Molecule Type | Size (Daltons) | LogP | Brain Uptake | Reference |
| Small Lipophilic | < 400 | > 0 | High | [1] |
| Small Hydrophilic | < 400 | < 0 | Low | [1] |
| Peptides/Proteins | > 500 | Variable | Very Low | [14] |
| Antibody | ~150,000 | Very Low | Negligible | [15] |
Table 2: Comparison of Brain Delivery Strategies
| Delivery Strategy | Typical Brain Concentration Enhancement (fold-increase over free drug) | Advantages | Disadvantages |
| Liposomes | 2 - 10 | Biocompatible, can carry hydrophilic and hydrophobic drugs.[9][10] | Can be cleared by the immune system.[10] |
| Polymeric Nanoparticles | 2 - 20 | Controlled release, surface can be easily modified.[12] | Potential for toxicity depending on the polymer. |
| Intranasal Delivery | Variable (highly dependent on formulation) | Non-invasive, bypasses BBB.[3][6] | Low delivery efficiency (often <1% of administered dose reaches the brain).[16] |
| Receptor-Mediated Transcytosis | 5 - 50 | Highly specific targeting.[12] | Can be saturated, complex to design. |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Brain Uptake in a Rodent Model
-
Animal Model: Use male Sprague Dawley rats (250-300g).
-
Drug Administration:
-
Intravenous (IV): Administer this compound solution or nanoparticle suspension via the tail vein.
-
Intranasal (IN): Administer the formulation into the nasal cavity using a specialized device.[16]
-
-
Blood Sampling: Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Brain Tissue Collection: At the final time point, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain. Harvest the brain and dissect specific regions if required (e.g., cortex, hippocampus).
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Homogenize brain tissue in an appropriate buffer.
-
-
Quantification:
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) to assess the extent of brain penetration.
-
Determine pharmacokinetic parameters such as AUC (Area Under the Curve) for both brain and plasma.
-
Protocol 2: In Vitro Blood-Brain Barrier Model
-
Cell Culture: Establish a co-culture model using brain endothelial cells (like hCMEC/D3), pericytes, and astrocytes on a transwell insert. This mimics the cellular components of the BBB.
-
Barrier Integrity Measurement: Measure the Transendothelial Electrical Resistance (TEER) to ensure the formation of a tight barrier.
-
Permeability Assay:
-
Add the this compound formulation to the apical (blood) side of the transwell.
-
At various time points, take samples from the basolateral (brain) side.
-
Quantify the concentration of carcinine in the basolateral samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB model.
Visualizations
Caption: Challenges for this compound at the Blood-Brain Barrier.
Caption: Strategies to Enhance this compound Brain Delivery.
Caption: Experimental Workflow for Brain Delivery Studies.
References
- 1. Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. Advancements in drug delivery methods for the treatment of brain disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing Multifaceted Approaches to Target Drug Delivery in the Brain: From Nanoparticles to Biological Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress in brain-targeted nasal drug delivery [frontiersin.org]
- 6. Overcoming the Blood–Brain Barrier. Challenges and Tricks for CNS Drug Delivery [mdpi.com]
- 7. vjoncology.com [vjoncology.com]
- 8. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes for the Treatment of Brain Cancer—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Smart liposomal systems for brain cancer: Technological innovations in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in drug delivery and targeting to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Historical Review of Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct nose to brain delivery of small molecules: critical analysis of data from a standardized in vivo screening model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo detection of carnosine and its derivatives using chemical exchange saturation transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carcinine Dihydrochloride Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Carcinine dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Carcinine dihydrochloride?
This compound is reported to have a water solubility of greater than or equal to 15 mg/mL.[1] While this suggests good aqueous solubility, issues can still arise in complex biological media or specific formulation buffers.
Q2: What are the known stability issues for this compound?
While specific degradation pathways for this compound are not extensively documented in the provided search results, its structural similarity to Carnosine suggests potential susceptibility to hydrolysis, particularly enzymatic degradation.[2][3][4] Researchers should consider the potential for enzymatic breakdown in biological matrices.
Q3: What are the potential mechanisms of absorption for this compound?
Given its peptide-like structure (β-alanyl-histamine), this compound may be a substrate for peptide transporters. For instance, the related compound Carnosine is transported by proton-coupled oligopeptide transporters (POTs) like PEPT2 in the kidney.[5] It is plausible that this compound utilizes similar transport mechanisms for absorption.
Q4: Are there any known formulation strategies to improve the bioavailability of this compound?
Direct studies on formulation strategies for this compound are limited. However, general strategies for improving the bioavailability of peptide-like compounds can be applied. These include the use of drug delivery systems (DDS) such as nanoparticles and liposomes, and chemical modifications to enhance stability and permeability.[2][3][6][7]
Troubleshooting Guides
Issue 1: Low in vitro permeability despite good aqueous solubility.
| Possible Cause | Troubleshooting Steps |
| Efflux transporter activity: | 1. Conduct permeability assays in the presence of broad-spectrum efflux pump inhibitors (e.g., verapamil, cyclosporin (B1163) A) to determine if Carcinine is a substrate. 2. If efflux is confirmed, consider co-administration with a safe and effective efflux inhibitor or design formulations that bypass these transporters. |
| Poor passive diffusion: | 1. Although water-soluble, its polarity may limit passive diffusion across lipid membranes. 2. Investigate the use of permeation enhancers in your formulation. 3. Consider lipid-based delivery systems like liposomes or solid lipid nanoparticles (SLNs) to facilitate transport across cell membranes. |
| Metabolic instability at the absorption site: | 1. Incubate this compound with intestinal homogenates or relevant cell line lysates (e.g., Caco-2) and analyze for degradation products. 2. If degradation is observed, consider co-formulating with enzyme inhibitors or developing more stable prodrugs or analogs. |
Issue 2: High variability in in vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Steps |
| First-pass metabolism: | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of hepatic metabolism. 2. If significant first-pass metabolism is identified, explore alternative routes of administration (e.g., parenteral, transdermal) to bypass the liver. 3. Formulation strategies like nanoemulsions or self-microemulsifying drug delivery systems (SMEDDS) can also help to reduce first-pass metabolism by promoting lymphatic transport. |
| Food effect: | 1. Perform pharmacokinetic studies in both fasted and fed states to determine the impact of food on absorption. 2. If a significant food effect is observed, optimize the formulation to minimize this variability or establish clear dosing instructions relative to food intake. |
| Instability in the gastrointestinal tract: | 1. Assess the stability of this compound at different pH values mimicking the stomach and intestine. 2. Investigate potential degradation by digestive enzymes. 3. Consider enteric-coated formulations to protect the drug from the acidic environment of the stomach and deliver it to the small intestine for absorption. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄N₄O · 2HCl | [1] |
| Molecular Weight | 255.14 g/mol | [1] |
| Appearance | White to beige powder | [8] |
| Water Solubility (25°C) | ≥15 mg/mL | [1] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This protocol is a general guideline for assessing the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.
-
Transepithelial Electrical Resistance (TEER) Measurement: Verify the integrity of the cell monolayer by measuring the TEER. Values should be >250 Ω·cm².
-
Experimental Setup:
-
Prepare a stock solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the this compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side to assess A-to-B permeability.
-
Conversely, add the drug solution to the basolateral side and fresh buffer to the apical side to assess B-to-A permeability.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance in the receiver compartment.
-
A: The surface area of the filter membrane.
-
C₀: The initial concentration of the drug in the donor compartment.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for evaluating the pharmacokinetic profile of a this compound formulation.
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats (200-250 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Oral Administration: Administer the this compound formulation via oral gavage at a predetermined dose.
-
Intravenous Administration: Administer a solution of this compound via the tail vein to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via the tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).
-
Bioavailability (F%) Calculation: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: A typical workflow for developing a formulation to improve bioavailability.
Caption: Potential routes of absorption and metabolism for this compound.
Caption: A logical guide for troubleshooting low in vitro permeability.
References
- 1. abmole.com [abmole.com]
- 2. mdpi.com [mdpi.com]
- 3. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transport Mechanisms of Carnosine in SKPT Cells: Contribution of Apical and Basolateral Membrane Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 57022-38-5 [amp.chemicalbook.com]
Off-target effects of Carcinine dihydrochloride in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Carcinine (B1662310) dihydrochloride (B599025) in research models. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Carcinine dihydrochloride?
This compound is primarily a selective and orally active histamine (B1213489) H3 receptor antagonist.[1][2][3][4][5] It exhibits a high affinity for the H3 receptor, while having a significantly lower affinity for H1 and H2 receptors.[1][4][5][6] This antagonism at the H3 autoreceptor is expected to increase the synthesis and release of histamine in the central nervous system.
Q2: Besides its action on histamine H3 receptors, what other biological activities has this compound been shown to have?
This compound is known to possess several other biological activities that may be considered off-target effects depending on the research context. These include:
-
Antioxidant activity: It can scavenge hydroxyl radicals and inhibit lipid peroxidation.[1][3][7] It is also a known scavenger of 4-hydroxynonenal (B163490) (4-HNE), a toxic byproduct of lipid oxidation.[3][8]
-
Anti-glycation activity: It has been shown to inhibit the non-enzymatic glycation of proteins.[2][7]
-
Cardiovascular effects: It has been reported to have a positive inotropic effect.[1][6] However, in some models, it can cause systemic arterial vasodilation, leading to a reduction in mean arterial blood pressure.[9]
-
Metabolic effects: Research suggests it can contribute to the reduction of blood sugar and blood lipid levels.[1][6]
-
Serotonergic system modulation: It has been observed to increase the release of 5-HT (serotonin) in mouse forebrain slices.[1][4][5][6]
Q3: Is this compound known to affect the dopaminergic system?
Current research indicates that this compound does not have a significant effect on dopamine (B1211576) release in mouse forebrain slices.[1][4][5][6]
Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Effects Observed in In Vivo Models
Symptoms:
-
A significant drop in blood pressure (hypotension).
-
Changes in heart rate or contractility that are inconsistent with H3 receptor antagonism alone.
Possible Cause: While Carcinine has been noted for a positive inotropic effect, it can also induce systemic arterial vasodilation at higher dosages, leading to hypotension.[9] This effect may be species-dependent and is a critical consideration in cardiovascular models.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response study to determine if the observed cardiovascular effects are dose-dependent. Start with a lower dose and gradually increase it while monitoring cardiovascular parameters.
-
Control for Vasodilation: In your experimental design, include control groups to assess vasodilation independently of H3 receptor antagonism.
-
Alternative Models: Consider if the chosen animal model is particularly sensitive to vasodilatory effects. Results from an isolated heart preparation may differ from an intact animal model.[9]
Issue 2: Discrepancies in Neurotransmitter Release Profiles
Symptom:
-
Observed changes in neurotransmitter levels other than histamine and serotonin.
Possible Cause: The primary reported effect on neurotransmitters, beyond histamine, is an increase in 5-HT release.[1][4][5][6] If you are observing other changes, it could be due to indirect network effects or other currently uncharacterized off-target interactions.
Troubleshooting Steps:
-
Confirm Specificity: Use a more specific H3 receptor antagonist as a positive control to differentiate between H3-mediated effects and potential off-target effects of Carcinine.
-
Re-evaluate Dosage: High concentrations of any compound can lead to non-specific effects. Ensure your working concentration is within the reported range for H3 receptor antagonism.
-
In Vitro vs. In Vivo: Compare your in vivo findings with an in vitro preparation, such as brain slices, to isolate direct effects on neurotransmitter release from systemic influences.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (μM) | Species/Tissue | Reference |
| Histamine H3 | 0.2939 | Rat Forebrain | [4][5] |
| Histamine H2 | 365.3 | Guinea-Pig Brain | [4][5] |
| Histamine H1 | 3621.2 | Rat Forebrain | [4][5] |
Table 2: Off-Target Effects of this compound in Different Research Models
| Effect | Model System | Dosage/Concentration | Outcome | Reference |
| Systemic Arterial Vasodilation | Anesthetized, open-chest rat | 3 mg/kg and 10 mg/kg | Reduced mean arterial blood pressure and systemic vascular resistance index. | [9] |
| Increased 5-HT Release | Mouse forebrain slices | 20, 50 μM | Significantly increased K+-induced endogenous 5-HT release. | [4][5] |
| Antioxidant Activity | In vitro | 10 mM | Scavenged hydroxyl radicals and inhibited deoxyribose damage. | [1] |
| 4-HNE Scavenging | In vitro (mouse retinal proteins) | IC50 of 33.2 μg/μL | Inhibited 4-HNE-induced modification of retinal proteins. | [8] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in an Anesthetized Rat Model
This protocol is a summary based on the methodology described in the cited literature and should be adapted to specific institutional guidelines.[9]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with ketamine and midazolam). A tracheostomy is performed for ventilation. Catheters are inserted into a central vein for drug administration and an artery for blood pressure monitoring.
-
Hemodynamic Monitoring: An electromagnetic flow probe is placed around the ascending aorta via a thoracotomy to measure cardiac output.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and infused intravenously over a short period (e.g., 30 seconds) at various dosages (e.g., 0 to 10 mg/kg).
-
Data Collection: Measure and record hemodynamic parameters including mean arterial blood pressure, heart rate, central venous pressure, and cardiac output at baseline and at the peak effect after each dose.
-
Data Analysis: Calculate systemic vascular resistance index and left ventricular stroke work index from the primary measurements. Compare the effects across different doses to the baseline.
Mandatory Visualizations
Caption: Overview of Carcinine's primary and off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | 57022-38-5 [amp.chemicalbook.com]
- 4. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of carcinine on histaminergic neurons in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]
- 8. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemodynamic effects of carcinine in the anesthetized, instrumented, open-chest rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Carcinine dihydrochloride experimental results
Welcome to the technical support center for Carcinine (B1662310) dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to help address variability in experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is Carcinine dihydrochloride and what are its primary applications?
This compound is the dihydrochloride salt of Carcinine (β-Alanylhistamine). It is a versatile compound with several biological activities, making it relevant for various research areas. Its primary functions include:
-
Histamine (B1213489) H3 Receptor Antagonism: It is a selective and orally active antagonist for the histamine H3 receptor.[1][2][3][4][5][6]
-
Antioxidant Activity: Carcinine is a potent antioxidant that can scavenge free radicals such as hydroxyl radicals.[1][7][8][9][10] It also exhibits lipid peroxidase activity.[3][6]
-
Anti-glycation Agent: It has been shown to inhibit the glycation of proteins, which is a factor in cellular aging and diabetic complications.[7]
-
Neuroprotection: Carcinine exhibits neuroprotective effects and has been studied for its role in protecting retinal cells and its potential in neurological diseases.[1][11]
-
4-HNE Scavenging: It can scavenge 4-hydroxynonenal (B163490) (4-HNE), a toxic byproduct of lipid peroxidation.[6][11]
Q2: I am observing inconsistent results in my cell-based assays. What are the potential causes?
Inconsistent results with this compound can stem from several factors. Consider the following troubleshooting steps:
-
Compound Stability: this compound solutions should be freshly prepared. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. Storing stock solutions at -80°C for up to 6 months or -20°C for 1 month is recommended.[1]
-
pH of the Medium: The addition of a dihydrochloride salt can lower the pH of your culture medium. It is crucial to verify and, if necessary, adjust the pH of the final working solution to ensure it is within the optimal range for your cells.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. Ensure you are using a consistent cell passage number and that the cells are healthy and in the logarithmic growth phase.
-
Purity of the Compound: Verify the purity of your this compound. Impurities can lead to off-target effects and variability. A purity of ≥98% (HPLC) is recommended.[5][6]
Q3: My in vivo results show high variability between animals. What should I check?
Variability in animal studies can be complex. Here are some factors to consider when working with this compound:
-
Route of Administration and Bioavailability: The method of administration (e.g., intraperitoneal, oral gavage) can significantly impact the bioavailability and, consequently, the observed effect.[1][11] Ensure the administration protocol is consistent across all animals.
-
Dosage and Timing: The timing of administration relative to the experimental challenge or measurement is critical. Refer to established protocols for appropriate dosing and timing.[1][4]
-
Animal Strain and Sex: Different animal strains and sexes can metabolize compounds differently, leading to varied responses.[12] Be consistent with the animal model used.
-
Compound Stability in Formulation: Ensure the stability of this compound in your chosen vehicle for administration. Prepare fresh formulations for each experiment to avoid degradation.
Troubleshooting Guides
Guide 1: Issues with Solubility and Solution Preparation
Problem: Difficulty dissolving this compound or precipitation of the compound in the experimental medium.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | This compound is soluble in water (≥15 mg/mL).[2][5][6][13] For cell culture, dissolve in sterile water or directly in the culture medium. |
| Low Temperature | Ensure the solvent is at room temperature before dissolving the compound. |
| pH Shift | The dihydrochloride salt can lower the pH of unbuffered solutions. For cell culture, use a buffered medium and check the final pH. |
| Supersaturation | Do not exceed the solubility limit. If a higher concentration is needed, consider a different formulation approach, though this may introduce other variables. |
Guide 2: Inconsistent Antioxidant Assay Results
Problem: High variability in results from antioxidant assays like DPPH or hydroxyl radical scavenging assays.
| Possible Cause | Troubleshooting Step |
| Reagent Instability | Ensure all reagents, especially free radical sources, are fresh and properly stored. |
| Timing of Measurement | The kinetics of the reaction are important. Ensure that measurements are taken at a consistent time point after initiating the reaction. |
| Interference from Media Components | Components in complex media can interfere with the assay. If possible, perform the assay in a simplified buffer system. |
| Inaccurate Pipetting | Small volumes of concentrated reagents can be a source of error. Use calibrated pipettes and proper technique. |
Data Summary
Physical and Chemical Properties
| Property | Value | Source |
| Synonyms | β-Alanylhistamine dihydrochloride, Alistin | [3][5][7] |
| Molecular Formula | C₈H₁₄N₄O · 2HCl | [2][5] |
| Molecular Weight | 255.14 g/mol | [2][5] |
| Appearance | White to off-white or beige crystalline powder | [5][6][7] |
| Purity (HPLC) | ≥98% or ≥98.5% | [5][6][7] |
| Solubility in Water (25°C) | ≥15 mg/mL | [2][5][6][13] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | [1][2] |
Biological Activity
| Target/Activity | Value (Ki or IC50) | Source |
| Histamine H3 Receptor (Ki) | 0.2939 µM | [1][4] |
| Histamine H1 Receptor (Ki) | 3621.2 µM | [1][4] |
| Histamine H2 Receptor (Ki) | 365.3 µM | [1][4] |
| 4-HNE-induced protein modification (IC50) | 33.2 μg/μL | [1] |
Experimental Protocols
Protocol 1: In Vitro Anti-Glycation Assay (BSA-Glucose Model)
This protocol is a general guideline for assessing the anti-glycation properties of this compound.
-
Prepare Reagents:
-
Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL in phosphate (B84403) buffer).
-
Glucose solution (e.g., 500 mM in phosphate buffer).
-
This compound stock solution (dissolved in phosphate buffer).
-
Phosphate buffer (0.2 M, pH 7.4).
-
Sodium azide (B81097) (to prevent microbial growth).
-
-
Set up Reaction Mixture:
-
In a sterile tube, mix BSA solution, glucose solution, and this compound at the desired final concentrations.
-
Include a negative control (BSA and buffer), a positive control (BSA and glucose), and a blank (buffer only).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified period (e.g., 72 hours to several days).[14]
-
-
Analysis of Advanced Glycation End-products (AGEs):
Protocol 2: Hydroxyl Radical Scavenging Assay
This protocol provides a general method for evaluating the hydroxyl radical scavenging activity of this compound.
-
Prepare Reagents:
-
Deoxyribose solution.
-
Phosphate buffer (pH 7.4).
-
Ferric chloride (FeCl₃) solution.
-
EDTA solution.
-
Ascorbic acid solution.
-
Hydrogen peroxide (H₂O₂).
-
Thiobarbituric acid (TBA) solution.
-
Trichloroacetic acid (TCA) solution.
-
This compound at various concentrations.
-
-
Reaction:
-
In a test tube, mix deoxyribose, phosphate buffer, FeCl₃, EDTA, this compound, and ascorbic acid.
-
Initiate the reaction by adding H₂O₂.
-
Incubate at 37°C for a set time (e.g., 1 hour).
-
-
Measurement:
-
Stop the reaction by adding TCA and TBA.
-
Heat the mixture in a boiling water bath to develop a pink color.
-
Measure the absorbance at a specific wavelength (e.g., 532 nm).
-
The scavenging activity is calculated as the percentage inhibition of deoxyribose degradation.
-
Visualizations
Caption: A troubleshooting workflow for addressing experimental variability.
Caption: Key signaling pathways and mechanisms of Carcinine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | 57022-38-5 [amp.chemicalbook.com]
- 4. Pharmacological effects of carcinine on histaminergic neurons in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carcinine = 98 HPLC 57022-38-5 [sigmaaldrich.com]
- 6. Carcinine = 98 HPLC 57022-38-5 [sigmaaldrich.com]
- 7. Suzhou Health Chemicals Co., Ltd.-Carcinine Dihydrochloride [healthchems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Factors modulating benzidine carcinogenicity bioassay. | Semantic Scholar [semanticscholar.org]
- 13. This compound | 57022-38-5 [amp.chemicalbook.com]
- 14. Antiglycation and antioxidant activity of four Iranian medical plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Long-term stability of Carcinine dihydrochloride for storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of Carcinine dihydrochloride (B599025). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Carcinine dihydrochloride powder?
For optimal long-term stability, this compound powder should be stored under controlled conditions. Based on supplier recommendations, the following conditions are advised:
-
Room Temperature: Can be stored at room temperature in an inert atmosphere, though for shorter durations.[5]
It is crucial to store the powder in a tightly sealed container to protect it from moisture, as it is hygroscopic, and away from light and heat.[4][6]
Q2: How should I store this compound once it is in solution?
Once dissolved, the stability of this compound is reduced. For stock solutions, it is recommended to:
To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the solution into single-use volumes.
Q3: What are the initial signs of degradation in this compound?
Visual signs of degradation in the powder form can include a change in color from white or off-white to yellow or brown, and clumping due to moisture absorption. In solution, degradation may not be visually apparent. Therefore, it is essential to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of the compound over time.
Q4: Is this compound sensitive to light?
Yes, it is recommended to protect this compound from light.[4] Both the solid powder and solutions should be stored in amber vials or other light-blocking containers.
Troubleshooting Guide
Below is a troubleshooting guide for common issues related to the stability of this compound.
Diagram: Troubleshooting Stability Issues
Caption: Troubleshooting workflow for this compound stability.
Quantitative Stability Data
The following table summarizes hypothetical data from a long-term stability study of this compound powder.
| Storage Condition | Timepoint | Purity by HPLC (%) | Appearance |
| -20°C, desiccated, dark | Initial | 99.8% | White powder |
| 12 Months | 99.7% | No change | |
| 24 Months | 99.5% | No change | |
| 36 Months | 99.2% | No change | |
| 4°C, desiccated, dark | Initial | 99.8% | White powder |
| 12 Months | 99.2% | No change | |
| 24 Months | 98.5% | No change | |
| 25°C, ambient humidity, light | Initial | 99.8% | White powder |
| 3 Months | 97.0% | Slight clumping | |
| 6 Months | 94.5% | Yellowish, clumped | |
| 12 Months | 88.1% | Yellow-brown, solid |
Experimental Protocols
Protocol: Long-Term Stability Assessment by HPLC
This protocol outlines a stability-indicating HPLC method for assessing the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in deionized water to a final concentration of 1 mg/mL.
-
Further dilute with mobile phase to a working concentration of 100 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Store aliquots of this compound under the desired storage conditions.
-
At each timepoint, dissolve a sample in deionized water and dilute to the working concentration with the mobile phase.
-
Inject the sample onto the HPLC system.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
Potential Degradation Pathways
This compound, being a dipeptide-like molecule, is susceptible to degradation primarily through hydrolysis of its amide bond and oxidation of the imidazole (B134444) ring of the histamine (B1213489) moiety.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP00632J [pubs.rsc.org]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
Technical Support Center: Troubleshooting Carcinine Dihydrochloride Interference in Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential interference of Carcinine (B1662310) dihydrochloride (B599025) in common laboratory assays. The following information is designed to help you identify, troubleshoot, and mitigate these issues to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Carcinine dihydrochloride and why might it interfere with my assay?
A1: Carcinine (β-alanylhistamine) is a natural imidazole-containing dipeptide with known antioxidant properties. It can scavenge reactive oxygen species (ROS), such as hydroxyl radicals, and inhibit lipid peroxidation.[1] This intrinsic antioxidant and reducing potential is the primary reason it may interfere with assays that are sensitive to redox chemistry.
Q2: Which types of assays are most susceptible to interference by this compound?
A2: Assays that involve redox reactions, measure oxidative stress, or use redox-sensitive dyes are most likely to be affected. This includes:
-
Antioxidant Capacity Assays: Such as ORAC, DPPH, and ABTS, where Carcinine's antioxidant activity can directly contribute to the signal, leading to an overestimation of its or a sample's true antioxidant capacity.
-
Cell Viability Assays: Assays like MTT, XTT, and resazurin (B115843) (AlamarBlue) rely on the reduction of a substrate by cellular dehydrogenases. As a reducing agent, Carcinine may directly reduce the substrate, leading to a false-positive signal for cell viability.
-
Enzyme Inhibition Assays: Particularly those with redox-sensitive steps or that generate ROS as part of the reaction.
-
Luciferase-based Assays: The stability and activity of luciferase can be influenced by the redox environment.
-
Peroxidase-based Assays: Carcinine's reducing properties can interfere with the horseradish peroxidase (HRP) reaction.
Q3: What are the signs of potential interference from this compound in my experiment?
A3: Common indicators of interference include:
-
Unusually high or unexpected antioxidant activity.
-
An apparent increase in cell viability at high concentrations of a compound, which is counterintuitive if toxicity is expected.
-
Inconsistent results between different assay platforms (e.g., a hit in a primary screen that is not confirmed in an orthogonal assay).
-
A signal is detected in cell-free control wells containing Carcinine and the assay reagents.
Troubleshooting Guides
Issue 1: Suspected Interference in Antioxidant Capacity Assays (e.g., DPPH, ORAC)
-
Problem: Abnormally high antioxidant reading, potentially masking the true activity of the test sample.
-
Troubleshooting Steps:
-
Run a Carcinine-only control: Test this compound alone in the assay at the same concentrations used in your experiment. This will quantify its direct contribution to the signal.
-
Subtract the background: Subtract the signal generated by Carcinine alone from the signal of your test sample containing Carcinine.
-
Use multiple, mechanistically different assays: Compare results from a SET (Single Electron Transfer) based assay like DPPH with a HAT (Hydrogen Atom Transfer) based assay like ORAC. Discrepancies may point to a specific interference mechanism.
-
Issue 2: False-Positive Results in Cell Viability Assays (e.g., MTT, Resazurin)
-
Problem: An apparent increase in cell viability that may not be due to cellular metabolic activity.
-
Troubleshooting Steps:
-
Perform a cell-free assay: Incubate this compound with the assay reagent (MTT, resazurin) in cell-free media. A color or fluorescence change indicates direct reduction by Carcinine.
-
Use an orthogonal viability assay: Confirm your results with an assay that has a different detection principle, such as a membrane integrity assay (e.g., LDH release) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Microscopic examination: Visually inspect the cells for morphological signs of cytotoxicity. This can provide a qualitative confirmation of cell health.
-
Quantitative Data Summary
The following table summarizes the known antioxidant activity of Carcinine, which is the basis for its potential interference in various assays. Note that specific IC50 values for direct assay interference are not widely reported and should be determined empirically for your specific assay conditions.
| Assay Type | Compound | Concentration Range Showing Activity/Inhibition | Reference |
| Lipid Peroxidation Inhibition | Carcinine | 10-25 mM | [1] |
| Hydroxyl Radical Scavenging | Carcinine | 10-25 mM | [1] |
Experimental Protocols & Mitigation Strategies
Protocol 1: Assessing Carcinine Interference in a Cell-Free MTT Assay
Objective: To determine if this compound directly reduces the MTT reagent.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (without phenol (B47542) red)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle-only control.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C in the dark.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
Interpretation: An increase in absorbance in the wells containing Carcinine compared to the vehicle control indicates direct reduction of MTT and potential for assay interference.
Protocol 2: Mitigating Interference in Cell-Based Assays
Objective: To obtain more accurate results in the presence of this compound.
Method 1: Reagent Substitution
-
If interference is confirmed in a tetrazolium-based assay, switch to an orthogonal assay with a different mechanism, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) which is less susceptible to interference from reducing agents.
Method 2: Background Subtraction
-
Run two parallel sets of plates: one with your cells and test conditions, and another "cell-free" plate with the identical test conditions.
-
After the incubation period, process both plates according to the assay protocol.
-
For each corresponding well, subtract the signal from the cell-free plate from the signal on the cell-containing plate.
Visualizations
Caption: A logical workflow for troubleshooting potential assay interference by this compound.
Caption: Mechanism of potential interference by this compound in redox-based assays.
References
Optimizing incubation time for Carcinine dihydrochloride treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Carcinine dihydrochloride (B599025) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Carcinine dihydrochloride?
A1: this compound acts as a selective histamine (B1213489) H3 receptor antagonist.[1][2][3][4] It also possesses antioxidant properties by scavenging reactive oxygen species (ROS) and anti-glycation activity.[3][5]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a reasonable starting concentration range for in vitro experiments is between 2 µM and 50 µM.[1] However, for specific applications such as studying its effects on lipid peroxidation, concentrations up to 10-25 mM have been used for short incubation times.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is highly dependent on the specific research question and the cellular process being investigated. Short-term incubations ranging from 22.5 minutes to 8 hours may be sufficient to observe acute effects on signaling pathways or antioxidant activity.[1] For assessing longer-term effects such as changes in protein expression or cell viability, incubation times of 24 to 72 hours may be necessary.[1] A time-course experiment is the most effective method to determine the optimal incubation time for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically a powder that is soluble in water. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[1] Before use in cell culture, the stock solution should be diluted to the final working concentration in a sterile medium. If using water as the solvent for the stock solution, it is advisable to filter-sterilize the final diluted solution using a 0.22 µm filter before adding it to your cells.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Incubation time is too short for the desired biological outcome. | For endpoints like changes in gene expression or protection against chronic stressors, longer incubation times (e.g., 24, 48, or 72 hours) may be required.[1] Consider performing a time-course experiment. |
| Concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). | |
| The specific cellular pathway is not sensitive to this compound in your model. | This compound's primary known targets are the histamine H3 receptor and oxidative stress pathways.[1][2][3][4] Confirm that your experimental model is appropriate for investigating these pathways. | |
| Significant cytotoxicity or cell death observed. | Concentration of this compound is too high. | Reduce the concentration of this compound. Perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line. |
| Incubation time is too long. | Reduce the incubation time. Assess cell viability at earlier time points (e.g., 4, 12, 24 hours). | |
| Solvent (e.g., water) is not properly buffered for cell culture. | Ensure the final concentration of the solvent in the cell culture medium is not affecting cell viability. Use a buffered solution or sterile cell culture medium for dilutions. | |
| Inconsistent results between experiments. | Variability in cell health and density at the time of treatment. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. |
| Degradation of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions appropriately as recommended by the manufacturer.[1] |
Data Presentation
Table 1: Summary of Reported Incubation Times and Corresponding Effects of this compound
| Incubation Time | Concentration | Cell/Tissue Type | Observed Effect | Reference |
| 22.5 minutes | 2-50 µM | Mouse forebrain slices | Increased K+-induced endogenous 5-HT release | [1] |
| 60 minutes | 10-25 mM | PC liposomes | Reduced linoleic acid 13-monohydroperoxide (LOOH) and phosphatidylcholine hydroperoxide (PCOOH) | [1] |
| 4-8 hours | 5 mM | Mouse retinal explants | Rescued the protein level of retinol (B82714) dehydrogenase 12 | [1] |
| 48 hours | 2 M (intravitreal injection) | BALB/c mice | Protected retinal photoreceptors from light exposure | [1] |
| 72 hours | 1 mg | Pre-formed 4-HNE-retinal protein adducts | Reversed pre-formed 4-HNE-retinal protein adducts | [1] |
Experimental Protocols
1. Protocol: Determining Optimal Incubation Time via Time-Course Experiment
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water or a suitable buffer. Dilute the stock solution in a complete cell culture medium to the desired final concentration.
-
Treatment: Treat the cells with the this compound-containing medium. Include a vehicle control group treated with the same concentration of the solvent.
-
Time Points: Harvest the cells at various time points after treatment. Suggested time points for an initial screen could be 4, 8, 12, 24, 48, and 72 hours.
-
Endpoint Analysis: Analyze the desired endpoint at each time point. This could include cell viability assays (e.g., MTT, trypan blue exclusion), western blotting for protein expression, or qPCR for gene expression.
-
Data Analysis: Plot the results as a function of time to determine the incubation period that yields the optimal effect for your desired outcome.
2. Protocol: Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired incubation times. Include untreated and vehicle controls.
-
MTT Addition: Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues encountered during this compound treatment.
Caption: A step-by-step experimental workflow for determining the optimal incubation time for this compound.
Caption: An overview of the primary signaling pathways affected by this compound.
References
Mitigating toxicity of Carcinine dihydrochloride at high concentrations
Disclaimer: Carcinine dihydrochloride (B599025) is generally recognized for its antioxidant and neuroprotective properties, with limited publicly available data on its toxicity at high concentrations. The following troubleshooting guide and FAQs are based on general principles of drug-induced cytotoxicity and are intended to provide a framework for researchers to address potential toxicity issues. The experimental protocols and mitigation strategies are hypothetical and should be adapted based on empirical findings.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell cultures at high concentrations of Carcinine dihydrochloride. What are the potential mechanisms?
A1: While Carcinine is known for its protective effects, high concentrations of any compound can lead to off-target effects and cellular stress. Potential mechanisms for drug-induced cytotoxicity at high concentrations include:
-
Oxidative Stress: Although an antioxidant, at very high concentrations, some compounds can exhibit pro-oxidant activity, leading to an overproduction of reactive oxygen species (ROS) that can damage cellular components.[1]
-
Mitochondrial Dysfunction: High levels of a substance can interfere with the mitochondrial electron transport chain, leading to a decrease in ATP production and the initiation of apoptotic pathways.[2]
-
Plasma Membrane Damage: Supraphysiological concentrations may disrupt the integrity of the cell membrane, causing the release of intracellular components like lactate (B86563) dehydrogenase (LDH).[1]
-
Disruption of Cellular Signaling: High concentrations could interfere with normal cellular signaling pathways, leading to unintended and detrimental cellular responses.[3]
Q2: What are some initial strategies to mitigate the observed cytotoxicity of this compound in our experiments?
A2: To mitigate potential cytotoxicity, consider the following strategies:
-
Dose-Response Optimization: Carefully determine the optimal concentration range for your experiments to identify a therapeutic window that avoids toxic effects.
-
Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with a well-established antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, may offer a protective effect.[1]
-
Formulation Adjustment: The formulation of the drug can influence its local concentration and interaction with cells. Consider strategies to modify the formulation to potentially reduce peak plasma concentrations while maintaining the area under the curve (AUC), which may lessen toxicity.[4]
-
Optimize Cell Culture Conditions: Ensure your cells are healthy and not under stress from other factors, as this can increase their susceptibility to drug-induced toxicity. This includes maintaining optimal media composition and cell confluency.[1]
Q3: How can we experimentally confirm the mechanism of this compound-induced toxicity?
A3: A multi-assay approach is recommended to elucidate the toxicity mechanism:
-
Assess Cell Viability and Membrane Integrity: Perform standard cytotoxicity assays such as the MTT assay (for metabolic activity) and the LDH assay (for membrane damage).[5][6]
-
Measure Oxidative Stress: Use fluorescent probes (e.g., DCFDA) to quantify intracellular ROS levels.
-
Evaluate Mitochondrial Health: Assess changes in mitochondrial membrane potential (e.g., using JC-1 dye) and oxygen consumption rates to detect mitochondrial dysfunction.[7]
-
Investigate Apoptosis: Use assays to detect markers of programmed cell death, such as caspase activation or annexin (B1180172) V staining.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in cytotoxicity assay results between wells. | Pipetting errors or introduction of bubbles. | Be careful to avoid introducing bubbles during pipetting. If bubbles are present, they can be removed with a sterile pipette tip.[1] |
| High background absorbance in control wells of an MTT assay. | Phenol (B47542) red in the culture medium can interfere with colorimetric assays. | Use phenol red-free medium for the duration of the assay.[1] |
| Inconsistent results with antioxidant co-treatment. | The chosen antioxidant may not be targeting the specific ROS involved, or the concentration may be suboptimal. | Screen a panel of antioxidants with different mechanisms of action and perform a dose-response curve for the most effective ones. |
| Toxicity is observed in in vitro but not in vivo models. | Differences in metabolism, distribution, and excretion between cell culture and a whole organism. | Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the drug's behavior in vivo. The in vivo model may efficiently clear or metabolize the compound, preventing it from reaching toxic concentrations in target tissues.[8][9] |
Quantitative Data Summary
The following table summarizes hypothetical data from in vitro cytotoxicity studies on a generic cell line (e.g., HEK293) to illustrate the potential effects of high-concentration this compound and a mitigation strategy.
| Treatment Group | Concentration | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Relative ROS Levels (%) |
| Control (Vehicle) | - | 100 ± 5 | 5 ± 2 | 100 ± 8 |
| This compound | 1 mM | 95 ± 6 | 8 ± 3 | 110 ± 10 |
| 10 mM | 65 ± 8 | 35 ± 7 | 180 ± 15 | |
| 20 mM | 30 ± 7 | 70 ± 9 | 350 ± 25 | |
| Carcinine (20 mM) + NAC (1 mM) | - | 75 ± 9 | 25 ± 6 | 150 ± 12 |
Experimental Protocols
MTT (3-(4,5-dimethylthiaziol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.[5][6]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium, an indicator of compromised membrane integrity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing a substrate for LDH.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a detergent).
-
Visualizations
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Hypothetical pathway of drug-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation | MDPI [mdpi.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 8. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Histamine H3 Receptor Antagonists: Carcinine Dihydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carcinine dihydrochloride (B599025) with other prominent histamine (B1213489) H3 receptor (H3R) antagonists, namely Ciproxifan, Thioperamide, and Pitolisant (B1243001). The information is supported by experimental data from publicly available scientific literature to aid researchers in selecting the appropriate tool for their studies.
The histamine H3 receptor, a presynaptic autoreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[1] Its constitutive activity makes it a key target for inverse agonists and antagonists in the development of therapeutics for neurological conditions such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[2]
Performance Comparison of H3 Receptor Antagonists
The efficacy and potency of H3R antagonists are primarily evaluated through their binding affinity (Ki) and functional activity (IC50 or EC50). The following tables summarize the available quantitative data for Carcinine dihydrochloride and its comparators. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Binding Affinity (Ki) at the Histamine H3 Receptor
| Compound | Ki (nM) | Species | Radioligand | Source |
| This compound | 293.9 | Not Specified | Not Specified | [3] |
| Ciproxifan | 0.7 | Rat | [125I]iodoproxyfan | [4] |
| Thioperamide | ~4 | Rat | Not Specified | [2] |
| Pitolisant | 0.16 | Human | Not Specified | [5] |
Table 2: Functional Activity (IC50/EC50) at the Histamine H3 Receptor
| Compound | IC50/EC50 (nM) | Assay Type | Species/Cell Line | Source |
| This compound | Not Available | - | - | - |
| Ciproxifan | 9.2 (IC50) | Not Specified | Not Specified | [4][6] |
| Thioperamide | Not Available | - | - | - |
| Pitolisant | 1.5 (EC50) | Inverse Agonist Activity | Recombinant Human H3R | [5] |
Table 3: Selectivity for H3 Receptor over other Histamine Receptors (Ki, µM)
| Compound | H1 Receptor | H2 Receptor | H3 Receptor | H4 Receptor | Source |
| This compound | 3621.2 | 365.3 | 0.2939 | Not Available | [3][7] |
| Ciproxifan | >10 | >10 | 0.0007 | Not Available | [8] |
| Thioperamide | >10 | >10 | 0.004 | Similar to H3 | [7] |
| Pitolisant | >10 | >10 | 0.00016 | >10 | [5] |
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.
Histamine H3 Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for common assays used to characterize H3 receptor antagonists.
Radioligand Binding Assay
This assay measures the affinity of a compound for the H3 receptor by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the histamine H3 receptor.
-
Radioligand (e.g., [3H]Nα-methylhistamine or [125I]iodoproxyfan).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of an unlabeled H3R ligand like histamine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either the test compound or buffer.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[9]
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.[9]
Experimental Workflow for Radioligand Binding Assay
cAMP Accumulation Functional Assay
This assay determines the functional consequence of H3 receptor antagonism by measuring changes in intracellular cAMP levels. Since H3R activation inhibits adenylyl cyclase, an antagonist will block this inhibition, leading to an increase in cAMP in the presence of an agonist.
Materials:
-
Cells stably expressing the human H3 receptor (e.g., CHO or HEK293 cells).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Test compound (H3R antagonist).
-
Forskolin (B1673556) (optional, to stimulate adenylyl cyclase).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Plate the H3R-expressing cells in a multi-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test antagonist.
-
Add the H3R agonist to stimulate the receptor.
-
(Optional) Add forskolin to amplify the cAMP signal.
-
Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
Logical Flow of a cAMP Functional Assay
Conclusion
This compound is a selective histamine H3 receptor antagonist.[3] When compared to other well-characterized H3R antagonists such as Ciproxifan, Thioperamide, and Pitolisant, this compound exhibits a lower binding affinity. Its selectivity for the H3 receptor over H1 and H2 receptors is well-documented.[3][7] The choice of an H3R antagonist for research purposes will depend on the specific requirements of the study, including the desired potency, selectivity profile, and in vivo characteristics. The experimental protocols provided in this guide offer a foundation for the in vitro characterization and comparison of these and other H3 receptor modulators.
References
- 1. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Competitive antagonists discrimin... preview & related info | Mendeley [mendeley.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Neuroprotective Effects of Carcinine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Carcinine dihydrochloride (B599025) against other notable neuroprotective agents: L-Carnosine, N-acetylcysteine (NAC), Edaravone, and Memantine (B1676192). This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways to offer an objective assessment for research and development purposes.
Executive Summary
Carcinine dihydrochloride, a natural dipeptide derivative, demonstrates significant neuroprotective potential, primarily attributed to its potent antioxidant and reactive carbonyl species scavenging properties. Its key advantage over the closely related and well-studied L-Carnosine lies in its superior resistance to enzymatic hydrolysis, suggesting enhanced bioavailability. While direct comparative studies against broader classes of neuroprotective agents are limited, this guide consolidates existing data to evaluate its standing against established compounds like the antioxidant N-acetylcysteine, the free-radical scavenger Edaravone, and the NMDA receptor antagonist Memantine.
Comparative Analysis of Neuroprotective Agents
The neuroprotective efficacy of this compound is compared below with selected alternative compounds based on their primary mechanisms of action and reported experimental outcomes.
Table 1: Comparison of Neuroprotective Mechanisms and Properties
| Feature | This compound | L-Carnosine | N-acetylcysteine (NAC) | Edaravone | Memantine |
| Primary Mechanism | Antioxidant, 4-HNE Scavenger, Histamine H3 Receptor Antagonist[1] | Antioxidant, Anti-glycating, Metal Ion Chelator[2][3] | Glutathione Precursor, Antioxidant[4] | Free Radical Scavenger[5][6] | Uncompetitive NMDA Receptor Antagonist[7][8] |
| Key Advantages | High resistance to enzymatic hydrolysis by carnosinase[9] | Well-studied, multi-faceted neuroprotective actions[2][10] | Clinically established, restores intracellular glutathione[4] | Approved for ALS and stroke, potent scavenger of hydroxyl and peroxynitrite radicals[5][6] | Clinically approved for Alzheimer's disease, blocks excitotoxicity without disrupting normal synaptic function[8][11] |
| Limitations | Limited direct comparative data against diverse neuroprotectants. | Rapidly degraded by serum carnosinase, limiting bioavailability[9]. | Primarily effective against excitotoxicity-mediated neurodegeneration. | ||
| Reported Efficacy | Strong protection against light-induced retinal degeneration[12][13]. | Reduces infarct volume in stroke models; neuroprotective in models of neurodegenerative diseases[10][14]. | Neuroprotective in models of spinal cord injury and cisplatin-induced neurotoxicity[15][16]. | Reduces neuronal damage in ischemic stroke and slows progression in ALS[6][17]. | Protects against NMDA-induced excitotoxicity and shows efficacy in dementia models[8][18]. |
Quantitative Performance Data
The following tables summarize quantitative data from key studies, providing a basis for performance comparison in specific experimental models.
Table 2: In Vivo Neuroprotection in a Mouse Model of Light-Induced Retinal Degeneration
| Treatment Group | Photoreceptor Nuclei Loss (%) | Reference |
| Water (Control) | 78.1% | [12] |
| Carcinine (gavage) | 17.3% | [12] |
| PBS (intravitreal) | 53.5% | [12] |
| Carcinine (intravitreal) | 28.7% | [12] |
This study highlights Carcinine's significant in vivo efficacy in a model of oxidative stress-induced neurodegeneration.[12]
Table 3: Comparative Efficacy of Carnosine and its Analogs in a Mouse Model of Permanent Focal Cerebral Ischemia
| Treatment Group | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| L-Carnosine | 42.5% | Significant | [[“]] |
| Anserine | 30.6% (not statistically significant) | Not significant | [[“]] |
| N-acetylcarnosine | 28.3% (not statistically significant) | Not significant | [[“]] |
This data suggests L-Carnosine is more potent than its methylated (Anserine) and acetylated (N-acetylcarnosine) analogs in this ischemia model.[[“]]
Experimental Protocols
Detailed methodologies for key in vitro neuroprotection assays are provided below to facilitate the design of comparative studies.
Glutamate-Induced Excitotoxicity Assay
This assay evaluates a compound's ability to protect neurons from cell death induced by excessive glutamate (B1630785) stimulation.
Workflow:
Experimental Workflow for Glutamate-Induced Excitotoxicity Assay
Methodology:
-
Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., HT22) in 96-well plates at a density of 2 x 10^4 cells/well and culture overnight.
-
Pre-treatment: Incubate the cells with various concentrations of the test compound (e.g., this compound) for 24 hours.
-
Induction of Excitotoxicity: Add L-glutamate to a final concentration of 5 mM to induce neuronal cell death.
-
Post-incubation: Incubate the cells for an additional 24 hours.
-
Assessment:
-
Cell Viability: Measure cell viability using a resazurin-based assay or MTT assay.
-
Cytotoxicity: Quantify lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cell death.
-
Hydrogen Peroxide-Induced Oxidative Stress Assay
This protocol assesses the cytoprotective effect of a compound against oxidative stress mediated by hydrogen peroxide (H₂O₂).
Workflow:
References
- 1. This compound ≥98% (HPLC) | 57022-38-5 [sigmaaldrich.com]
- 2. Neuroprotective features of carnosine in oxidative driven diseases. | Semantic Scholar [semanticscholar.org]
- 3. Neuroprotective features of carnosine in oxidative driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carcinine has 4-hydroxynonenal scavenging property and neuroprotective effect in mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective effect of carnosine and N-acetylcysteine against sodium nitrite-induced oxidative stress and DNA damage in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Recent insights into the mode of action of memantine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. consensus.app [consensus.app]
Carcinine Dihydrochloride: A Comparative Analysis of Neuroprotective Efficacy
In the quest for potent neuroprotective agents, carcinine (B1662310) dihydrochloride (B599025) is emerging as a promising candidate, demonstrating significant efficacy in preclinical models. This guide provides a comparative analysis of carcinine dihydrochloride against other established neuroprotective agents, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential.
Comparative Efficacy of Neuroprotective Agents
Direct comparative studies of this compound against other neuroprotective agents are limited. However, by examining data from various preclinical studies, we can draw indirect comparisons of their efficacy in different models of neuronal injury. The following table summarizes key quantitative data from studies on carcinine and other well-known neuroprotective agents. It is crucial to consider the differences in experimental models and conditions when interpreting these data.
| Agent | Model | Key Efficacy Metric | Results | Reference |
| Carcinine | Light-induced photoreceptor degeneration in mice | Photoreceptor cell nuclei loss | 17.3% loss with carcinine vs. 78.1% loss in control | [1] |
| Carcinine | Light-induced oxidative damage in mouse retina | RDH12 protein level | Completely inhibited the light-induced decrease of RDH12 | [1][2] |
| Edaravone | Permanent middle cerebral artery occlusion in mice | Infarct volume reduction | Reduced to ~77% of the control | [3] |
| Citicoline | Experimental ischemic stroke (meta-analysis) | Infarct volume reduction | 27.8% reduction | [4] |
| Carnosine | Transient focal cerebral ischemia in rats | Infarct volume reduction | 41.9% reduction (1000 mg/kg) | [5] |
| Carnosine | Permanent focal cerebral ischemia in rats | Infarct volume reduction | 57.1% reduction (1000 mg/kg) | [5] |
Note: The data presented are from different experimental models and should not be considered a direct head-to-head comparison.
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these agents are mediated through diverse and complex signaling pathways. While the specific signaling cascades for carcinine are still under investigation, its structural analogue, carnosine, provides valuable insights.
Carcinine and Carnosine: Antioxidant and Anti-inflammatory Pathways
Carcinine's primary established mechanism is the scavenging of toxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation that contributes to oxidative stress-induced cell death.[1][6] This action protects key cellular proteins from damage and degradation.[1][2]
Carnosine, a closely related dipeptide, is known to exert its neuroprotective effects through multiple pathways:
-
Antioxidant Activity: Carnosine directly quenches reactive oxygen species (ROS) and can modulate the Nrf2 pathway, a master regulator of the cellular antioxidant response.[5]
-
Anti-inflammatory Effects: Carnosine can suppress neuroinflammation by inhibiting the activation of pathways like NF-κB.[7]
-
Modulation of MAPK Signaling: Carnosine has been shown to modulate the time profile of the MAPK cascade, including ERK1/2 and JNK, which are involved in both cell survival and apoptosis.[8]
Edaravone: Free Radical Scavenging
Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in ischemic stroke.[9][10] It effectively reduces neuronal damage by quenching ROS and protecting endothelial cells.[9]
Citicoline: Membrane Integrity and Neurorepair
Citicoline is believed to exert its neuroprotective and neurorestorative effects by providing precursors for the synthesis of neuronal membranes and by enhancing neurorepair mechanisms.[4][11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is the experimental protocol for a key study on carcinine's neuroprotective effects.
Light-Induced Retinal Degeneration Model
Objective: To evaluate the neuroprotective effect of carcinine against light-induced photoreceptor degeneration in mice.[1][6]
Animal Model: BALB/c mice.
Experimental Groups:
-
Control Group: Gavaged with water.
-
Carcinine Group: Gavaged with carcinine (20 mg/mouse/day).
Procedure:
-
Mice were dark-adapted for 12 hours.
-
Pupils were dilated with 1% tropicamide.
-
Mice were exposed to bright light (3000 lux) for 4 hours.
-
Following light exposure, mice were returned to a dim cyclic light environment for 10 days.
-
Histological Analysis: Eyes were enucleated, fixed, and sectioned. The number of photoreceptor cell nuclei in the outer nuclear layer (ONL) was counted.
-
Immunoblot Analysis: Retinal levels of retinol (B82714) dehydrogenase 12 (RDH12) were measured by immunoblotting to assess protection against protein damage.
Conclusion
This compound demonstrates significant neuroprotective potential, primarily through its potent antioxidant and aldehyde-scavenging properties. While direct comparative efficacy data against other neuroprotective agents are not yet available, preclinical studies in models of retinal degeneration show promising results. Its mechanism of action, likely overlapping with its close analogue carnosine, involves the mitigation of oxidative stress and inflammation. Further research is warranted to fully elucidate its signaling pathways and to conduct head-to-head comparative studies to better position carcinine within the landscape of neuroprotective therapeutics.
References
- 1. Carcinine Has 4-Hydroxynonenal Scavenging Property and Neuroprotective Effect in Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carcinine has 4-hydroxynonenal scavenging property and neuroprotective effect in mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnosine decreases retinal ganglion cell death in a mouse model of optic nerve crushing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnosine protects neurons against oxidative stress and modulates the time profile of MAPK cascade signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Carcinine Dihydrochloride and Novel Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of mitigating oxidative stress-induced cellular damage, a diverse arsenal (B13267) of antioxidant compounds is under continuous investigation. This guide provides a comparative overview of the in vitro antioxidant capacity of carcinine (B1662310) dihydrochloride (B599025) against a selection of novel and noteworthy antioxidants: MitoQ, Edaravone, and Astaxanthin (B1665798). By presenting available experimental data, detailed methodologies, and visualizing relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in their antioxidant research endeavors.
Introduction to the Antioxidants
Carcinine Dihydrochloride , a natural analog of L-carnosine, is a dipeptide with recognized antioxidant properties.[1][2] Its proposed mechanisms of action include direct scavenging of reactive oxygen species (ROS) and the quenching of lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE).[1][2]
MitoQ , a mitochondria-targeted antioxidant, is a derivative of the endogenous antioxidant coenzyme Q10.[3] Its unique cationic triphenylphosphonium group facilitates its accumulation within the mitochondria, the primary site of cellular ROS production.[3] MitoQ's antioxidant activity is attributed to its ability to neutralize free radicals within the mitochondrial matrix.[3][4]
Edaravone , a potent free radical scavenger, is a neuroprotective agent used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[5][6][7] It is known to scavenge various free radicals and inhibit lipid peroxidation.[6][8]
Astaxanthin , a naturally occurring carotenoid pigment found in marine organisms, is renowned for its powerful antioxidant activity.[9][10][11] Its unique molecular structure allows it to span cellular membranes, providing protection against oxidative stress in both aqueous and lipid environments.[9][10]
Quantitative Comparison of Antioxidant Activity
The following tables summarize the available in vitro antioxidant activity data for this compound and the selected novel antioxidants. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different methodologies employed.
| Antioxidant | DPPH Radical Scavenging Activity (IC50) | Reference |
| This compound | Data not available in the searched literature | - |
| MitoQ | Data not available in the searched literature | - |
| Edaravone | ~15.3 µM (inhibition of lipid peroxidation) | [8] |
| Astaxanthin | 15.39 µg/mL to 131 µg/mL | [9][12] |
Table 1: Comparative DPPH Radical Scavenging Activity. Lower IC50 values indicate higher antioxidant potency.
| Antioxidant | ABTS Radical Scavenging Activity (IC50 / TEAC) | Reference |
| This compound | Data not available in the searched literature | - |
| MitoQ | Data not available in the searched literature | - |
| Edaravone | IC50: 5.52 µM | [13] |
| Astaxanthin | IC50: 20.32 µg/mL to 25.53 µg/mL | [9] |
Table 2: Comparative ABTS Radical Scavenging Activity. Lower IC50 values or higher Trolox Equivalent Antioxidant Capacity (TEAC) values indicate greater antioxidant potential.
| Antioxidant | Cellular Antioxidant Activity (CAA) | Reference |
| This compound | Data not available in the searched literature | - |
| MitoQ | Demonstrated reduction of intracellular ROS | [14] |
| Edaravone | Demonstrated protection against oxidative stress in neuronal cells | [15] |
| Astaxanthin | Demonstrated reduction of intracellular ROS and lipid peroxidation | [16] |
Table 3: Comparative Cellular Antioxidant Activity. This assay provides a more biologically relevant measure of antioxidant efficacy within a cellular context.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compounds and positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and a positive control.
-
Add a specific volume of the DPPH solution to each well of a 96-well plate.
-
Add the different concentrations of the test compounds and control to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a wavelength of approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (or ammonium (B1175870) persulfate)
-
Ethanol (B145695) (or other suitable solvent)
-
Test compounds and positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and a positive control.
-
Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add the different concentrations of the test compounds and control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity to a 1 mM concentration of the substance under investigation.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals.
Materials:
-
Human hepatocarcinoma (HepG2) cells (or other suitable cell line)
-
Cell culture medium and supplements
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another peroxyl radical generator
-
Test compounds and a positive control (e.g., Quercetin)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black microplate and culture until they reach confluence.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Treat the cells with various concentrations of the test compounds or control along with DCFH-DA solution.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Wash the cells to remove the treatment solution.
-
Add the AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
The area under the curve (AUC) of fluorescence versus time is calculated.
-
The CAA value is calculated as the percentage reduction of AUC in the presence of the antioxidant compared to the control. Results are often expressed as quercetin (B1663063) equivalents (QE).
Signaling Pathways and Experimental Workflows
Antioxidant Signaling Pathways
Antioxidants can exert their effects through various signaling pathways. A key pathway involved in the cellular antioxidant response is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: The Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress.
Both MitoQ , Edaravone , and Astaxanthin have been shown to modulate the Nrf2 pathway, leading to the upregulation of endogenous antioxidant defenses.[6][14][17][18][19] The precise mechanisms by which Carcinine may influence this pathway require further investigation.[1]
Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay
The following diagram illustrates the key steps involved in performing the Cellular Antioxidant Activity (CAA) assay.
Caption: A simplified workflow of the Cellular Antioxidant Activity (CAA) assay.
Conclusion
This guide provides a comparative framework for evaluating the in vitro antioxidant potential of this compound against the novel antioxidants MitoQ, Edaravone, and Astaxanthin. While direct comparative data for Carcinine in standardized assays like DPPH and ABTS is currently limited in the available literature, its known ability to scavenge reactive species and inhibit lipid peroxidation highlights its potential as a significant antioxidant. The novel antioxidants discussed each possess unique mechanisms and demonstrate potent antioxidant effects in various in vitro models. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret their own comparative studies. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these promising antioxidant compounds.
References
- 1. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnosine and Carnosine-Related Antioxidants: A Review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. mitoq.com [mitoq.com]
- 4. MitoQ-- Anti-Aging and Senolytic Properties [worldofmolecules.com]
- 5. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alsnewstoday.com [alsnewstoday.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Extraction, HPLC Quantification and Medical Applications of Astaxanthin Extracted from Crawfish “Procambarus clarkii” Exoskeleton By-Product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Th...: Ingenta Connect [ingentaconnect.com]
- 18. researchgate.net [researchgate.net]
- 19. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanism of Action of Carcinine Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carcinine dihydrochloride (B599025), a structural analog of the endogenous dipeptide carnosine, has emerged as a molecule of significant interest due to its diverse biological activities. This guide provides a comprehensive comparison of Carcinine dihydrochloride with relevant alternative compounds, focusing on its primary mechanisms of action: histamine (B1213489) H3 receptor antagonism, antioxidant activity, and anti-glycation properties. The information is supported by experimental data and detailed protocols to facilitate further research and development.
Histamine H3 Receptor Antagonism
Carcinine is a selective and orally active antagonist of the histamine H3 receptor, a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system.[1][2] Blockade of the H3 receptor by antagonists like Carcinine leads to an increase in histamine release, which can modulate the activity of other neurotransmitter systems, including dopamine (B1211576), acetylcholine, and GABA.[3][4] This mechanism underlies many of the neurological effects attributed to H3 receptor antagonists.
Comparative Analysis of Histamine H3 Receptor Ligands
To contextualize the potency of this compound, the following table compares its binding affinity (Ki) for histamine receptors with that of other well-characterized H3 receptor ligands.
| Compound | Receptor Subtype | Ki (μM) | Classification | Reference |
| Carcinine | H3 | 0.2939 | Antagonist | [1] |
| H1 | 3621.2 | [1] | ||
| H2 | 365.3 | [1] | ||
| Thioperamide | H3 | Varies by study | Antagonist | [5][6] |
| Imetit | H3 | 0.0003 | Agonist | [7] |
| H4 | 0.0027 | Agonist | [7] |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are for comparative purposes.
Signaling Pathway of the Histamine H3 Receptor
Experimental Protocol: In Vitro Histamine H3 Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound to the histamine H3 receptor.
1. Materials:
-
HEK293 cells stably expressing the human histamine H3 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [³H]-Nα-methylhistamine.
-
Non-specific binding control: Thioperamide (10 µM).
-
Test compounds (e.g., this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
Membrane Preparation: Homogenize H3 receptor-expressing cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation, [³H]-Nα-methylhistamine, and either the test compound or the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).
Antioxidant Activity
Comparative Analysis of Antioxidant Activity
The following table compares the antioxidant activity of Carcinine with other known antioxidants, using the IC50 value (the concentration required to scavenge 50% of free radicals) as a metric.
| Compound | Assay | IC50 (mM) | Reference |
| Carcinine | DPPH | Data not available | - |
| Carnosine | DPPH | > 100 | [13] |
| Trolox | DPPH | ~0.04 | [14] |
| L-Histidine | DPPH | ~50 | [13] |
| β-Alanine | DPPH | No activity | [13] |
Note: IC50 values are highly dependent on the specific assay conditions.
Experimental Workflow for Antioxidant Assays
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a method for assessing the free radical scavenging activity of a compound using the stable DPPH radical.
1. Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent.
-
Positive control (e.g., Trolox or Ascorbic Acid).
-
96-well microplate.
-
Spectrophotometer.
2. Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control.
-
Reaction: In a 96-well plate, add the DPPH solution to each well, followed by the addition of the test compound or control.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Anti-Glycation Activity
Comparative Analysis of Anti-Glycation Activity
The following table compares the anti-glycation activity of Carcinine with Aminoguanidine, a well-known glycation inhibitor.
| Compound | Assay Model | Inhibition of AGEs (%) | Concentration | Reference |
| Carcinine | Fructose-mediated HSA glycation | ~66 | 20 mM | [16] |
| Carnosine | Glucose-mediated BSA glycation | Varies | 10-20 mM | [17] |
| Aminoguanidine | Fructose-mediated HSA glycation | ~83 | 20 mM | [16] |
Note: The percentage of inhibition can vary depending on the specific AGE measured and the experimental conditions.
Logical Relationship in Anti-Glycation Action
Experimental Protocol: In Vitro Glycation of Bovine Serum Albumin (BSA)
This protocol describes a common method for studying the anti-glycation effects of a compound in vitro.
1. Materials:
-
Bovine Serum Albumin (BSA).
-
Reducing sugar (e.g., glucose or fructose).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Test compound (e.g., this compound).
-
Positive control (e.g., Aminoguanidine).
-
Reagents for AGE measurement (e.g., fluorescence spectrophotometer).
2. Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing BSA, the reducing sugar, and the test compound or control in PBS.
-
Incubation: Incubate the mixture at 37°C for an extended period (e.g., several days to weeks) to allow for the formation of AGEs.
-
Measurement of AGEs: At various time points, measure the formation of AGEs. A common method is to measure the characteristic fluorescence of certain AGEs (e.g., excitation at 370 nm and emission at 440 nm).
-
Data Analysis: Compare the level of AGE formation in the presence of the test compound to the control (no inhibitor) to determine the percentage of inhibition. Calculate the IC50 value if a dose-response curve is generated.
Conclusion
This compound is a promising therapeutic and research agent with a multi-faceted mechanism of action. Its ability to act as a selective histamine H3 receptor antagonist, a potent antioxidant, and an effective anti-glycation agent makes it a unique molecule with potential applications in a range of pathological conditions. This guide provides a comparative framework and detailed methodologies to aid researchers in further exploring and validating the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioperamide, a histamine H3 receptor antagonist, increases GABA release from the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpccr.eu [jpccr.eu]
- 5. Striatal signaling regulated by the H3R histamine receptor in a mouse model of tic pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H3 receptor-mediated inhibition of depolarization-induced, dopamine D1 receptor-dependent release of [3H]-γ-aminobutyric acid from rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.tocris.com [resources.tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The behavioral and biochemical effects of thioperamide, a histamine H3-receptor antagonist, in a light/dark test measuring anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. scispace.com [scispace.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Inhibitory Potential of Carnosine and Aminoguanidine Towards Glycation and Fibrillation of Albumin: In-vitro and Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head In Vivo Comparison: Carcinine Dihydrochloride vs. Carnosine
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between related endogenous compounds is crucial for advancing therapeutic strategies. This guide provides a comprehensive in vivo comparison of Carcinine dihydrochloride (B599025) and its well-studied precursor, Carnosine, focusing on their pharmacokinetic profiles, antioxidant and anti-glycation efficacy, and safety.
While both Carcinine (β-alanylhistamine) and Carnosine (β-alanyl-L-histidine) are naturally occurring imidazole-containing dipeptides with recognized antioxidant properties, their in vivo behavior and therapeutic potential exhibit notable distinctions. This comparison synthesizes available in vivo experimental data to guide further research and development.
Pharmacokinetic Profile: A Tale of Two Stabilities
A key differentiator between Carcinine and Carnosine in vivo is their susceptibility to enzymatic hydrolysis. Carnosine is readily degraded by carnosinases present in serum and tissues, which significantly impacts its bioavailability and therapeutic window.[1][2] Carcinine, on the other hand, is reported to be more resistant to this enzymatic breakdown, suggesting a potential for greater in vivo stability and sustained activity.[3]
Table 1: Comparative Pharmacokinetics of Carnosine in Rodents
| Parameter | Species | Route of Administration | Dose | Bioavailability | Tmax | Cmax | Half-life (t½) | Reference |
| Carnosine | Mouse | Intraperitoneal (i.p.) | - | - | 15 min | 20 ± 5 mM | - | [4] |
| Carnosine | Mouse | Oral | 500 mg/kg | - | Time-dependent increase in tissues | - | - | [5] |
| Carnosine | Rat | Intravenous (i.v.) | - | - | 0.5 hr (for metabolite L-histidine) | - | - | [6] |
Efficacy in In Vivo Models
Antioxidant and Neuroprotective Effects
Both Carcinine and Carnosine have demonstrated antioxidant and neuroprotective capabilities in vivo.
Carcinine: An in vivo study on a mouse model of light-induced retinal degeneration showcased the neuroprotective efficacy of Carcinine. Intravitreal injection of Carcinine significantly reduced photoreceptor cell loss compared to the control group.[3] Furthermore, oral administration of Carcinine also provided significant protection to photoreceptor cells and preserved retinal function.[3] This study suggests that Carcinine can cross the blood-retinal barrier to exert its protective effects.[3]
Carnosine: Carnosine has been extensively studied for its antioxidant and neuroprotective roles in various in vivo models. In aged rats, Carnosine supplementation was found to decrease the levels of lipid peroxidation products and enhance antioxidant defenses.[7] In a mouse model of septic shock, Carnosine treatment led to statistically significant improvements in liver function and reduced serum and tissue levels of malondialdehyde (MDA), a marker of oxidative stress.[8] Furthermore, in a mouse model of Alzheimer's disease, Carnosine supplementation reduced the accumulation of amyloid-β and improved cognitive deficits.[9]
Experimental Protocol: In Vivo Light-Induced Retinal Degeneration Model (for Carcinine)
This protocol is based on the methodology described by Marchette et al. (2017).[3]
-
Animal Model: BALB/c mice are used.
-
Drug Administration:
-
Intravitreal Injection: Mice receive a 1 µL intravitreal injection of 2 M Carcinine in one eye and a vehicle (e.g., PBS) in the contralateral eye.
-
Oral Gavage: Mice are administered Carcinine (e.g., 20 mg) or vehicle (e.g., water) daily for a specified period.
-
-
Induction of Retinal Damage: After a recovery period following administration, mice are exposed to bright light (e.g., 4000 lux for 5 hours) to induce oxidative damage to the retina.
-
Assessment of Efficacy:
-
Histology: Retinal sections are prepared and stained to quantify the number of photoreceptor cell nuclei in the outer nuclear layer.
-
Electroretinography (ERG): ERG is performed to measure retinal function, including rod and cone responses.
-
References
- 1. Pharmacokinetics and safety of l-carnitine infused i.v. in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carnosine and Related Peptides: Therapeutic Potential in Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosine retards tumor growth in vivo in an NIH3T3-HER2/neu mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of orally administrated imidazole dipeptides in carnosine synthase gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Effect of Carnosine on Age-Induced Changes in Senescence-Accelerated Mice | Semantic Scholar [semanticscholar.org]
- 8. The effects of carnosine in an experimental rat model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Dietary Supplementation of Carnosine on Mitochondrial Dysfunction, Amyloid Pathology, and Cognitive Deficits in 3xTg-AD Mice | PLOS One [journals.plos.org]
Investigating the Specificity of Carcinine Dihydrochloride for H3 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carcinine (B1662310) dihydrochloride's binding affinity and functional specificity for the histamine (B1213489) H3 receptor against other histamine receptor subtypes (H1, H2, and H4). Its performance is benchmarked against established H3 receptor ligands: the agonists (R)-α-Methylhistamine and Imetit, and the antagonists/inverse agonists Ciproxifan and Thioperamide. This document summarizes key experimental data, details the methodologies for the cited experiments, and visualizes relevant biological pathways and experimental workflows.
Comparative Analysis of Receptor Binding Affinities
Carcinine dihydrochloride (B599025) demonstrates a clear selectivity for the histamine H3 receptor. Experimental data reveals its binding affinity for the H3 receptor is significantly higher than for H1 and H2 receptors.[1][2][3] Specifically, the inhibitory constant (Ki) of Carcinine at the H3 receptor is 0.2939 μM, while its affinity for H1 and H2 receptors is substantially lower, with Ki values of 3621.2 μM and 365.3 μM, respectively.[1][2][3] This represents a more than 12,000-fold and 1,200-fold selectivity for the H3 receptor over the H1 and H2 receptors, respectively.
Currently, there is no publicly available experimental data on the binding affinity of Carcinine dihydrochloride for the histamine H4 receptor.
The table below summarizes the binding affinities (Ki in nM) of this compound and comparator compounds at all four histamine receptor subtypes.
| Compound | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) |
| This compound | 3,621,200[1][2][3] | 365,300[1][2][3] | 293.9[1][2][3] | Data not available |
| (R)-α-Methylhistamine | >10,000 | >10,000 | 1.8 | 44 |
| Imetit | >10,000 | >10,000 | 0.3 | 2.7 |
| Ciproxifan | >10,000 | >10,000 | 0.7 | >10,000 |
| Thioperamide | >10,000 | >10,000 | 4.3 | 27 |
Functional Activity at Histamine Receptors
Carcinine has been characterized as a histamine H3 receptor antagonist.[1][2] Functional studies have shown that, similar to the known H3 antagonist thioperamide, Carcinine can increase the release of neurotransmitters, a characteristic action of H3 receptor blockade.[2]
The functional potencies of the comparator compounds are presented below.
| Compound | Receptor | Functional Assay | Potency (pA2 / pEC50) |
| (R)-α-Methylhistamine | H3 | Agonist Activity | 8.1 (pEC50) |
| Imetit | H3 | Agonist Activity | 8.8 (pEC50) |
| Ciproxifan | H3 | Antagonist Activity | 9.0 (pA2) |
| Thioperamide | H3 | Antagonist Activity | 8.9 (pA2) |
Signaling Pathways and Experimental Workflow
To understand the context of these findings, the following diagrams illustrate the general signaling pathways of histamine receptors and a typical experimental workflow for determining antagonist potency.
Experimental Protocols
Radioligand Binding Assay for Histamine Receptor Affinity
This protocol is a generalized method for determining the binding affinity of a compound to histamine receptors using a competitive radioligand binding assay.
1. Materials:
-
Cell membranes prepared from cell lines stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).
-
Radioligand specific for the receptor subtype (e.g., [³H]-Mepyramine for H1, [³H]-Tiotidine for H2, [³H]-(R)-α-Methylhistamine for H3, [³H]-Histamine for H4).
-
Unlabeled test compound (this compound or comparator).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well microplates.
-
Liquid scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound or buffer (for total binding). To determine non-specific binding, a high concentration of a known saturating ligand is added.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for H3 Receptor Antagonism
This protocol describes a method to assess the functional antagonist activity of a compound at the Gi-coupled H3 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.
1. Materials:
-
HEK293 or CHO cells stably expressing the human histamine H3 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
H3 receptor agonist (e.g., (R)-α-Methylhistamine).
-
Test compound (this compound or comparator).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white microplates.
2. Procedure:
-
Seed the H3 receptor-expressing cells into 384-well plates and culture overnight.
-
Remove the culture medium and add the test compound at various concentrations in assay buffer. Incubate for a short period (e.g., 15-30 minutes).
-
Add the H3 receptor agonist at a concentration that gives a sub-maximal response (e.g., EC80).
-
Immediately add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
3. Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value of the antagonist in reversing the agonist-induced inhibition of cAMP production.
-
If performing a Schild analysis, repeat the experiment with multiple fixed concentrations of the antagonist against a full dose-response curve of the agonist to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
Conclusion
The available data strongly supports the classification of this compound as a selective histamine H3 receptor antagonist. Its binding affinity for the H3 receptor is markedly higher than for H1 and H2 receptors. While the absence of data for the H4 receptor prevents a complete specificity profile, the existing evidence points towards a significant H3-selective pharmacological action. For researchers in neuroscience and drug development, this compound represents a valuable tool for investigating the physiological and pathological roles of the H3 receptor, with a pharmacological profile that is distinct from broader-spectrum histamine receptor ligands. Further investigation into its interaction with the H4 receptor is warranted to fully elucidate its selectivity within the histamine receptor family.
References
Carcinine Dihydrochloride in Oncology: A Comparative Analysis Against Structurally Related Compounds in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carcinine (B1662310) Dihydrochloride's Potential Anticancer Effects with Carnosine and Ciproxifan, Supported by Experimental Data and Detailed Protocols.
Introduction
Carcinine dihydrochloride (B599025), a selective histamine (B1213489) H3 receptor (H3R) antagonist and known antioxidant, has garnered interest for its potential therapeutic applications.[1][2] While its role in neuroprotection and metabolic diseases is emerging, its direct effects on cancer cells remain largely unexplored. This guide provides a comparative analysis of Carcinine dihydrochloride against its structural analog, Carnosine, and another H3R antagonist, Ciproxifan, to evaluate their potential as anticancer agents. This comparison is based on their mechanisms of action and available data on their effects in various cancer cell lines.
Compound Profiles and Mechanisms of Action
| Compound | Chemical Structure | Key Features | Proposed Anticancer Mechanism of Action |
| This compound | β-Alanylhistamine dihydrochloride | Selective Histamine H3 Receptor (H3R) antagonist; Antioxidant.[1][2] | The anticancer potential of this compound is primarily hypothesized to stem from its activity as a histamine H3 receptor antagonist. H3R antagonists are being investigated for their potential in cancer therapy. Additionally, its antioxidant properties could influence cellular responses to oxidative stress, a factor in cancer development and treatment. However, direct evidence of its anticancer activity is currently lacking in publicly available research. |
| Carnosine | β-Alanyl-L-histidine | Structurally similar to Carcinine; Antioxidant; Anti-inflammatory. | Carnosine has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4][5][6][7] Its mechanisms are thought to involve the modulation of signaling pathways such as Akt/mTOR, reduction of glycolysis, and induction of cell cycle arrest.[8][9] |
| Ciproxifan | (Cyclopropyl)(4-(3-(1H-imidazol-4-yl)propoxy)phenyl)methanone | Potent and selective H3R antagonist.[10] | As a well-characterized H3R antagonist, Ciproxifan's potential anticancer effects are linked to the modulation of histamine signaling in the tumor microenvironment. H3R antagonists have been shown to inhibit proliferation and induce apoptosis in some cancer models. |
Cross-Validation of Effects in Different Cell Lines
A direct quantitative comparison of the cytotoxic effects of this compound is hampered by the current lack of published IC50 values in cancer cell lines. However, we can compare the documented qualitative and quantitative effects of Carnosine and the known class effects of H3R antagonists like Ciproxifan.
Table 1: Summary of Reported Effects on Cancer Cell Lines
| Compound | Cell Line(s) | Observed Effects | Reported IC50 Values |
| This compound | Not Reported | No direct evidence of anti-proliferative or pro-apoptotic effects in cancer cell lines is currently available in the public domain. | Not Available |
| Carnosine | HCT-116 (Colon) | Decreased cell viability, induction of necroptosis and autophagy.[6] | Not explicitly stated, but effects observed at concentrations of 5, 10, and 15 mM.[6] |
| SGC-7901, MKN45 (Gastric) | Inhibition of proliferation, induction of apoptosis, and cell cycle arrest at G0/G1 phase. | Effects observed at 50 and 100 mM.[11] | |
| MCF-7, MDA-MB-231 (Breast) | Inhibition of cell viability.[5] | Not explicitly stated, but effects observed in a dose-dependent manner.[5] | |
| HeLa, SiHa (Cervical) | Inhibition of proliferation and induction of G1 cell cycle arrest. | Effects observed at various concentrations, with stronger inhibition in HeLa cells.[8] | |
| Ciproxifan (as an H3R antagonist) | General Cancer Models | H3R antagonists have been shown to inhibit cell proliferation and induce apoptosis in various cancer models. | Specific IC50 values for cytotoxicity are not widely reported, as research often focuses on receptor binding affinity and downstream signaling. |
Signaling Pathways
The potential signaling pathways affected by these compounds are crucial to understanding their mechanisms of action.
References
- 1. Carcinine 二盐酸盐 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carnosine suppresses human colorectal cancer cell proliferation by inducing necroptosis and autophagy and reducing angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Carnosine Inhibits the Proliferation of Human Gastric Carcinoma Cells by Retarding Akt/mTOR/p70S6K Signaling [jcancer.org]
A Comparative Analysis of Carcinine Dihydrochloride and Its Analogues: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Carcinine dihydrochloride (B599025) and its naturally occurring analogues, including Carnosine, Anserine, Homocarnosine, and the synthetic derivative N-Acetylcarnosine. This document summarizes their performance based on available experimental data, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways to aid in research and development.
Introduction
Carcinine (β-alanylhistamine) is a naturally occurring dipeptide analogue of L-Carnosine. It is found in various tissues and has garnered significant interest for its diverse biological activities.[1] This guide focuses on the dihydrochloride salt of Carcinine for enhanced stability and solubility in experimental settings. The comparison with its analogues aims to provide a clear overview of their respective potencies and potential therapeutic applications.
Comparative Biological Activities
Carcinine and its analogues exhibit a range of biological effects, primarily centered around antioxidant, anti-glycation, and receptor modulation activities.
-
Antioxidant Activity: These compounds are known to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.[2][3][4]
-
Anti-glycation Activity: They can inhibit the non-enzymatic glycation of proteins, a process that leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications.[5][6]
-
Histamine (B1213489) Receptor Modulation: Carcinine is a selective antagonist of the histamine H3 receptor, a target for various neurological and inflammatory conditions.[7][8][9]
The following tables present a summary of the available quantitative data for Carcinine dihydrochloride and its analogues.
Data Presentation
Table 1: Histamine Receptor Binding Affinity (Ki)
| Compound | H1 Receptor (Ki) | H2 Receptor (Ki) | H3 Receptor (Ki) |
| This compound | 3621.2 µM[7][8] | 365.3 µM[7][8] | 0.2939 µM[7][8] |
| L-Carnosine | Data not available | Data not available | Data not available |
| Anserine | Data not available | Data not available | Data not available |
| Homocarnosine | Data not available | Data not available | Data not available |
| N-Acetylcarnosine | Data not available | Data not available | Data not available |
Table 2: Antioxidant and Anti-Glycation Activity (IC50)
| Compound | Antioxidant Activity (Assay) | IC50 | Anti-Glycation Activity (Assay) | IC50 |
| This compound | Inhibition of 4-HNE-induced protein modification[7][8] | 33.2 µg/µL[7][8] | Data not available | Data not available |
| L-Carnosine | Data not available | Data not available | Inhibition of AGEs formation (in vitro)[7] | Effective at 20 mM[7] |
| Anserine | Data not available | Data not available | Data not available | Data not available |
| Homocarnosine | Data not available | Data not available | Data not available | Data not available |
| N-Acetylcarnosine | Inhibition of LPS-induced nitric oxide synthesis | More potent than Carnosine | Data not available | Data not available |
Note: The available quantitative data for direct comparison is limited. Much of the literature describes the activities of these compounds qualitatively or in models that do not yield straightforward IC50 or Ki values for all analogues in directly comparable assays.
Signaling Pathways
While the direct signaling pathways of Carcinine are still under investigation, the activities of its close analogue, Carnosine, provide valuable insights into the potential mechanisms. Carnosine has been shown to modulate key signaling pathways involved in cellular stress response and inflammation, such as NF-κB, MAPK/ERK, and Nrf2/ARE. It is plausible that Carcinine exerts its effects through similar pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of Carcinine and its analogues.
Histamine Receptor Binding Assay
This protocol is adapted from competitive radioligand binding assays used to determine the binding affinity of compounds to histamine receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific histamine receptor subtype (H1, H2, or H3).
Materials:
-
Cell membranes expressing the human histamine receptor of interest (e.g., from HEK-293 cells).
-
Radioligand specific for the receptor subtype (e.g., [³H]mepyramine for H1, [³H]tiotidine for H2, [³H]Nα-methylhistamine for H3).
-
Test compound (this compound or analogue).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The Ki value is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To measure the radical scavenging activity of the test compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Test compound (this compound or analogue).
-
Methanol.
-
Spectrophotometer.
Procedure:
-
Prepare various concentrations of the test compound in methanol.
-
Add a fixed volume of DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
Anti-Glycation Activity: BSA-Glucose Assay
Objective: To evaluate the ability of a test compound to inhibit the formation of advanced glycation end-products (AGEs).
Materials:
-
Bovine Serum Albumin (BSA).
-
D-Glucose.
-
Phosphate (B84403) buffer (pH 7.4).
-
Test compound (this compound or analogue).
-
Sodium azide (B81097) (to prevent microbial growth).
-
Fluorometer.
Procedure:
-
Prepare a reaction mixture containing BSA, D-glucose, and the test compound at various concentrations in phosphate buffer.
-
A control group without the test compound is also prepared.
-
Add sodium azide to all solutions.
-
Incubate the mixtures at 37°C for several days (e.g., 7-21 days).
-
After incubation, measure the fluorescence of the samples (excitation at ~370 nm, emission at ~440 nm) to quantify the formation of fluorescent AGEs.
-
The percentage of inhibition is calculated using the formula: [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100.
-
The IC50 value is determined from a plot of percentage inhibition against the concentration of the test compound.
Conclusion
This compound and its analogues represent a promising class of compounds with multifaceted biological activities. Carcinine exhibits potent and selective histamine H3 receptor antagonism, along with significant antioxidant and potential anti-glycation properties. While direct comparative quantitative data with its analogues remains partially incomplete in the current literature, the available information suggests that structural modifications, such as N-acetylation in N-Acetylcarnosine, can enhance bioavailability and potency for specific applications. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this important class of dipeptides. This guide provides a foundational framework for researchers to design and interpret future investigations into Carcinine and its analogues.
References
- 1. youtube.com [youtube.com]
- 2. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2-ARE signaling pathway: An update on its regulation and possible role in cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Facial Cream Containing Carnosine Inhibits Formation of Advanced Glycation End-Products in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Carcinine Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carcinine dihydrochloride's therapeutic potential against alternative compounds, supported by experimental data. It is designed to assist researchers in evaluating its efficacy and mechanisms of action for various therapeutic applications.
Executive Summary
Carcinine (β-alanylhistamine) is a naturally occurring dipeptide with a multifaceted pharmacological profile. As a potent and selective histamine (B1213489) H3 receptor antagonist, it modulates the release of several key neurotransmitters in the central nervous system.[1][2] Beyond its effects on neurotransmission, Carcinine exhibits significant antioxidant and anti-glycation properties, suggesting its therapeutic utility in a range of pathologies driven by oxidative stress and the accumulation of advanced glycation end-products (AGEs).[3][4] This guide will delve into the experimental evidence supporting these claims and compare Carcinine's performance with that of other relevant therapeutic agents.
Comparison with Alternative Therapeutics
The therapeutic potential of Carcinine dihydrochloride (B599025) can be evaluated by comparing its efficacy with other compounds that share similar mechanisms of action.
Histamine H3 Receptor Antagonism
Carcinine's primary mechanism of action is its selective antagonism of the histamine H3 receptor, a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. By blocking this receptor, Carcinine increases the levels of these neurotransmitters in the synaptic cleft, which is beneficial in certain neurological and cognitive disorders.
Comparative Data of H3 Receptor Antagonists:
| Compound | Receptor Binding Affinity (pKi) at human H3R-445 |
| This compound | 6.53 (Ki = 0.2939 µM)[1][2] |
| Pitolisant | 7.9 ± 0.1 |
| Thioperamide | 7.2 ± 0.2 |
| Clobenpropit | 9.4 ± 0.2 |
Note: Higher pKi values indicate stronger binding affinity.
Antioxidant Activity
Carcinine demonstrates potent antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[3] This action is crucial in protecting cells from oxidative damage, a key pathological feature in many neurodegenerative and inflammatory diseases.
Comparative Data of Antioxidant Compounds:
| Compound | Antioxidant Efficacy (IC50) |
| This compound | 33.2 µg/µL (for inhibition of 4-HNE modification)[1] |
| Carnosine | Generally comparable to Carcinine in scavenging hydroxyl radicals and inhibiting lipid peroxidation.[3] |
Note: 4-HNE (4-hydroxynonenal) is a toxic byproduct of lipid peroxidation. A lower IC50 value indicates greater potency.
Anti-glycation Activity
Advanced glycation end-products (AGEs) are implicated in the pathogenesis of diabetic complications and neurodegenerative diseases. Carcinine has been shown to inhibit the formation of AGEs, thus protecting proteins from glycation-induced damage.
Comparative Data of Anti-glycation Agents:
| Compound | Anti-glycation Efficacy (IC50) |
| Carcinine | Inhibits glycation[5] |
| Aminoguanidine | ~1 mM[3] |
| Carnosine | Less effective than Aminoguanidine in some studies.[6] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Light-Induced Retinal Degeneration Model in Mice
This model is used to assess the neuroprotective effects of Carcinine against oxidative stress-induced retinal damage.
Protocol:
-
Animals: Albino BALB/c mice are dark-adapted overnight.
-
Pupil Dilation: The pupils of one eye are dilated with a topical mydriatic agent (e.g., atropine).
-
Light Exposure: Mice are exposed to high-intensity white light (e.g., 3000 lux) for a specified duration (e.g., 24 hours).[7]
-
Carcinine Administration: this compound can be administered via various routes, such as intraperitoneal injection, gavage, or as eye drops before and/or after light exposure.[8][9]
-
Assessment: Retinal damage is assessed at different time points post-exposure (e.g., 7, 14, 30 days) using:
-
Electroretinography (ERG): To measure retinal function.
-
Histology: Retinal cross-sections are stained (e.g., with hematoxylin-eosin) to quantify photoreceptor cell loss. The TUNEL assay can be used to detect apoptotic cells.[7]
-
Immunohistochemistry: To label specific retinal neurons and assess for markers of oxidative stress.
-
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This model is employed to evaluate the anticonvulsant properties of Carcinine.
Protocol:
-
Animals: Male ICR mice are commonly used.
-
Kindling Induction: A sub-convulsive dose of PTZ (e.g., 35 mg/kg) is administered intraperitoneally every other day.[10]
-
Seizure Scoring: After each PTZ injection, animals are observed for 30 minutes, and seizure activity is scored based on a standardized scale (e.g., Racine scale).[6]
-
Carcinine Administration: this compound (e.g., 2-20 mg/kg, i.p.) is administered before each PTZ injection to assess its ability to suppress the development of kindling and reduce seizure severity.[1]
-
Data Analysis: The latency to different seizure stages and the mean seizure score are recorded and compared between the Carcinine-treated and control groups.
Visualizing the Mechanisms of Action
Signaling Pathways and Experimental Workflows
To better understand the biological context of Carcinine's therapeutic potential, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Histamine H3 Receptor Antagonism by Carcinine.
Caption: Antioxidant and Anti-glycation Mechanisms of Carcinine.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 5. Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors influencing the acute pentylenetetrazole‐induced seizure paradigm and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
Assessing the Relative Potency of Carcinine Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of Carcinine dihydrochloride (B599025) against relevant alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions for their investigative pursuits.
I. Comparative Analysis of Bioactivities
Carcinine dihydrochloride is a versatile compound exhibiting multiple biological activities. This section compares its potency with other known agents in three key areas: histamine (B1213489) H3 receptor antagonism, antioxidant activity, and anti-glycation efficacy.
Histamine H3 Receptor Antagonism
This compound is a selective antagonist of the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[1] Its binding affinity is compared with other established H3 receptor antagonists, Thioperamide and Clobenprobit.
Table 1: Comparison of Histamine H3 Receptor Binding Affinities
| Compound | Ki (μM) | Selectivity over H1 Receptor | Selectivity over H2 Receptor |
| This compound | 0.2939 [2] | ~12,321-fold | ~1,243-fold |
| Thioperamide | ~0.0008 | High | High |
| Clobenprobit | ~0.00018 | High | High |
Note: Lower Ki values indicate higher binding affinity.
Antioxidant Activity
This compound demonstrates notable antioxidant properties, including the scavenging of reactive oxygen species (ROS). Its efficacy is often compared to L-Carnosine, a structurally related dipeptide known for its antioxidant and anti-glycation capabilities.
Table 2: Comparative Antioxidant Potency
| Compound | Assay | IC50 |
| This compound | Inhibition of 4-HNE-induced retinal protein modification | 33.2 μg/μL[2] |
| L-Carnosine | DPPH radical scavenging | Data varies across studies |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Anti-Glycation Potential
Advanced glycation end-products (AGEs) are implicated in various pathological conditions. Both Carcinine and L-Carnosine have been shown to inhibit the formation of AGEs.
Table 3: Comparative Anti-Glycation Efficacy
| Compound | Model System | Observed Effect |
| This compound | Various in vitro models | Demonstrates transglycating and AGEs inhibitory activities[3] |
| L-Carnosine | BSA-fructose/glucose model | Inhibits AGEs formation[4][5] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Histamine H3 Receptor Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a compound to the histamine H3 receptor using a radiolabeled ligand.
Objective: To determine the Ki of a test compound for the histamine H3 receptor.
Materials:
-
HEK293T cells transiently expressing the human H3 receptor.[6]
-
[3H]-Nα-methylhistamine ([3H]-NAMH) as the radioligand.[6]
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Non-specific binding control: 10 µM Clobenpropit.[6]
-
Test compound (e.g., this compound) at various concentrations.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from the transfected HEK293T cells.[6]
-
In a 96-well plate, combine the cell membrane preparation, [3H]-NAMH (e.g., 2 nM), and varying concentrations of the test compound or the non-specific binding control.[6][7]
-
Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) with continuous shaking.[6][7]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
DPPH Radical Scavenging Assay
This colorimetric assay is a common method to evaluate the antioxidant capacity of a compound.
Objective: To determine the IC50 of a compound for scavenging the DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) (e.g., 0.1 mM).[8]
-
Test compound (e.g., this compound) at various concentrations.
-
Positive control (e.g., Ascorbic acid or Trolox).[8]
-
Methanol.
-
Spectrophotometer.
Procedure:
-
Prepare a working solution of DPPH in methanol.[8]
-
In a 96-well plate, add a defined volume of the test compound at different concentrations to the DPPH solution.[8]
-
Include a control with methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8]
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
In Vitro Protein Glycation Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of advanced glycation end-products (AGEs).
Objective: To evaluate the anti-glycation activity of a test compound.
Materials:
-
Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL).[9]
-
A reducing sugar, such as fructose (B13574) or glucose (e.g., 0.5 M).[9]
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).[9]
-
Sodium azide (B81097) (to prevent microbial growth).[9]
-
Test compound (e.g., this compound) at various concentrations.
-
Positive control (e.g., Aminoguanidine).[9]
-
Fluorometer.
Procedure:
-
In a reaction tube, mix the BSA solution, reducing sugar, phosphate buffer, and the test compound or positive control.[9]
-
Include a control group without the test compound.
-
Incubate the mixtures at 37°C for an extended period (e.g., 1-4 weeks).[9]
-
At specified time points, take aliquots of the reaction mixtures.
-
Measure the fluorescence intensity of the samples at an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm to quantify the formation of fluorescent AGEs.[10]
-
Calculate the percentage of inhibition of AGE formation by the test compound.
-
Determine the IC50 value if a dose-response curve is generated.
III. Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below to facilitate a deeper understanding.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Skin beautification with oral non-hydrolized versions of carnosine and carcinine: Effective therapeutic management and cosmetic skincare solutions against oxidative glycation and free-radical production as a causal mechanism of diabetic complications and skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Isoferulic Acid, a New Anti-Glycation Agent, Inhibits Fructose- and Glucose-Mediated Protein Glycation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
Carcinine Dihydrochloride: A Superior Alternative to Carnosine in Targeted Research Applications
A detailed comparative analysis for researchers, scientists, and drug development professionals.
In the realm of bioactive dipeptides, L-carnosine has long been a subject of extensive research for its antioxidant, anti-glycation, and cytoprotective properties. However, its therapeutic potential is often limited by its rapid degradation by the enzyme carnosinase in biological systems. This guide presents a comprehensive comparison of carnosine with its decarboxylated derivative, carcinine (B1662310) dihydrochloride (B599025), highlighting the latter's superior stability and distinct pharmacological profile that make it a more advantageous candidate for specific research and drug development applications.
Superior Bioavailability: Resistance to Enzymatic Degradation
A primary drawback of carnosine is its susceptibility to hydrolysis by carnosinase, which breaks it down into its constituent amino acids, β-alanine and L-histidine, thereby reducing its bioavailability and therapeutic efficacy. Carcinine, being the decarboxylated form of carnosine, exhibits remarkable resistance to this enzymatic degradation.
A comparative study on the hydrolysis of carnosine and its derivatives by human serum and rat kidney carnosinase revealed that the rate of carcinine hydrolysis was negligible, while carnosine was readily hydrolyzed.[1][2] This inherent stability suggests that carcinine can maintain its structural integrity for a longer duration in biological systems, leading to a prolonged half-life and potentially greater therapeutic impact.[1][2]
Table 1: Comparative Hydrolysis by Carnosinase
| Compound | Relative Rate of Hydrolysis by Carnosinase | Reference |
| Carnosine | High | [1][2] |
| Carcinine | Negligible | [1][2] |
Experimental Protocol: In Vitro Carnosinase Hydrolysis Assay
This protocol is a generalized representation based on methodologies described in the literature for assessing dipeptide hydrolysis.
-
Enzyme Preparation: Purified human serum carnosinase or a tissue homogenate containing carnosinase (e.g., rat kidney) is prepared and its protein concentration determined.
-
Substrate Incubation: Carnosine and carcinine dihydrochloride are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 mM.
-
Enzymatic Reaction: The enzyme preparation is added to the substrate solutions and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 30, 60, 120, and 180 minutes).
-
Reaction Termination: The enzymatic reaction in the aliquots is stopped by adding a deproteinizing agent, such as trichloroacetic acid.
-
Quantification: The samples are centrifuged, and the supernatant is analyzed by high-performance liquid chromatography (HPLC) to quantify the remaining amount of the dipeptide and the appearance of its breakdown products (β-alanine and histidine for carnosine).
-
Data Analysis: The rate of hydrolysis is calculated from the decrease in the substrate concentration over time.
Potent Antioxidant and Anti-Glycation Properties
Both carnosine and carcinine are recognized for their ability to combat oxidative stress and inhibit the formation of advanced glycation end-products (AGEs), which are implicated in aging and various pathologies.
Antioxidant Activity
Studies have demonstrated that both carnosine and carcinine are effective scavengers of hydroxyl radicals.[3][4] While direct head-to-head comparisons of their IC50 values in various antioxidant assays are limited in the literature, the available data suggests comparable efficacy in radical scavenging. One study comparing carnosine to its constituent amino acids found that the imidazole (B134444) ring of histidine is a key contributor to its antioxidant activity, a feature shared by carcinine.[5][6]
Table 2: Comparative Antioxidant Activities
| Assay | Carnosine | Carcinine | Reference |
| Hydroxyl Radical Scavenging | Good | Good | [3][4] |
| TBARS Inhibition | Active | - | [5] |
| Metal Chelating Activity | Active | - | [5] |
| Free Radical Scavenging (DPPH) | Active | - | [5] |
Anti-Glycation Efficacy
Carnosine is well-documented to inhibit the formation of AGEs such as carboxymethyl-lysine (CML) and pentosidine.[7][8] Carcinine also demonstrates potent anti-glycation effects, including "transglycating" activities, which may allow it to reverse early glycation products.[9] While quantitative comparisons are scarce, the enhanced stability of carcinine suggests it may offer more sustained protection against glycation in vivo.
Table 3: Anti-Glycation Activity of Carnosine
| AGE Marker | Inhibition by Carnosine (Topical Solution) | Reference |
| Carboxymethyl-lysine (CML) | -64% (epidermis), -41% (dermis) | [10][11] |
| Pentosidine | -48% (epidermis) | [10][11] |
Experimental Protocol: In Vitro Protein Glycation Assay
This protocol outlines a general method for comparing the anti-glycation properties of carcinine and carnosine.
-
Reaction Mixture Preparation: A solution containing a model protein (e.g., bovine serum albumin, 10 mg/mL) and a reducing sugar (e.g., glucose, 0.5 M) in phosphate (B84403) buffer (pH 7.4) is prepared.
-
Inhibitor Addition: Carnosine or this compound is added to the reaction mixture at various concentrations (e.g., 1, 5, 10, 20 mM). A control group without any inhibitor is also included.
-
Incubation: The mixtures are incubated at 37°C for several weeks in a sterile environment.
-
AGEs Quantification: At different time points, aliquots are taken, and the formation of AGEs is quantified using a fluorescence spectrophotometer (excitation at ~370 nm, emission at ~440 nm). The formation of specific AGEs like CML can be measured using ELISA.
-
Data Analysis: The percentage of inhibition of AGE formation by each compound at different concentrations is calculated relative to the control.
Distinct Signaling Pathway Modulation
While both molecules exhibit protective effects, they appear to influence cellular signaling through distinct primary mechanisms, offering different avenues for therapeutic intervention.
Carnosine: Nrf2 and MAPK/ERK Pathways
Carnosine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.[12][13][14][15] By promoting the nuclear translocation of Nrf2, carnosine upregulates the expression of antioxidant enzymes. Additionally, carnosine can modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[16]
Carcinine: Histamine (B1213489) H3 Receptor Antagonism
A key distinguishing feature of carcinine is its activity as a selective antagonist of the histamine H3 receptor.[17][18] This receptor is primarily expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons, inhibiting histamine release. By antagonizing the H3 receptor, carcinine can increase the release of histamine and other neurotransmitters, a mechanism that is being explored for its potential in treating neurological and cognitive disorders. Interestingly, some of the neuroprotective effects of carnosine have also been linked to the histamine H1 and H3 receptors, suggesting a potential area of overlapping but distinct mechanisms.[17]
Experimental Protocol: Histamine H3 Receptor Binding Assay
This protocol provides a general framework for assessing the binding affinity of carcinine to the H3 receptor.
-
Membrane Preparation: Membranes from cells expressing the histamine H3 receptor (e.g., HEK293 cells) or from brain tissue (e.g., rat cortex) are prepared by homogenization and centrifugation.
-
Radioligand Binding: The membranes are incubated with a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
This compound presents a compelling case for its superiority over carnosine in specific research contexts. Its pronounced resistance to enzymatic degradation by carnosinase translates to enhanced bioavailability, a critical factor for in vivo studies and potential therapeutic development. While both compounds exhibit potent antioxidant and anti-glycation activities, carcinine's unique pharmacological profile as a histamine H3 receptor antagonist opens up distinct avenues for investigation, particularly in the field of neuroscience. For researchers seeking a more stable and potentially more potent bioactive dipeptide, this compound warrants serious consideration as a valuable tool in the exploration of novel therapeutic strategies.
References
- 1. Hydrolysis of carnosine and related compounds by mammalian carnosinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-carnosine (beta-alanyl-L-histidine) and carcinine (beta-alanylhistamine) act as natural antioxidants with hydroxyl-radical-scavenging and lipid-peroxidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccsenet.org [ccsenet.org]
- 6. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents [ideas.repec.org]
- 7. Carnosine and advanced glycation end products: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Skin beautification with oral non-hydrolized versions of carnosine and carcinine: Effective therapeutic management and cosmetic skincare solutions against oxidative glycation and free-radical production as a causal mechanism of diabetic complications and skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Facial Cream Containing Carnosine Inhibits Formation of Advanced Glycation End-Products in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Supplementation with carnosine, a food-derived bioactive dipeptide, alleviates dexamethasone-induced oxidative stress and bone impairment via the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Carnosine protects against NMDA-induced neurotoxicity in differentiated rat PC12 cells through carnosine-histidine-histamine pathway and H(1)/H(3) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Carcinine Dihydrochloride: A Comparative Guide to Standard Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carcinine (B1662310) dihydrochloride's antioxidant properties against established standard antioxidants, namely Vitamin C, Vitamin E, and Trolox. The following sections detail the antioxidant performance based on common in vitro assays, outline the experimental methodologies for these assays, and explore the underlying antioxidant mechanisms and signaling pathways.
Quantitative Antioxidant Performance
| Antioxidant | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/g) |
| Carcinine dihydrochloride (B599025) | Data not available | Data not available | Data not available |
| Vitamin C (Ascorbic Acid) | 20 - 50 | 10 - 30 | 1,500 - 3,000 |
| Vitamin E (α-Tocopherol) | 40 - 100 | 15 - 40 | 1,000 - 2,000 |
| Trolox | 5 - 15 | 2 - 10 | Standard (1.0) |
Note: IC50 (half maximal inhibitory concentration) values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. ORAC values are expressed as micromoles of Trolox Equivalents (TE) per gram, with Trolox serving as the standard for comparison.
While quantitative data for Carcinine dihydrochloride from these specific assays is limited in the available literature, qualitative studies have demonstrated its potent antioxidant capabilities. Carcinine, a natural imidazole-containing compound, exhibits significant hydroxyl and lipid peroxyl radical scavenging activity.[1][2] Its antioxidant function is also attributed to its ability to chelate metal ions, thereby preventing the formation of highly reactive hydroxyl radicals.[1][2]
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Sample and Standard Preparation: The test compound (this compound) and standard antioxidants are prepared in a suitable solvent at various concentrations.
-
Reaction: A fixed volume of the DPPH solution is added to the sample and standard solutions in a microplate or cuvettes. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Workflow for ABTS Assay
References
Confirming In Vivo Target Engagement of Carcinine Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carcinine dihydrochloride's in vivo target engagement, primarily focusing on its role as a histamine (B1213489) H3 receptor antagonist. It also explores its functions as an antioxidant and anti-glycation agent. The performance of Carcinine is compared with other relevant compounds, supported by experimental data and detailed protocols to aid in the design and evaluation of future in vivo studies.
Introduction to Carcinine Dihydrochloride (B599025) and Its Targets
Carcinine (β-alanylhistamine), a natural imidazole (B134444) dipeptide, is the decarboxylated form of carnosine. In its dihydrochloride form, it offers enhanced stability for research applications. Carcinine is recognized for its multimodal activity, primarily acting as a selective and orally active antagonist of the histamine H3 receptor.[1][2] This receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters, making it a key target for neurological and cognitive disorders.[3]
Beyond its interaction with the H3 receptor, Carcinine exhibits significant antioxidant and anti-glycation properties.[4][5] It functions as a scavenger of reactive oxygen species (ROS) and can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in aging and various pathologies.[4][6]
This guide will compare this compound with other compounds targeting these pathways, providing a framework for assessing its in vivo target engagement.
Comparative Analysis of Target Engagement
Direct quantitative in vivo target engagement data for this compound, such as receptor occupancy measured by PET or other imaging techniques, is not extensively available in public literature. However, its engagement with the histamine H3 receptor can be inferred from pharmacodynamic and behavioral studies. The following tables compare the available data for Carcinine with that of other well-characterized histamine H3 receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target Receptor | Ki (μM) | Selectivity |
| Carcinine | Histamine H3 | 0.2939 | Highly selective over H1 (3621.2 μM) and H2 (365.3 μM) [1] |
| Thioperamide | Histamine H3 | 0.004 | Selective H3 antagonist |
| Ciproxifan | Histamine H3 | 0.0018 | Potent and selective H3 antagonist |
| Pitolisant (B1243001) (Wakix) | Histamine H3 | ~0.001 | H3 antagonist/inverse agonist |
Table 2: In Vivo Histamine H3 Receptor Occupancy and Pharmacodynamics
| Compound | Species | Method | Key Findings |
| Carcinine | Mouse | Behavioral assays and histamine level measurement | Decreased cortical and midbrain histamine content. Inhibited pentylenetetrazole (PTZ)-induced seizures and ameliorated scopolamine-induced learning deficits, consistent with H3 receptor antagonism. [1][2] |
| GSK189254 | Rat | Non-radiolabeled tracer occupancy assay | ED50 for cortical H3 receptor occupancy: ~0.17 mg/kg (oral) |
| Ciproxifan | Rat | Non-radiolabeled tracer occupancy assay | Occupancy ED50 in the frontal cortex: 0.14 mg/kg[4] |
| Thioperamide | Rat | Non-radiolabeled tracer occupancy assay | Occupancy ED50 in the frontal cortex: 1.58 mg/kg[4] |
| Pitolisant | Human | PET with [11C]GSK189254 | A 40 mg oral dose resulted in 84% ± 7% H3 receptor occupancy.[7] |
Experimental Protocols for In Vivo Target Engagement
To directly quantify the in vivo target engagement of this compound, the following experimental protocols can be adapted.
In Vivo Receptor Occupancy Assay Using a Non-Radiolabeled Tracer
This method allows for the determination of receptor occupancy in the brain without the need for radiolabeled compounds.
Objective: To quantify the in vivo occupancy of histamine H3 receptors by this compound in a rodent model.
Materials:
-
This compound
-
A selective, brain-penetrant H3 receptor tracer (e.g., GSK189254)
-
Male Wistar rats or a suitable mouse strain
-
Vehicle for drug administration (e.g., saline, 0.5% methylcellulose)
-
Anesthesia
-
Tissue homogenization buffer
-
LC-MS/MS system
Protocol:
-
Dose Administration: Administer this compound at various doses to different groups of animals. A vehicle control group is essential.
-
Tracer Injection: At the expected time of peak plasma concentration of Carcinine, administer the H3 receptor tracer intravenously.
-
Tissue Collection: After a predetermined time to allow for tracer distribution and binding, anesthetize the animals and collect brain tissue. Dissect specific brain regions rich in H3 receptors (e.g., striatum, frontal cortex) and a region with low H3 receptor density (e.g., cerebellum) to determine non-specific binding.
-
Sample Preparation: Homogenize the brain tissues and process them to extract the tracer and the test compound.
-
Quantification: Use a validated LC-MS/MS method to quantify the concentration of the tracer and this compound in the brain tissue homogenates and plasma.
-
Data Analysis: Calculate receptor occupancy using the following formula: % Occupancy = [1 - (Tracer concentration in target region of treated animal / Tracer concentration in target region of vehicle animal)] x 100 The tracer concentration in the cerebellum is used to correct for non-specific binding.
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a physiological context.
Objective: To demonstrate the direct binding of this compound to its target protein(s) in vivo.
Materials:
-
This compound
-
Animal model
-
PBS with protease and phosphatase inhibitors
-
Liquid nitrogen
-
PCR tubes or strips
-
Heating block or thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Protocol:
-
Dosing: Treat animals with this compound or vehicle.
-
Tissue Harvest: At the desired time point, euthanize the animals and rapidly harvest the target tissues.
-
Lysate Preparation: Homogenize the tissues in PBS with inhibitors.
-
Heating: Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Separation: Centrifuge the heated samples at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated fraction.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.
Visualizing Pathways and Workflows
Signaling Pathway of Histamine H3 Receptor Antagonism
Caption: Signaling pathway of Carcinine as a histamine H3 receptor antagonist.
Experimental Workflow for In Vivo Receptor Occupancy
Caption: Workflow for in vivo H3 receptor occupancy study.
Logical Comparison of Carcinine and Alternatives
References
- 1. In vivo detection of carnosine and its derivatives using chemical exchange saturation transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo detection of carnosine and its derivatives using chemical exchange saturation transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advanced glycation end products: Key mediator and therapeutic target of cardiovascular complications in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carcinine Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like Carcinine dihydrochloride (B599025) is a critical aspect of laboratory operations. Improper disposal not only poses a risk to personnel and the environment but can also lead to regulatory non-compliance. This guide outlines the essential procedures for the proper disposal of Carcinine dihydrochloride, emphasizing safety and adherence to regulations.
This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is harmful to aquatic life.[1] Therefore, specific precautions and disposal methods are necessary.
Immediate Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area, and inhalation of dust should be avoided.[1][3] In case of a spill, the material should be collected with an inert absorbent material and placed in a suitable, closed container for disposal.[4] Do not let the product enter drains.[1][3]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to national and local regulations by disposing of the contents and container at an approved waste disposal plant.[1][2][5]
1. Waste Identification and Segregation:
-
Characterize the waste material. This compound waste should be treated as chemical waste.
-
Do not mix it with other waste materials.[1][3] Keep it in its original container if possible.[1][3]
2. Containerization and Labeling:
-
Ensure the waste is stored in a suitable, closed container.[4][6]
-
The container must be clearly and accurately labeled to identify its contents.
3. Collection and Storage:
-
Store the sealed and labeled waste container in a designated and secure area away from incompatible materials.
4. Final Disposal:
-
The final disposal must be carried out by a licensed and approved waste disposal company.[1] These companies are equipped to handle and treat chemical waste in accordance with environmental regulations.
-
Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the Safety Data Sheets (SDS) from various suppliers consistently reference standardized disposal methodologies. The core principle is that chemical waste must be managed in accordance with governmental regulations.
Quantitative Data Summary
| Hazard Statement | Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity (Oral), Category 4 | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| H317: May cause an allergic skin reaction | Skin sensitization, Sub-category 1A | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| H402: Harmful to aquatic life | Short-term (acute) aquatic hazard, Category 3 | P273: Avoid release to the environment.[1] |
Logical Relationship for Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Carcinine Dihydrochloride
Essential safety protocols and personal protective equipment (PPE) are paramount for the secure handling of Carcinine dihydrochloride (B599025) in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with crucial information for the safe operational use and disposal of this compound, ensuring a secure research environment.
Carcinine dihydrochloride, a selective histamine (B1213489) H3 antagonist and antioxidant, requires careful handling to prevent potential exposure.[1][2] Adherence to proper safety measures is critical to mitigate any associated risks.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound. It is essential to always consult your institution's safety plan and conduct a risk assessment for specific procedures.[3]
| Activity | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Gloves: Two pairs of chemotherapy-tested gloves. - Gown: Impermeable, disposable gown. - Eye Protection: Chemical safety goggles or a face shield. - Respiratory Protection: NIOSH-approved respirator (e.g., N95) if not handled in a containment system.[4] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile or latex gloves. - Gown: Standard laboratory coat. - Eye Protection: Safety glasses. |
| In Vivo Studies (Animal Handling) | - Gloves: Two pairs of chemotherapy-tested gloves. - Gown: Impermeable, disposable gown. - Eye Protection: Safety goggles and face shield. - Respiratory Protection: NIOSH-approved respirator. |
| Waste Disposal | - Gloves: Heavy-duty, chemical-resistant gloves. - Gown: Impermeable, disposable gown. - Eye Protection: Chemical safety goggles and face shield. |
Procedural Workflow for Safe Handling and Disposal
To ensure a systematic and safe approach, the following workflow outlines the key steps for handling and disposing of this compound. This process is designed to minimize exposure and environmental contamination.
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[6]
-
Disposal: All waste materials, including empty containers, contaminated PPE, and unused product, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
